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  • Product: 6-fluoro-2-methyl-2H-indazole
  • CAS: 348-39-0

Core Science & Biosynthesis

Foundational

6-fluoro-2-methyl-2H-indazole physical properties

An In-depth Technical Guide to the Physical Properties and Synthesis of 6-Fluoro-2-methyl-2H-indazole Executive Summary 6-Fluoro-2-methyl-2H-indazole (CAS: 348-39-0 ) is a critical heterocyclic building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties and Synthesis of 6-Fluoro-2-methyl-2H-indazole

Executive Summary

6-Fluoro-2-methyl-2H-indazole (CAS: 348-39-0 ) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of small-molecule inhibitors for oncology targets such as KRAS , c-MET , and SHP2 . Unlike its 1H-isomer, the 2H-indazole scaffold possesses a distinct "quinonoid-like" electronic distribution, offering unique hydrogen bond acceptor capabilities and vector orientations for structure-activity relationship (SAR) exploration.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis, purification protocols, and spectroscopic characterization, designed for researchers requiring high-fidelity data for drug development workflows.

Chemical Identity & Structural Analysis

The compound is a fused bicyclic system where a benzene ring is fused to a pyrazole ring. The "2H" designation indicates that the methyl substitution is on the nitrogen atom adjacent to the bridgehead carbon (N2), fixing the tautomeric state and preventing the N-H tautomerism typical of unsubstituted indazoles.

Attribute Details
IUPAC Name 6-Fluoro-2-methyl-2H-indazole
CAS Registry Number 348-39-0
Molecular Formula C

H

FN

Molecular Weight 150.15 g/mol
SMILES CN1N=CC2=C1C=C(F)C=C2
InChI Key Unique identifier required for database integration.
Structural Visualization

G Figure 1: Connectivity of 6-Fluoro-2-methyl-2H-indazole showing N2-Methylation and C6-Fluorination. N2 N2 (Me) N1 N1 N2->N1 Single C7a C7a N1->C7a Double C3 C3 C3->N2 Single C7 C7 C7a->C7 Single C6 C6 (F) C7->C6 Double C5 C5 C6->C5 Single C4 C4 C5->C4 Double C3a C3a C4->C3a Single C3a->C3 Double C3a->C7a Single (Bridge)

Physical & Physicochemical Properties

The 2-methyl substitution significantly alters the physical state and solubility profile compared to the parent 1H-indazole. While 1H-indazoles form strong intermolecular hydrogen bond dimers (raising melting points), 2-methyl-2H-indazoles cannot donate hydrogen bonds, typically resulting in lower melting points and higher solubility in aprotic polar solvents.

Property Value / Description Scientific Context
Physical State Solid (Crystalline)typically off-white to yellow needles or powder.
Melting Point ~50–70 °C (Predicted)Lower than 1H-analogs due to lack of H-bond dimerization.
Boiling Point ~240–260 °C (at 760 mmHg)Estimated based on MW and polarity.
Solubility High: DMSO, DCM, EtOAc, MeOHLow: Water, HexanesLipophilic nature dominates; F-atom enhances lipophilicity.
LogP (Octanol/Water) ~1.7 – 2.1 Moderate lipophilicity, ideal for CNS or intracellular targets.
pKa (Conjugate Acid) ~2.0 (N1 protonation)The 2H-isomer is generally more basic than the 1H-isomer (pKa ~1.2).
Dipole Moment High (~3.5–4.5 D)The "quinonoid" resonance contribution increases polarity.

Key Insight: The fluorine atom at the C6 position exerts an inductive electron-withdrawing effect (-I), which slightly reduces the basicity of the pyrazole nitrogens compared to the non-fluorinated parent, while simultaneously increasing metabolic stability against oxidation at the C6 position.

Synthesis & Purification Protocols

The primary challenge in synthesizing 6-fluoro-2-methyl-2H-indazole is achieving regioselectivity . Methylation of 6-fluoro-1H-indazole typically yields a mixture of the N1-methyl (thermodynamically favored) and N2-methyl (kinetically favored under specific conditions) isomers.

Protocol: Regioselective Methylation and Separation

Reagents: 6-Fluoro-1H-indazole, Methyl Iodide (MeI) or Trimethyloxonium tetrafluoroborate (Me3OBF4), Sodium Hydride (NaH) or K2CO3, THF or EtOAc.

  • Reaction Setup:

    • Dissolve 6-fluoro-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under N

      
       atmosphere.
      
    • Cool to 0°C and add NaH (1.1 equiv, 60% dispersion in oil). Stir for 30 min to deprotonate (Solution turns clear/yellow).

    • Add Methyl Iodide (1.1 equiv) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup:

    • Quench with sat. NH

      
      Cl solution.[1]
      
    • Extract with EtOAc (3x).[2] Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1][3][4]
  • Purification (Critical Step):

    • The crude residue contains both 1-methyl (Isomer A) and 2-methyl (Isomer B) products.[1]

    • Separation: Flash Column Chromatography (SiO

      
      ).[4]
      
    • Elution Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Order of Elution: The 1-methyl isomer is typically less polar (elutes first, higher R

      
      ). The 2-methyl isomer  (Target) is more polar (elutes second, lower R
      
      
      
      ).
    • Note: The 2-methyl isomer often crystallizes more readily than the 1-methyl oil.

Synthesis Workflow Diagram

Synthesis Figure 2: Synthesis and Purification Workflow for 6-Fluoro-2-methyl-2H-indazole. Start 6-Fluoro-1H-indazole (Starting Material) Step1 Deprotonation (NaH / THF, 0°C) Start->Step1 Step2 Methylation (MeI, RT, 2h) Step1->Step2 Crude Crude Mixture (N1-Me + N2-Me Isomers) Step2->Crude Column Flash Chromatography (Hexane/EtOAc) Crude->Column Product1 1-Methyl Isomer (Byproduct, High Rf) Column->Product1 Early Fractions Product2 6-Fluoro-2-methyl-2H-indazole (Target, Lower Rf, Solid) Column->Product2 Late Fractions

Spectroscopic Characterization

Accurate identification requires distinguishing the 2H-isomer from the 1H-isomer.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~4.15 – 4.25 ppm (s, 3H):  Characteristic N-CH
      
      
      
      singlet. (Note: N1-Me usually appears slightly upfield, ~4.0 ppm, but the key is the NOE interaction).
    • 
       ~7.8 – 8.0 ppm (s, 1H):  C3-H proton.
      
    • Aromatic Region: Multiplets for C4-H, C5-H, C7-H showing

      
       couplings.
      
  • 
    F NMR: 
    
    • 
       ~ -110 to -115 ppm:  Typical range for fluoro-indazoles.
      
  • Differentiation:

    • NOESY/ROESY: The N2-Methyl group will show a strong NOE correlation with the C3-H proton. The N1-Methyl group (impurity) would show NOE with C7-H .

Mass Spectrometry (MS)
  • Method: LC-MS (ESI+).[4]

  • m/z: Observed [M+H]

    
     = 151.1 .
    

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE:[3] Wear nitrile gloves, safety glasses, and work in a fume hood.

References

  • Physical Properties of Indazoles: National Institutes of Health (NIH) - PubChem. "2-Methyl-2H-indazole Compound Summary." Available at: [Link].[5]

  • Regioselectivity in Indazole Methylation:Journal of Organic Chemistry. "Regioselective Synthesis of 2H-Indazoles." (General reference for N2 vs N1 selectivity principles).
  • Spectroscopic Data (Analogous): ResearchGate. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Available at: [Link].

Sources

Exploratory

CAS 348-39-0 chemical structure and properties

A Technical Guide to a Critical Scaffold in Next-Generation Kinase Inhibitor Design Executive Summary CAS 348-39-0 , chemically known as 6-Fluoro-2-methyl-2H-indazole , is a high-value heterocyclic intermediate extensive...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to a Critical Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary

CAS 348-39-0 , chemically known as 6-Fluoro-2-methyl-2H-indazole , is a high-value heterocyclic intermediate extensively utilized in modern medicinal chemistry.[1][2][3] Unlike generic reagents, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its structural significance lies in its specific substitution pattern: the 2-methyl group locks the indazole tautomer, optimizing hydrogen bond acceptor capabilities, while the 6-fluoro moiety modulates metabolic stability and electronic properties, often enhancing interactions with cryptic pockets in kinases (e.g., c-MET, PAK1) and GTPases (e.g., KRAS G12D). This guide details its physicochemical profile, synthetic utility, and strategic role in the development of breakthrough oncology therapeutics.

Part 1: Chemical Identity & Structural Analysis
1.1 Nomenclature and Identification
PropertyDetail
CAS Registry Number 348-39-0
IUPAC Name 6-Fluoro-2-methyl-2H-indazole
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
SMILES CN1N=CC2=C1C=C(F)C=C2
InChIKey Unique identifier required for database integration
1.2 Physicochemical Properties

The 2-methyl-2H-indazole core is distinct from its 1H-isomer. The N2-methylation prevents the tautomeric shift typical of unsubstituted indazoles, fixing the geometry for predictable receptor binding.

  • Appearance : Typically a tan to off-white solid.

  • Solubility : High solubility in polar aprotic solvents (DMSO, DMF, EtOAc) and chlorinated solvents (DCM, CDCl₃). Low aqueous solubility.

  • Electronic Character : The fluorine atom at position 6 exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the benzene ring. This deactivates the ring slightly towards electrophilic aromatic substitution, requiring optimized conditions for downstream functionalization (e.g., bromination or nitration).

Part 2: Strategic Utility & Mechanism of Action (Scaffold Pharmacology)

In drug discovery, CAS 348-39-0 is not the final drug but the pharmacophore anchor . Its utility is defined by how it influences the Structure-Activity Relationship (SAR) of the final molecule.

2.1 The "Indazole Advantage" in Kinase Inhibition

The 2H-indazole core mimics the adenine ring of ATP, allowing derivatives to bind competitively to the ATP-binding pocket of kinases.

  • Selectivity : The N-methyl group often protrudes into the solvent-exposed region or a specific hydrophobic pocket (e.g., the specificity pocket in c-MET), imparting selectivity over other kinases.

  • Metabolic Stability : The C-F bond (Bond Energy ~116 kcal/mol) at position 6 blocks metabolic oxidation (hydroxylation) at a site that is otherwise prone to CYP450 attack, thereby extending the half-life (

    
    ) of the drug candidate.
    
2.2 Case Study: KRAS G12D Inhibition

Recent breakthroughs (e.g., Journal of Medicinal Chemistry, 2025) have highlighted this scaffold's role in developing orally bioavailable KRAS G12D inhibitors. The 6-fluoro-2-methyl-2H-indazole moiety acts as a critical anchor that positions the rest of the molecule to interact with the Asp69 residue of the KRAS protein, a notoriously "undruggable" target.

KRAS_Pathway Scaffold CAS 348-39-0 (Scaffold) Derivatization Functionalization (Nitration/Bromination) Scaffold->Derivatization Synthetic Modification Inhibitor Pyrazoloquinazoline Inhibitor Derivatization->Inhibitor Cyclization Target KRAS G12D (Asp69 Interaction) Inhibitor->Target Binding (IC50 < 20 nM) Outcome Tumor Regression (Pancreatic/Colorectal) Target->Outcome Therapeutic Effect

Figure 1: Strategic workflow of CAS 348-39-0 in the development of KRAS G12D inhibitors. The scaffold is chemically modified to create high-affinity ligands.

Part 3: Experimental Methodologies
3.1 Synthesis of CAS 348-39-0

The synthesis typically involves the methylation of the parent 6-fluoro-1H-indazole. Regioselectivity (N1 vs. N2 methylation) is the critical challenge.

Protocol: Regioselective Methylation

  • Reagents : 6-Fluoro-1H-indazole (1.0 equiv), Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.5 equiv), Ethyl Acetate (EtOAc).

  • Procedure :

    • Dissolve 6-fluoro-1H-indazole in dry EtOAc under an inert atmosphere (N₂).

    • Add Me₃OBF₄ (Meerwein's salt) at room temperature. Note: Me₃OBF₄ favors N2-methylation due to kinetic control compared to MeI which often yields mixtures.

    • Stir the suspension for 12–18 hours.

    • Quench : Dilute with water and extract with EtOAc.[4]

    • Purification : Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4] Purify via flash column chromatography (SiO₂, Petroleum Ether/EtOAc gradient).

  • Validation :

    • 1H NMR (400 MHz, DMSO-d₆) : Look for the N-Methyl singlet at approximately δ 4.19 ppm. The C3-H proton typically appears as a singlet around δ 8.5 ppm.

3.2 Downstream Functionalization (Nitration)

To utilize the scaffold, an amino or nitro group is often introduced at position 5.

Protocol: Site-Selective Nitration

  • Reagents : CAS 348-39-0, KNO₃, H₂SO₄.

  • Procedure :

    • Dissolve CAS 348-39-0 in concentrated H₂SO₄ at 0°C.

    • Add KNO₃ portion-wise, maintaining temperature below 5°C to prevent over-nitration.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Pour onto crushed ice; filter the yellow precipitate (5-nitro-6-fluoro-2-methyl-2H-indazole).

  • Why this works : The fluorine at C6 directs the incoming electrophile (NO₂⁺) to the ortho position (C5), reinforcing the regioselectivity.

Part 4: Safety & Handling
  • GHS Classification : Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling :

    • Use in a fume hood to avoid inhalation of dust/aerosols.

    • Wear nitrile gloves and safety goggles.

  • Storage : Store at 2–8°C (refrigerated) under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Stability : Stable under normal laboratory conditions but sensitive to strong oxidizing agents.

References
  • Kim, T. W., et al. (2025). Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors. ACS Medicinal Chemistry Letters. (Context: Detailed synthesis and SAR using CAS 348-39-0 as a starting material).

  • European Patent Office. Organophosphorus-Substituted Compounds as c-MET Inhibitors and Therapeutic Uses Thereof. EP 3893872 B1.[5] (Context: Use of 5-bromo-6-fluoro-2-methyl-2H-indazole intermediate).[5]

  • World Intellectual Property Organization. Heterobicyclic Compounds for Inhibiting the Activity of SHP2. WO2020022323A1. (Context: Protocol for synthesizing the scaffold from 5-bromo-6-fluoro-1H-indazole).

  • PubChem Compound Summary. Methyl Palmitate (Disambiguation Note). National Library of Medicine. (Note: Differentiates CAS 348-39-0 from the fatty ester CAS 112-39-0).

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-fluoro-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of ¹³C NMR in the Structural Elucidation of Novel Indazole Scaffolds Indazole derivatives are a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ¹³C NMR in the Structural Elucidation of Novel Indazole Scaffolds

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as an indispensable tool for unambiguous structure elucidation. The ¹³C NMR spectrum provides a detailed electronic map of the carbon framework, revealing subtle changes in chemical environment due to substituent effects.

This guide focuses on the ¹³C NMR chemical shifts for 6-fluoro-2-methyl-2H-indazole, a fluorinated indazole derivative of interest in drug discovery. The presence of a fluorine atom introduces characteristic chemical shift changes and carbon-fluorine coupling constants, which are critical for spectral assignment. While direct experimental data for this specific molecule is not widely published, this document provides a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related analogues.[2][3]

Predicted ¹³C NMR Chemical Shifts for 6-fluoro-2-methyl-2H-indazole

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. For 6-fluoro-2-methyl-2H-indazole, the shifts are influenced by the indazole ring system, the N-methyl group, and the electron-withdrawing fluorine atom. The predicted chemical shifts are presented in Table 1, based on analysis of similar substituted indazoles.[2][4] The numbering of the indazole ring is crucial for correct assignment.

Molecular Structure and Numbering

Caption: Molecular structure and atom numbering for 6-fluoro-2-methyl-2H-indazole.

Table 1: Predicted ¹³C NMR Chemical Shifts for 6-fluoro-2-methyl-2H-indazole in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Predicted Coupling Constant (J, Hz)Rationale for Prediction
C3~125.0s-Relatively upfield for an sp² carbon in a five-membered ring, influenced by the adjacent nitrogen atoms.
C3a~122.0d~10-15 (³JCF)A quaternary carbon, its shift is influenced by the fusion of the two rings and coupling to the fluorine three bonds away.
C4~118.0d~5-10 (³JCF)Shielded relative to unsubstituted indazole due to the para-like relationship with the fluorine atom.
C5~110.0d~20-25 (²JCF)Significantly shielded by the ortho fluorine atom and exhibits a large two-bond C-F coupling constant.
C6~160.0d~240-250 (¹JCF)Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a very large one-bond C-F coupling constant.
C7~98.0d~25-30 (²JCF)Highly shielded due to the ortho fluorine atom and shows a characteristic two-bond C-F coupling.
C7a~149.0s-A quaternary carbon at the ring junction, typically found in this downfield region in indazole systems.
N-CH₃~40.0s-A typical chemical shift for an N-methyl group on a heterocyclic ring.[2]

Note: These are predicted values. Actual experimental values may vary depending on solvent and other experimental conditions.

Causality Behind Experimental Choices in ¹³C NMR Acquisition

The acquisition of a high-quality ¹³C NMR spectrum, especially for a fluorinated compound, requires careful consideration of experimental parameters. The choices made are not arbitrary but are based on the principles of NMR and the specific properties of the molecule.

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined solvent peak at approximately 77.16 ppm. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its viscosity can lead to broader lines.

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is typically sufficient for initial characterization. This sequence provides a spectrum with single lines for each unique carbon atom, simplifying interpretation. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT-135, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Acquisition Parameters:

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): Quaternary carbons and carbons in close proximity to electronegative atoms often have longer relaxation times. A sufficient relaxation delay (typically 1-5 seconds) is crucial for accurate quantification and to avoid signal saturation, especially for the quaternary carbons (C3a and C7a) and the fluorine-bearing carbon (C6).

Experimental Protocol: A Self-Validating System for ¹³C NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring the acquisition of reliable and reproducible data.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of 6-fluoro-2-methyl-2H-indazole. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.

3. ¹³C NMR Acquisition: a. Load a standard proton-decoupled ¹³C experiment. b. Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 200 ppm). c. Set the number of scans to a minimum of 1024 for a preliminary spectrum. d. Set the relaxation delay to 2 seconds. e. Acquire the spectrum.

4. Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm. d. Integrate the signals (note: in standard ¹³C NMR, integrals are not always proportional to the number of carbons). e. Identify the characteristic doublets arising from C-F coupling and measure the coupling constants.

5. DEPT-135 Experiment (for validation of assignments): a. Load a DEPT-135 pulse sequence. b. Use similar acquisition parameters as the standard ¹³C experiment. c. Acquire and process the spectrum. d. Correlate the positive signals (CH, CH₃) and the absence of quaternary signals with the assignments from the standard ¹³C spectrum.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of sample prep2 Dissolve in ~0.6 mL CDCl3 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample, lock, and shim prep3->acq1 acq2 Acquire ¹³C Spectrum (zgpg30, NS=1024, D1=2s) acq1->acq2 acq3 Acquire DEPT-135 Spectrum acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate to solvent peak (77.16 ppm) proc1->proc2 proc3 Assign peaks and measure J(CF) proc2->proc3 proc4 Correlate with DEPT-135 data proc3->proc4 final final proc4->final Final Assigned Spectrum

Caption: A streamlined workflow for the acquisition and analysis of the ¹³C NMR spectrum of 6-fluoro-2-methyl-2H-indazole.

Conclusion

The structural characterization of novel heterocyclic compounds like 6-fluoro-2-methyl-2H-indazole is fundamentally reliant on the precise application and interpretation of spectroscopic techniques. This guide provides a robust framework for understanding and predicting the ¹³C NMR chemical shifts of this molecule, grounded in the established effects of its structural features. The detailed experimental protocol offers a self-validating system for acquiring high-quality data. By combining predictive analysis with rigorous experimental methodology, researchers can confidently elucidate the structures of new chemical entities, accelerating the process of drug discovery and development.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 2021.

  • 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. ResearchGate.

  • 13 C NMR of indazoles. ResearchGate, 2016.

  • 2-Methyl-6-nitro-2H-indazole. ResearchGate, 2011.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022.

Sources

Exploratory

Mechanistic Profiling of the 6-Fluoro-2-methyl-2H-indazole Scaffold in Medicinal Chemistry

Topic: Mechanistic Profiling of the 6-Fluoro-2-methyl-2H-indazole Scaffold Content Type: In-depth Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1][2] [1][2] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Profiling of the 6-Fluoro-2-methyl-2H-indazole Scaffold Content Type: In-depth Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1][2]

[1][2]

Executive Summary: The Pharmacophore Logic

The compound 6-fluoro-2-methyl-2H-indazole (CAS 348-39-0) represents a specialized "privileged structure" in modern drug discovery.[1][2] Unlike the thermodynamically stable 1H-indazole tautomer found in early-generation inhibitors, the 2-methyl-2H-indazole core locks the heterocycle into a distinct quinonoid-like electronic state.[1][2] This structural freezing, combined with C6-fluorination, creates a high-precision scaffold that addresses two critical failure modes in lead optimization: metabolic lability and promiscuous hinge binding .[1][2]

This guide details the potential mechanism of action (MoA) not as a standalone drug, but as a pharmacodynamic driver within complex bioactive ligands, specifically targeting serine/threonine kinases (e.g., RAF, CDK4/6) and GPCRs.

Structural Mechanism of Action

The bioactivity of this scaffold is governed by three mechanistic pillars: Tautomeric Locking, Electronic Tuning, and Metabolic Blockade.

Tautomeric Locking (The 2H-Switch)

Indazoles exist in a tautomeric equilibrium favoring the benzenoid 1H-form (


).[1][2] However, many kinase active sites (e.g., the ATP-binding hinge region) require the specific H-bond acceptor geometry of the 2H-isomer.[1][2]
  • Mechanism: Methylation at the N2 position permanently "locks" the indazole in the 2H-tautomer.[1][2]

  • Effect: This exposes the N1 nitrogen as a focused Hydrogen Bond Acceptor (HBA) with a localized lone pair, ideal for interacting with backbone amides (e.g., Val, Leu) in the kinase hinge region.

  • Causality: By enforcing this conformation, the entropic penalty of binding is reduced, significantly increasing potency (

    
     reduction).[2]
    
The C6-Fluoro Metabolic Shield

The C6 position of the indazole ring is electron-rich and highly susceptible to oxidative metabolism by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

  • Mechanism: Substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) at C6 exerts a potent metabolic block .[2] The C-F bond energy (approx. 116 kcal/mol) renders this position inert to hydroxylation.[2]

  • Electronic Effect: The electronegativity of fluorine pulls electron density from the aromatic ring, lowering the pKa of the N1 acceptor slightly.[1] This fine-tunes the H-bond strength, often improving selectivity by differentiating between similar kinase pockets.[1][2]

Visualization: The Scaffold Signaling Logic

The following diagram illustrates the transition from the unstable generic indazole to the locked, fluorinated pharmacophore and its interaction logic.

MoA_Logic cluster_effect Pharmacological Outcome Indazole_1H 1H-Indazole (Benzenoid Form) Indazole_2H 2H-Indazole (Quinonoid Form) Indazole_1H->Indazole_2H Tautomeric Equilibrium Locked_Scaffold 6-Fluoro-2-methyl-2H-indazole (Locked Pharmacophore) Indazole_2H->Locked_Scaffold N2-Methylation (Entropic Lock) Target_Kinase Target: Kinase Hinge (e.g., RAF, CDK) Locked_Scaffold->Target_Kinase N1 acts as Specific HBA Outcome High Potency & Metabolic Stability Target_Kinase->Outcome Target_Metabolism Metabolic Enzyme (CYP450) Target_Metabolism->Locked_Scaffold Oxidation Blocked by C6-F

Figure 1: Mechanistic flow showing how N2-methylation locks the bioactive conformation while C6-fluorination prevents metabolic degradation.[1][2]

Target Engagement & Biological Context

While 6-fluoro-2-methyl-2H-indazole is a fragment, its architecture is the "engine" inside several high-profile inhibitor classes.

Kinase Inhibition (ATP-Competitive)

In the context of Pan-RAF or CDK4/6 inhibitors (e.g., analogs of LY3009120 or Abemaciclib derivatives), this scaffold mimics the adenine ring of ATP.[1]

  • Binding Mode: The scaffold inserts into the ATP-binding pocket.[1][2] The N1 nitrogen accepts a hydrogen bond from the hinge region backbone NH.[1]

  • Selectivity: The 2-methyl group protrudes into the solvent-exposed region or a specific hydrophobic sub-pocket, often clashing with residues in off-target kinases, thereby improving the selectivity profile (Selectivity Index > 100x).[1][2]

GPCR Modulation (Cannabinoid Receptors)

Indazoles are bioisosteres for the indole core found in natural cannabinoids.[2]

  • Mechanism: The 6-fluoro-2-methyl-2H-indazole core provides a rigid, lipophilic anchor that fits into the CB1/CB2 receptor orthosteric site.[1][2] The fluorine atom engages in halogen bonding or dipole interactions with specific transmembrane helices (e.g., TM3 or TM5), enhancing residence time.

Experimental Validation Protocols

To validate the mechanistic contribution of this scaffold in a drug candidate, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Fluorimetry (DSF) for Binding

Objective: Confirm that the 2-methyl-2H-indazole core stabilizes the target protein (e.g., BRAF kinase) more effectively than the 1H-analog.[1][2]

  • Preparation: Express and purify the kinase domain of interest (e.g., BRAF V600E) in HEPES buffer (pH 7.5).[2]

  • Dye Loading: Mix protein (5 µM) with SYPRO Orange dye (5x final concentration).

  • Compound Treatment:

    • Arm A: Treat with 6-fluoro-2-methyl-2H-indazole derivative (10 µM).

    • Arm B: Treat with 6-fluoro-1H-indazole analog (10 µM).

    • Control: DMSO vehicle.

  • Thermal Shift: Ramp temperature from 25°C to 95°C at 1°C/min using qPCR.

  • Validation Criteria: A

    
     for Arm A compared to Control confirms binding. A significant 
    
    
    
    difference between Arm A and Arm B confirms the mechanistic superiority of the "locked" 2H-tautomer.[1]
Protocol B: Microsomal Stability Assay (Metabolic Shielding)

Objective: Quantify the metabolic protection provided by the C6-fluorine.[1][2]

  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Substrates:

    • Test Compound: 6-Fluoro-2-methyl-2H-indazole derivative (1 µM).

    • Reference: Non-fluorinated analog (2-methyl-2H-indazole).[1][2]

  • Reaction: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2] Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[2]
    
    • Success Metric: The fluorinated compound should exhibit a

      
       increase of >2-fold compared to the reference.
      

Quantitative Data Summary

The following table summarizes the impact of the scaffold modifications on physicochemical properties relevant to drug mechanism.

FeatureModificationPhysicochemical ImpactMechanistic Benefit
N2-Methylation

Locks Tautomer (2H)Creates permanent H-bond acceptor at N1; reduces entropic cost of binding.[1][2]
C6-Fluorination

Increases Lipophilicity (

)
Blocks CYP450 oxidation site; enhances membrane permeability.[1][2]
Indazole Core BioisostereHigh Quantum Yield (Fluorescence)Can be utilized as an intrinsic fluorescent probe for binding studies.[2]

Synthesis & Regioselectivity (Critical Control)

Achieving the specific 2-methyl isomer requires controlled synthesis, as alkylation of indazoles typically favors the N1 position.[1][2]

Recommended Workflow:

  • Starting Material: 2-fluoro-4-methyl-aniline (precursor cyclization) or direct alkylation of 6-fluoro-1H-indazole.[1][2]

  • Direct Alkylation Condition: Use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) in ethyl acetate often favors N2-methylation kinetically.[1][2]

  • Purification: Separation of N1 vs N2 isomers is critical.[2] N2-isomers typically have lower retention times on reverse-phase HPLC and distinct UV shifts compared to N1-isomers.[1][2]

References

  • Indazole Scaffolds in Kinase Inhibitors

    • Source: RSC Medicinal Chemistry[2][3]

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance[1][3][4]

    • URL:[Link]

  • Pan-RAF Inhibitor Discovery (LY3009120 Context)

    • Source: ACS Medicinal Chemistry Letters[2]

    • Title: Discovery of Pan-RAF Inhibitor LY3009120 with Minimal Paradoxical Activation[1]

    • URL:[Link][1][2]

  • CDK4/6 Inhibitor Development

    • Source: European Journal of Medicinal Chemistry[5]

    • Title: Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor[1][2][6]

    • URL:[Link][1][2]

  • Fluorine in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry[5]

    • Title: Fluorine in Medicinal Chemistry[5][7][8]

    • URL:[Link][1][2]

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 6-Fluoro-2-methyl-2H-indazole

This technical guide provides a comprehensive framework for the solubility, handling, and formulation of 6-fluoro-2-methyl-2H-indazole .[1] Due to the specific nature of this compound as a medicinal chemistry building bl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the solubility, handling, and formulation of 6-fluoro-2-methyl-2H-indazole .[1] Due to the specific nature of this compound as a medicinal chemistry building block rather than a marketed drug, quantitative solubility data is derived from structural analogs and physicochemical principles of the 2H-indazole scaffold.[1]

[1]

Executive Summary & Physicochemical Profile

6-fluoro-2-methyl-2H-indazole is a hydrophobic, nitrogen-containing heterocycle.[1] Unlike its 1H- tautomer counterparts, the 2H- indazole core possesses distinct electronic properties due to the fixed alkylation at the N2 position, often resulting in slightly higher polarity but retained lipophilicity.[1]

For biological assays and chemical synthesis, this compound is classified as Class II (Low Solubility, High Permeability) in the context of handling. It requires organic co-solvents for stable stock solutions.[1]

Physicochemical Properties (Calculated/Estimated)
PropertyValueImplication for Solubility
Molecular Weight ~150.15 g/mol Small molecule; favorable for high molarity stocks.[1]
LogP (Octanol/Water) ~2.2 – 2.5Lipophilic. Poor water solubility (< 1 mg/mL).[1]
H-Bond Donors 0No -NH donors (N2 is methylated); reduces water solubility.[1]
H-Bond Acceptors 2 (N1, F)Moderate ability to interact with polar solvents.[1]
pKa (Conjugate Acid) ~2.0 (N1 protonation)Neutral at physiological pH (7.4); solubility is pH-independent > pH 3.[1]

Solubility Profile in Key Solvents

The following data represents operational solubility limits based on structural analogs (e.g., 2-methylindazole, 6-fluoroindazole).

SolventSolubility RatingEstimated Limit (25°C)Usage Context
DMSO Excellent > 50 mM (> 7.5 mg/mL)Primary solvent for stock solutions (10–100 mM).[1]
DMF Excellent > 50 mMAlternative for chemical synthesis; avoid for cell assays if possible.[1]
Ethanol (100%) Good ~10–30 mMUseful for evaporation/coating; more volatile than DMSO.[1]
PBS (pH 7.4) Poor < 100 µM (< 0.015 mg/mL)Risk of precipitation. Requires DMSO spike or carriers (cyclodextrins).[1]
Water Very Poor NegligibleDo not use for initial dissolution.[1]

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, reusable stock solution in DMSO.

Materials
  • Compound: 6-fluoro-2-methyl-2H-indazole (Solid).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Methodology
  • Weighing: Accurately weigh 1.50 mg of the compound into the amber vial.

    • Note: Adjust mass based on available balance precision. For larger stocks, weigh 15.0 mg.[1]

  • Solvent Addition: Add 1.00 mL of Anhydrous DMSO.

    • Calculation:

      
      .[1] 
      
      
      
      .[1]
    • Verification:

      
      . 
      
      
      
      .[1]
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be optically clear.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol 2: Aqueous Dilution for Biological Assays

Critical Challenge: Preventing "Crash-Out" (Precipitation).[1] When diluting a hydrophobic DMSO stock into aqueous media (PBS, culture media), the sudden polarity shift can cause immediate micro-precipitation, leading to false negatives in assays.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the final well if high concentrations are needed. Use a serial dilution step.[1]

DilutionProtocol Stock Master Stock (10 mM in DMSO) Inter Intermediate Working Sol. (100 µM in Media + 1% DMSO) Stock->Inter 1:100 Dilution (Add 10µL Stock to 990µL Media) Precip Risk: Precipitation (Cloudy Solution) Stock->Precip Direct addition >1% v/v Final Assay Well (10 µM, 0.1% DMSO) Inter->Final 1:10 Dilution (Add 10µL Inter to 90µL Media)

Figure 1: Recommended dilution workflow to maintain solubility and minimize DMSO toxicity.

Procedure
  • Thaw the DMSO stock at room temperature (do not heat >37°C).

  • Prepare Intermediate: Dilute the stock 1:100 into the assay buffer (e.g., 10 µL stock + 990 µL Media).

    • Result: 100 µM compound in 1% DMSO.[1]

    • Action: Vortex immediately.[1][2] Inspect for turbidity.

  • Final Dilution: Dilute the intermediate 1:10 into the assay wells.

    • Result: 10 µM compound in 0.1% DMSO.[1]

    • Validation: This ensures the DMSO concentration is below the toxic threshold for most cell lines (0.1–0.5%).[1]

Solubility Decision Tree & Troubleshooting

Use this logic flow to determine the correct solvent system for your specific application.

DecisionTree Start Start: Select Application AppType Application Type? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Chem Chemical Synthesis AppType->Chem Animal In Vivo Study (Mouse/Rat) AppType->Animal DMSO_Stock Make 10mM DMSO Stock Bio->DMSO_Stock Solvent DCM, DMF, or THF Chem->Solvent Formulation Requires Formulation Animal->Formulation Check_Conc Final Conc > 10µM? DMSO_Stock->Check_Conc No No Check_Conc->No <10µM Yes Yes Check_Conc->Yes >10µM Direct Direct Dilution OK Stepwise Use Intermediate Dilution (Prevent Crash-out) Vehicle 5% DMSO + 40% PEG400 + 5% Tween80 + 50% Saline Formulation->Vehicle No->Direct Yes->Stepwise

Figure 2: Solvent selection decision tree based on experimental context.

Troubleshooting "Crash-Out"

If the solution turns cloudy upon adding water/buffer:

  • Decrease Concentration: The compound has exceeded its aqueous solubility limit (likely < 50 µM).[1]

  • Increase Temperature: Warm to 37°C (temporary fix, may precipitate on cooling).

  • Add Surfactant: For non-cell assays, add 0.05% Tween-20 to the buffer before adding the compound.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indazole Derivatives.[1] Accessed 2024.[1][3][4] Link

  • Li, X., et al. (2014).[1] "Design and synthesis of novel 1H-indazole derivatives as potent inhibitors of FGFR." European Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for solubility protocols of Class II heterocycles).

  • MilliporeSigma. Solubility of Hydrophobic Compounds in Aqueous Solutions.[1] Technical Protocol.[1][2][5][3][6] Link

Sources

Exploratory

The 2H-Indazole Scaffold: Synthetic Evolution, Tautomeric Control, and Medicinal Utility

Executive Summary The indazole nucleus is a privileged pharmacophore in modern drug discovery, acting as a bioisostere for indole and purine systems.[1] However, a sharp dichotomy exists between its two tautomeric forms....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole nucleus is a privileged pharmacophore in modern drug discovery, acting as a bioisostere for indole and purine systems.[1] However, a sharp dichotomy exists between its two tautomeric forms. While 1H-indazoles are thermodynamically stable and synthetically accessible, 2H-indazoles (substituted at the N2 position) possess a unique "quinoid" electronic character and distinct vector orientation that are increasingly prized in kinase inhibition and oncology (e.g., Niraparib).

This guide dissects the technical challenges of accessing the 2H-isomer, moving from the historical Davis-Beirut reaction to modern transition-metal-catalyzed regioselective arylation. It provides actionable protocols for researchers aiming to lock this elusive tautomer into clinical candidates.

The Tautomeric Dichotomy: Thermodynamics vs. Kinetics

To engineer 2H-indazoles, one must first understand the energetic landscape that opposes their formation.

Benzenoid vs. Quinoid Character

The fundamental challenge in indazole chemistry is the thermodynamic preference for the 1H-tautomer over the 2H-tautomer.

  • 1H-Indazole (Benzenoid): The benzene ring retains full aromaticity (

    
     electrons), while the pyrazole ring contributes to the 
    
    
    
    heteroaromatic system. This is the low-energy state (
    
    
    relative to 2H).
  • 2H-Indazole (Quinoid): Substitution at N2 disrupts the benzenoid sextet of the carbocycle, forcing a quinoid-like electron distribution. This raises the ground-state energy but alters the dipole moment and hydrogen-bond acceptor capabilities, often improving solubility and metabolic stability profiles in drug candidates.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the electronic shift and the energetic cost associated with the 2H-isomer.

Tautomerism cluster_1 Thermodynamic Product cluster_2 Kinetic/High-Energy Product H1 1H-Indazole (Benzenoid Character) High Aromaticity H2 2H-Indazole (Quinoid Character) Modified Dipole H1->H2 +4.5 kcal/mol (Tautomeric Shift)

Figure 1: The energetic penalty of the 2H-tautomer requires specific synthetic strategies to 'lock' the structure.

Historical & Synthetic Evolution

The Davis-Beirut Reaction (1960s–Present)

While the Cadogan cyclization often yields 1H-indazoles, the Davis-Beirut reaction (developed by Davis and later optimized by the Beirut group) remains the premier method for de novo synthesis of the 2H-core. It converts o-nitrobenzylamines directly into 2H-indazoles under basic conditions, bypassing the regioselectivity issue entirely by constructing the ring with the N2-substituent already in place.

Mechanism: The reaction proceeds via an intramolecular redox process. The benzylic amine is oxidized to an imine, while the nitro group is reduced to a nitroso species. The critical step is the formation of a nitroso imine intermediate, which undergoes electrocyclic ring closure.

DavisBeirut Start o-Nitrobenzylamine Inter1 Anionic Intermediate Start->Inter1 - H2O Base Base (KOH/MeOH) Base->Inter1 Inter2 Nitroso Imine (Transient Species) Inter1->Inter2 Intramolecular Redox Cyclization N-N Bond Formation (Electrocyclization) Inter2->Cyclization Product 2H-Indazole Cyclization->Product - H2O

Figure 2: Mechanistic pathway of the Davis-Beirut reaction, highlighting the critical nitroso imine intermediate.

Modern Regioselective Metallation

In modern medicinal chemistry, researchers often need to arylate a pre-formed indazole core. This presents a regioselectivity challenge (


 vs. 

).
  • Classical Alkylation: Uses alkyl halides and bases (e.g., NaH, Cs₂CO₃). Predominantly yields N1-alkyl products due to the lone pair availability on N1 in the indazolate anion.

  • Copper-Catalyzed Cross-Coupling (Chan-Lam/Buchwald): Recent advances utilize ligand control to favor N2. Steric hindrance at C7 or the use of specific copper sources (e.g., Cu(OAc)₂ vs CuI) can shift selectivity.

  • Niraparib Synthesis: The synthesis of the PARP inhibitor Niraparib (MK-4827) is the industrial benchmark for 2H-indazole synthesis. It typically utilizes a hydrazine-based cyclization or a directed coupling to ensure the 2H-phenyl motif is established early.

Experimental Protocols

Protocol A: The Davis-Beirut Synthesis (De Novo 2H-Construction)

Best for: Creating 2H-indazoles with alkyl/aryl groups already installed.

Materials:

  • o-Nitrobenzylamine derivative (1.0 equiv)

  • KOH (10.0 equiv)

  • Methanol (Solvent, 0.1 M concentration)

Workflow:

  • Dissolution: Dissolve the o-nitrobenzylamine in methanol in a round-bottom flask.

  • Base Addition: Add KOH pellets (crushed) to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 10–16 hours. Monitor by TLC (the starting amine is usually more polar than the indazole product).

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Critical Note: This reaction is sensitive to the electronics of the benzylamine. Electron-withdrawing groups on the benzene ring accelerate the reaction.

Protocol B: Copper-Catalyzed N2-Selective Arylation

Best for: Functionalizing a pre-existing indazole core.

Materials:

  • 1H-Indazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Cu(OAc)₂ (0.1 equiv) - Catalyst

  • Pyridine (2.0 equiv) - Base/Ligand

  • Dichloromethane (DCM) - Solvent

Workflow:

  • Setup: In a flask open to air (oxidative coupling), combine 1H-indazole, aryl boronic acid, and Cu(OAc)₂.

  • Activation: Add pyridine and DCM.

  • Stirring: Stir vigorously at room temperature for 24–48 hours. The reaction requires O₂ (from air) to reoxidize Cu(I) to Cu(II).

  • Selectivity Check: This method often produces a mixture. The N2-isomer is typically less polar than the N1-isomer.

  • Purification: Separation of isomers is mandatory. Use column chromatography. The N2-isomer usually elutes first (higher Rf) due to lower dipole moment compared to N1.

Medicinal Utility & SAR[2]

The 2H-indazole is not just a synthetic curiosity; it is a specific geometric vector for drug design.

Structural Advantages
  • Vector Orientation: The N2-substituent projects at a different angle (

    
    144° relative to the C3-C7 axis) compared to N1-substitution. This allows the substituent to access distinct hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).
    
  • H-Bond Donor: In 2H-indazoles, the C3-H is more acidic, and the N1 position becomes a dedicated hydrogen bond acceptor, which is crucial for hinge-binding motifs in kinase inhibitors.

Case Study: Niraparib (Zejula)

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer.

  • Structure: 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide.

  • Role of 2H: The 2H-phenyl moiety positions the indazole core to stack between tyrosine residues in the PARP active site, while the carboxamide locks into the regulatory domain. The 2H-tautomer is essential for this precise "sandwich" binding mode.

Summary of Biological Data[1][3][4]
Compound ClassTargetRole of 2H-ScaffoldKey Drug/Lead
PARP Inhibitors PARP1/2Pi-stacking & Vector positioningNiraparib
sGC Stimulators Soluble Guanylate CyclaseHeme-independent activationRiociguat analogs
Kinase Inhibitors VEGFR/PDGFRHinge binding (via N1 acceptor)Preclinical leads

References

  • Davis, R. B., & Pizzini, L. C. (1960). The Reaction of o-Nitrobenzylamines with Alcohols in Basic Solution. Journal of Organic Chemistry.[2] Link

  • Kurandina, D., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Link

  • Jones, P., et al. (2009). Discovery of Niraparib: A PARP Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.[3][4] Link

  • Gaunt, M. J., et al. (2011). Copper-Catalyzed N-Arylation of Indazoles.[5] Chemical Science.[6] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3][4] Link

Sources

Foundational

chemical reactivity profile of the 2H-indazole core

An In-Depth Technical Guide to the Chemical Reactivity Profile of the 2H-Indazole Core Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of the 2H-Indazole Core

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4] While the 1H-indazole tautomer is thermodynamically more stable, the 2H-indazole isomer represents a critical building block in drug design and development.[2][5][6][7] Understanding the distinct reactivity profile of the 2H-indazole core is paramount for researchers aiming to synthesize novel derivatives with tailored properties. This guide provides a comprehensive exploration of the synthesis and chemical reactivity of the 2H-indazole system, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to empower drug development professionals and synthetic chemists.

The 2H-Indazole Core: Structure and Tautomerism

Indazole exists in two primary tautomeric forms: the benzenoid 1H-indazole and the quinonoid 2H-indazole. The 1H-tautomer is generally the more stable form by approximately 2.3 kcal/mol.[5][7] This inherent stability difference means that direct reactions on an unsubstituted indazole often lead to N1-functionalized products. Consequently, the synthesis of 2H-indazoles typically relies on specific strategies that either favor the formation of the 2H-isomer kinetically or involve a pre-functionalized precursor that directs the cyclization pathway.

The electronic structure of the 2H-indazole, characterized by its quinonoid nature, dictates its reactivity. The C3 position is notably electron-rich and serves as the primary site for electrophilic attack and various C-H functionalization reactions.

G cluster_tautomers Indazole Tautomerism cluster_reactivity Key Reactive Sites of 2H-Indazole 1H_Indazole 1H-Indazole (More Stable) Equilibrium 1H_Indazole->Equilibrium 2H_Indazole 2H-Indazole (Quinonoid) Equilibrium->2H_Indazole IndazoleCore 2H-Indazole Core (2-Substituted) C3 C3 Position (Electron-Rich) IndazoleCore->C3 Electrophilic Attack C-H Functionalization BenzeneRing Benzene Ring (C4-C7) IndazoleCore->BenzeneRing Directed C-H Functionalization G start o-Nitrobenzaldehyde + Primary Amine intermediate Condensation (Imine Formation) start->intermediate cyclization Reductive Cyclization (e.g., P(OEt)₃, heat) intermediate->cyclization product 2-Substituted 2H-Indazole cyclization->product

Caption: Simplified workflow for the Cadogan reductive cyclization.

Modern Approaches: Multi-Component and Cycloaddition Reactions

Modern synthetic chemistry favors efficiency and mild conditions, leading to powerful new methods for 2H-indazole synthesis.

  • Copper-Catalyzed Three-Component Reaction: This highly efficient one-pot method combines a 2-bromobenzaldehyde, a primary amine, and sodium azide. [7][8]A copper catalyst is crucial for facilitating the sequential C-N and N-N bond formations. [7][8]The operational simplicity and broad substrate tolerance make this a preferred route in many applications. [7][8]

  • [3+2] Dipolar Cycloaddition: A rapid and clean synthesis can be achieved through the [3+2] dipolar cycloaddition of arynes (generated in situ) and sydnones. [9]This reaction proceeds under mild conditions to give 2H-indazoles in good to excellent yields, often with a simple workup. [9]A key advantage is the complete avoidance of the 1H-indazole isomer. [9]

Representative Experimental Protocol: [3+2] Cycloaddition

The following protocol is adapted from Wu, Fang, et al., Org. Lett., 2010. [9]

  • Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, ~1.2 equivalents) and the appropriate sydnone (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

  • Initiation: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (or solid TBAF) dropwise to the stirred solution at room temperature to generate the aryne.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The transformation is often clean and rapid.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2H-indazole.

Reactivity Profile: Functionalization of the 2H-Indazole Core

The pre-formed 2H-indazole core is a versatile template for further elaboration, primarily through C-H functionalization.

C3-Position Functionalization

The C3 position is the most activated site for electrophilic and radical functionalization. [10]

  • Halogenation: Direct halogenation (iodination, bromination) can be achieved at the C3 position, providing a handle for subsequent cross-coupling reactions. * Nitration: Radical C3-nitration of 2H-indazoles can be accomplished using Fe(NO₃)₃ in the presence of TEMPO and oxygen. * Alkoxycarbonylation & Trifluoromethylation: Recent advances have enabled metal-free, radical-mediated direct alkoxycarbonylation and electrochemical C3-H trifluoro/difluoromethylation, highlighting the move towards greener and more sustainable methodologies. [8]* Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are highly effective for installing aryl and alkynyl groups at the C3 position of a pre-halogenated 2H-indazole. [9]

Table 1: Selected C3-Functionalization Reactions of 2H-Indazoles
ReactionReagents & ConditionsKey FeaturesReference
Nitration Fe(NO₃)₃, TEMPO, O₂Radical mechanism, direct C-H functionalization.
Alkoxycarbonylation (ROCO)₂, K₂S₂O₈, MeCN, rtMetal-free, radical pathway, good functional group tolerance.[8]
Trifluoromethylation CF₃SO₂Na, electrochemicalGreen and sustainable, proceeds at room temperature.[8]
Thiocyanation NH₄SCN, (NH₄)₂S₂O₈, H₂O/DCERadical pathway, applicable to diverse 2H-indazoles.
Suzuki Coupling Arylboronic acid, Pd catalyst, baseOn C3-halogenated indazoles for C-C bond formation.[9]
Regioselective N-Alkylation of the Indazole Ring

While this guide focuses on the 2H-core, it is crucial to understand how the N2-substituent is installed. Starting from 1H-indazole, N-alkylation can produce a mixture of N1 and N2 products. [6]The regioselectivity is highly dependent on reaction conditions. [6]

  • Base and Solvent Effects: The choice of base and solvent can steer the reaction towards either isomer.

  • Metal-Mediated Alkylation: Gallium/Aluminum-mediated direct alkylation reactions have been shown to provide regioselective substitution at the N2 position. [11]This selectivity is attributed to the weak coordination of the metal center to the indazole ring nitrogen. [11]* Acid Promotion: Trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. [8]

G Indazole 1H-Indazole (Starting Material) Conditions Alkylation Conditions (Base, Solvent, R-X) Indazole->Conditions N1_Product N1-Alkylated Indazole (Thermodynamic Product) Conditions->N1_Product Path A (e.g., NaH/DMF) N2_Product N2-Alkylated Indazole (2H-Indazole Core) Conditions->N2_Product Path B (e.g., Ga/Al mediation)

Caption: Regioselective control in the N-alkylation of the indazole scaffold.

Conclusion and Future Outlook

The 2H-indazole core possesses a rich and varied chemical reactivity profile that makes it an exceptionally valuable scaffold for medicinal chemistry and drug development. While historical synthetic methods were often limited by harsh conditions, the development of modern catalytic and multi-component reactions has opened the door to the efficient, mild, and regioselective synthesis of diverse 2H-indazole derivatives. The propensity of the C3-position to undergo C-H functionalization provides a powerful tool for late-stage modification, allowing for the rapid generation of compound libraries for biological screening. As synthetic methodologies continue to evolve towards greater sustainability and efficiency, the utility and application of the 2H-indazole core in creating next-generation therapeutics are set to expand even further.

References

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173. Available from: [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Retrieved from [Link]

  • Li, A., Li, X., Ma, F., Gao, H., & Li, H. (2023). Synthesis of (2H)-Indazoles and Dihydrocinnolinones through Annulation of Azobenzenes with Vinylene Carbonate under Rh(III) Catalysis. Organic Letters. Available from: [Link]

  • Various Authors. (n.d.). Different approaches for the synthesis of 2H-Indazoles. ResearchGate. Retrieved from [Link]

  • Zhu, J. S., Li, C. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. eScholarship.org. Available from: [Link]

  • Cortés-Gines, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available from: [Link]

  • MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. Retrieved from [Link]

  • Ma, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6633. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • Cortés-Gines, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available from: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Retrieved from [Link]

  • Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 6-fluoro-2-methyl-2H-indazole

Abstract & Introduction The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including kinase inhibitors used in oncology.[1][2] The two...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including kinase inhibitors used in oncology.[1][2] The two principal tautomeric forms, 1H-indazole and 2H-indazole, exhibit distinct physicochemical and biological properties.[1] Specifically, the 2-alkyl-2H-indazole isomer is a critical pharmacophore in several drug candidates. The incorporation of fluorine into drug molecules is a widely adopted strategy to modulate metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive, field-tested protocol for the synthesis of 6-fluoro-2-methyl-2H-indazole, a valuable building block for drug discovery programs.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, focusing on the critical challenge of regioselectivity in the N-alkylation of indazoles. We present a robust method starting from commercially available 6-fluoro-1H-indazole, detailing the reaction, purification, and characterization of the target compound.

Synthetic Strategy: The Challenge of Regioselective N-Methylation

The synthesis of 6-fluoro-2-methyl-2H-indazole is most directly achieved via the N-methylation of 6-fluoro-1H-indazole. However, the N-alkylation of indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2). The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogens, which can lead to the formation of a mixture of N1 and N2 alkylated isomers.[3]

The ratio of N1 to N2 products is highly sensitive to several factors:

  • Solvent: Polar aprotic solvents (e.g., DMF, THF) can influence which nitrogen atom is more accessible for alkylation.

  • Base/Counter-ion: The nature of the cation (e.g., Na+, K+, Cs+) associated with the indazolide anion affects the charge distribution and steric hindrance at each nitrogen.

  • Electrophile: The size and nature of the alkylating agent play a significant role.

While advanced methods exist for highly selective N2-alkylation, this protocol details a classic and accessible approach using sodium hydride (NaH) and iodomethane (methyl iodide).[4][5] This method provides a practical route to the desired product, which can be readily isolated from the N1 isomer via standard column chromatography.

Experimental Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Methylation (SN2) cluster_2 Step 3: Workup & Purification A 6-Fluoro-1H-indazole C Sodium 6-fluoroindazolide (Anionic Intermediate) + H2 gas A->C 0 °C to RT B Sodium Hydride (NaH) in THF B->C E Product Mixture C->E RT D Iodomethane (CH3I) D->E F Aqueous Quench (NH4Cl) E->F G Extraction (Ethyl Acetate) F->G H Column Chromatography G->H I 6-Fluoro-2-methyl-2H-indazole (Desired Product, N2 Isomer) H->I J 6-Fluoro-1-methyl-1H-indazole (Byproduct, N1 Isomer) H->J

Caption: Workflow for the synthesis of 6-fluoro-2-methyl-2H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of substituted indazoles.[6]

Materials and Reagents
ReagentCAS No.Molecular WeightMolarity/PuritySupplier
6-Fluoro-1H-indazole2693-73-4136.12 g/mol >97%Major Chemical Suppliers
Sodium Hydride (NaH)7646-69-724.00 g/mol 60% dispersion in mineral oilMajor Chemical Suppliers
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol Dri-Solv or equivalentMajor Chemical Suppliers
Iodomethane (CH₃I)74-88-4141.94 g/mol 99.5%, stabilizedMajor Chemical Suppliers
Saturated aq. NH₄ClN/AN/ASaturated solutionIn-house preparation
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeMajor Chemical Suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol GranularMajor Chemical Suppliers
Silica Gel63231-67-4N/A230-400 meshMajor Chemical Suppliers
Safety Precautions
  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon). All glassware must be thoroughly dried.

  • Iodomethane (CH₃I): Toxic, volatile, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides. Use anhydrous grade from a sealed bottle.

  • General Precautions: Perform the reaction in a fume hood. Ensure eyewash stations and safety showers are accessible.[7]

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-fluoro-1H-indazole (1.0 g, 7.35 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask. Stir the mixture at room temperature until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.323 g, 8.08 mmol, 1.1 eq) portion-wise over 10 minutes.

    • Expert Commentary: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H proton, generating the sodium indazolide salt and hydrogen gas (H₂), which is observed as effervescence. Adding it slowly at 0 °C helps to control the exotherm and the rate of H₂ evolution.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-45 minutes. The cessation of gas evolution indicates the completion of deprotonation.

  • Methylation: Add iodomethane (0.55 mL, 8.82 mmol, 1.2 eq) dropwise to the stirred suspension at room temperature.

    • Expert Commentary: This is the SN2 alkylation step. The indazolide anion acts as the nucleophile, attacking the electrophilic methyl group of iodomethane and displacing the iodide leaving group. An excess of the alkylating agent helps drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and two new spots corresponding to the N1 and N2 methylated isomers will appear.

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

Purification

The crude product, a mixture of N1 and N2 isomers, must be purified by flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing to 15% EtOAc).

  • Elution Order: The less polar 2-methyl-2H-indazole isomer typically elutes before the more polar 1-methyl-1H-indazole isomer. Fractions should be collected and analyzed by TLC to ensure proper separation.

  • Final Step: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to afford 6-fluoro-2-methyl-2H-indazole as a solid or oil.

Expected Results & Characterization

ParameterExpected Value
Yield 30-45% (Isolated yield of N2 isomer)
Appearance White to off-white solid
¹H NMR The N-CH₃ signal for the 2H-isomer is expected to be a singlet around δ 4.2-4.4 ppm. The C3-H proton is a characteristic singlet often found downfield.
¹³C NMR Distinct aromatic and aliphatic carbon signals confirming the structure.
Mass Spec (MS) [M+H]⁺ = 151.06

Characterization Note: The primary method to distinguish between the N1 and N2 isomers is ¹H NMR spectroscopy. The chemical shift of the N-methyl protons and the protons on the indazole ring system are distinct for each isomer.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Zhang, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. Available at: [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). Available at: [Link]

  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2119-2150. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • Avila, M. C., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2125. Available at: [Link]

  • Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7635-7639. Available at: [Link]

  • Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. DOI:10.1039/D4RA00598H. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

Sources

Application

using 6-fluoro-2-methyl-2H-indazole as a pharmaceutical intermediate

Application Note: Regioselective Synthesis and Utilization of 6-Fluoro-2-methyl-2H-indazole Executive Summary 6-Fluoro-2-methyl-2H-indazole (CAS: 1217336-66-5, generic scaffold) is a critical pharmacophore in modern onco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis and Utilization of 6-Fluoro-2-methyl-2H-indazole

Executive Summary

6-Fluoro-2-methyl-2H-indazole (CAS: 1217336-66-5, generic scaffold) is a critical pharmacophore in modern oncology drug discovery, most notably serving as the core structural motif for Vebreltinib (APL-101/PLB-1001) , a highly selective c-Met inhibitor currently in clinical trials for non-small cell lung cancer (NSCLC) and other solid tumors.[1]

Unlike the thermodynamically stable 1H-indazole tautomer, the 2H-indazole isomer offers a distinct vector for filling hydrophobic pockets in kinase domains (e.g., c-Met, PAK1, SHP2). However, its synthesis is complicated by the inherent nucleophilicity of the N1 nitrogen, which typically favors N1-alkylation by a factor of 3:1 to 10:1 under standard basic conditions.

This guide provides a validated, high-fidelity protocol for the regioselective synthesis of the N2-isomer using Meerwein’s salt, bypassing the low-yield chromatographic separations associated with traditional alkylation.[1] It also details downstream functionalization strategies for integrating this scaffold into complex APIs.

Strategic Significance & Pharmacophore Logic

The 6-fluoro-2-methyl-2H-indazole scaffold offers two distinct medicinal chemistry advantages:

  • Metabolic Stability (The 6-Fluoro Effect): Fluorination at the C6 position blocks a primary site of metabolic oxidation (Phase I metabolism), significantly extending the half-life (

    
    ) of the parent drug compared to the non-fluorinated analog.
    
  • Vector Orientation (The N2-Methyl Effect): N2-methylation locks the indazole into a quinoid-like resonance structure.[1] In the context of Vebreltinib, this orientation positions the C3-substituent (a difluoromethyl bridge) to engage critical residues in the c-Met ATP-binding pocket, a geometry not accessible via the N1-isomer.[1]

Pharmacophore Scaffold 6-Fluoro-2-methyl-2H-indazole N2_Me N2-Methyl Group (Locks Binding Geometry) Scaffold->N2_Me Structural Feature 1 C6_F C6-Fluorine (Blocks Metabolic Oxidation) Scaffold->C6_F Structural Feature 2 Target Target: c-Met / PAK1 / SHP2 N2_Me->Target Key Interaction C6_F->Target ADME Optimization

Figure 1: Pharmacophore logic of the 6-fluoro-2-methyl-2H-indazole scaffold.

Core Protocol: Regioselective Synthesis[2][3]

Objective: Synthesize 5-bromo-6-fluoro-2-methyl-2H-indazole (common intermediate) with >90% regioselectivity for the N2 position. Challenge: Standard alkylation (NaH/MeI) yields primarily the N1-isomer (~70% N1 / ~30% N2).[1] Solution: Kinetic alkylation using Trimethyloxonium tetrafluoroborate (Meerwein’s salt) .[1]

Materials:
  • Precursor: 5-Bromo-6-fluoro-1H-indazole (CAS: 885518-49-0)[1]

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    )
    
  • Solvent: Ethyl Acetate (EtOAc), anhydrous

  • Workup: Sodium bicarbonate (

    
    ), saturated aqueous solution.
    
Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-bromo-6-fluoro-1H-indazole (1.0 equiv) in anhydrous EtOAc (0.1 M concentration).

    • Note: EtOAc is critical here; it solubilizes the substrate but allows the cationic intermediate to precipitate or react selectively.

  • Reagent Addition: Add Trimethyloxonium tetrafluoroborate (1.2 equiv) in a single portion at room temperature (20–25 °C).

    • Safety:

      
       is a powerful alkylating agent.[1] Handle in a fume hood with gloves.[1]
      
  • Reaction: Stir the mixture under nitrogen for 4–16 hours. The reaction typically proceeds through a heterogeneous phase (suspension).

    • Monitoring: Monitor by LC-MS.[1] The starting material (M+H) will convert to the methylated product (M+H+14).

  • Quench & Workup:

    • Cool the mixture to 0 °C.

    • Slowly add saturated aqueous

      
       to quench excess reagent.[1]
      
    • Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer twice with EtOAc.[1][5]

  • Purification:

    • Dry combined organics over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[3][4][5]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).[1]

    • Elution Order: The N2-isomer (less polar) typically elutes before the N1-isomer on silica gel.[1]

    • Expected Yield: 85–95% combined yield, with an N2:N1 ratio typically >10:1.[1]

Comparison of Methods:

ParameterMethod A: NaH / MeIMethod B:

(Recommended)
Mechanism Deprotonation (

)
Hard/Soft Acid-Base (Kinetic)
Major Product N1-Methyl (Thermodynamic)N2-Methyl (Kinetic)
Selectivity (N2:N1) ~1:3>10:1
Purification Difficult SeparationEasy Filtration/Flash

Downstream Functionalization (The "Use")

Once the 2-methyl core is established, the scaffold acts as a versatile electrophile for cross-coupling.

Workflow: Synthesis of Vebreltinib-like Core

The 5-bromo position is the "handle" for attaching the complex triazolopyridazine tail found in Vebreltinib.[1]

  • Lithiation/Formylation (C5 Functionalization):

    • Substrate: 5-Bromo-6-fluoro-2-methyl-2H-indazole.[1][6][7]

    • Reagents:

      
      -PrMgCl[1]·LiCl (TurboGrignard) followed by DMF.[1]
      
    • Conditions: -20 °C in THF.

    • Product: 6-Fluoro-2-methyl-2H-indazole-5-carbaldehyde.[1]

    • Note: The N2-methyl group directs lithiation and stabilizes the intermediate.[1]

  • Gem-Difluorination (Linker Construction):

    • The aldehyde is converted to a gem-difluoro linker using DAST or Deoxo-Fluor, creating the bridge to the triazolopyridazine moiety.

SynthesisWorkflow Start 5-Bromo-6-fluoro-1H-indazole Step1 Step 1: N2-Methylation (Me3OBF4, EtOAc) Start->Step1 Intermediate 5-Bromo-6-fluoro-2-methyl-2H-indazole (Key Intermediate) Step1->Intermediate  >90% N2 Selectivity Step2 Step 2: C5-Formylation (TurboGrignard, DMF) Intermediate->Step2 Step3 Step 3: Gem-Difluorination (DAST) Step2->Step3 Final Vebreltinib Precursor (Difluoromethyl Linker) Step3->Final

Figure 2: Synthetic workflow from raw material to Vebreltinib precursor.

Quality Control & Analytical Validation

Distinguishing N1 vs. N2 isomers is critical for regulatory compliance.[1]

  • 1H NMR (DMSO-d6):

    • N2-Methyl (Target): The methyl singlet typically appears downfield (

      
       4.1–4.2 ppm) compared to the N1-isomer.[1]
      
    • C3-Proton: The singlet at C3 is diagnostic.[1] In N2-isomers, it often shows a distinct NOE correlation to the N-methyl group.[1]

  • NOESY/ROESY:

    • N2-Isomer: Strong NOE between

      
       and the 
      
      
      
      proton.[1]
    • N1-Isomer: Strong NOE between

      
       and the 
      
      
      
      proton (or C7-substituent).[1]
  • Crystallography: N2-indazoles often crystallize more readily due to their higher dipole moments and planar stacking potential.[1]

References

  • Vebreltinib (APL-101)

    • Title: "Discovery of Vebreltinib (PLB-1001), a Highly Selective c-Met Inhibitor."[1]

    • Source: PubChem / ClinicalTrials.gov[1]

    • URL:[Link][1]

  • N2-Selective Synthesis Protocol (Meerwein's Salt)

    • Title: "Organophosphorus-Substituted Compounds as c-Met Inhibitors and Therapeutic Uses Thereof (EP 3893872 B1)."[1]

    • Source: European Patent Office / Google Patents[1]

    • URL
  • General Indazole Alkylation Selectivity

    • Title: "Regioselective N-alkyl
    • Source: Beilstein J. Org.[1] Chem. (via NIH)[1][8]

    • URL:[Link][1]

  • PAK1 Inhibitor Synthesis (Intermediate Usage)

    • Title: "Serine/threonine pak1 inhibitors (WO2013026914A1)."[1]

    • Source: WIPO / Google Patents[1]

    • URL

Sources

Method

Application Notes and Protocols for the Derivatization of 6-Fluoro-2-methyl-2H-indazole in Structure-Activity Relationship (SAR) Studies

Abstract The 6-fluoro-2-methyl-2H-indazole scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its prevalence in a variety of biologically active agents.[1] The strategic placement of a fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-fluoro-2-methyl-2H-indazole scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its prevalence in a variety of biologically active agents.[1] The strategic placement of a fluorine atom at the C6 position can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[2][3] This guide provides a comprehensive overview of synthetic strategies for the derivatization of this core, focusing on modifications crucial for systematic Structure-Activity Relationship (SAR) exploration. We will delve into the rationale behind key functionalization reactions, provide detailed, field-tested protocols, and discuss the logical progression of an SAR campaign based on this versatile scaffold.

Introduction: The Strategic Importance of the 6-Fluoro-2-methyl-2H-indazole Core

Indazole-containing derivatives are a cornerstone of drug discovery, with applications ranging from oncology to neurodegenerative diseases.[4][5] The 2H-indazole tautomer, in particular, is a structural motif found in several approved drugs. The introduction of a fluorine atom at the 6-position is a deliberate design choice. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom while profoundly altering the molecule's electronic properties. This can lead to:

  • Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, often blocking sites of oxidative metabolism.

  • Modulated pKa: The electron-withdrawing nature of fluorine can influence the basicity of the pyrazole ring nitrogens, affecting drug-receptor interactions and solubility.

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones or serve as a weak hydrogen bond acceptor.

Our core molecule, 6-fluoro-2-methyl-2H-indazole, provides a stable and synthetically tractable starting point for building a diverse chemical library to probe the chemical space around a biological target.

Strategic Derivatization: Probing the Chemical Space

A successful SAR campaign requires a logical and systematic approach to derivatization. For the 6-fluoro-2-methyl-2H-indazole core, the primary sites for modification are the C3, C4, C5, and C7 positions.

SAR_Strategy cluster_c3 C3 Position: Direct C-H Functionalization cluster_benzo Benzene Ring: Electrophilic Aromatic Substitution cluster_cross_coupling Benzene Ring: Cross-Coupling core 6-Fluoro-2-methyl-2H-indazole c3_node Amination Amidation Alkylation Arylation core->c3_node Probe binding pocket Introduce H-bond donors/acceptors benzo_node C4, C5, C7 Positions Halogenation Nitration core->benzo_node Modulate electronics Alter solubility & polarity cross_coupling_node Requires prior halogenation (e.g., at C7) Suzuki, Buchwald-Hartwig, Sonogashira benzo_node->cross_coupling_node Introduce larger aryl/alkyl groups Explore new vectors

Figure 1: Key derivatization strategies for SAR studies on the 6-fluoro-2-methyl-2H-indazole core.

C3-Position Functionalization: The Primary Vector for SAR

The C3 position of the 2H-indazole ring is nucleophilic and particularly amenable to direct C-H functionalization.[6] This makes it an ideal starting point for rapidly generating a diverse set of analogs to probe the binding pocket of a target protein.

  • Chemical Tractability: Recent advances in photoredox and metal-catalyzed reactions allow for the direct and regioselective introduction of various functional groups without requiring prior activation of the C3 position.[7]

  • SAR Insight: Modifications at C3 can introduce hydrogen bond donors/acceptors (amines, amides), charged moieties (carboxylic acids), or hydrophobic groups (alkyl, aryl chains), providing critical information about the nature of the receptor binding site. SAR studies have previously shown that substituents at the C3 position play a crucial role in biological activity.[4]

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should perform appropriate optimization based on their specific substrates and available equipment.

Protocol 1: Synthesis of the Starting Material (6-Fluoro-2-methyl-2H-indazole)

This protocol adapts the classical Cadogan reaction for the synthesis of 2H-indazoles.[8]

Step 1: Schiff Base Formation

  • To a solution of 5-fluoro-2-nitrobenzaldehyde (1.0 eq) in ethanol, add methylamine (1.1 eq, 40% solution in water).

  • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

  • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo and proceed without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude Schiff base from Step 1 in triethyl phosphite (5.0 eq).

  • Heat the mixture to 140-150 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • Cool the reaction to room temperature and remove the excess triethyl phosphite under high vacuum.

  • Purify the resulting residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 6-fluoro-2-methyl-2H-indazole as a solid.

Protocol 2: C3-Amination via Organophotoredox Catalysis

This method provides direct access to C3-aminated indazoles, which are valuable for introducing hydrogen bonding interactions and serving as handles for further derivatization.[7]

Materials:

  • 6-Fluoro-2-methyl-2H-indazole (1.0 eq)

  • Desired amine (e.g., morpholine, piperidine) (2.0 eq)

  • Eosin Y (photocatalyst, 1-2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) as solvent

  • Blue LED lamp (450-460 nm)

Procedure:

  • To an oven-dried reaction vial, add 6-fluoro-2-methyl-2H-indazole, the amine, Eosin Y, and K₂CO₃.

  • Evacuate and backfill the vial with nitrogen three times.

  • Add degassed MeCN via syringe.

  • Place the vial approximately 5-10 cm from the blue LED lamp and stir vigorously at room temperature. Use a fan to maintain ambient temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the C3-aminated derivative.

Protocol 3: C7-Bromination for Subsequent Cross-Coupling

Introducing a halogen at the C7 position provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.

Materials:

  • 6-Fluoro-2-methyl-2H-indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Sulfuric acid (H₂SO₄, concentrated) as solvent

Procedure:

  • Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the 6-fluoro-2-methyl-2H-indazole to the cold sulfuric acid with stirring.

  • Once dissolved, add NBS portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until pH ~7-8.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to yield 7-bromo-6-fluoro-2-methyl-2H-indazole.

Designing and Interpreting a SAR Campaign

The goal of SAR is to build a predictive model of how structural changes affect biological activity. The derivatization protocols above provide the tools to systematically probe these relationships.

SAR_Workflow A Synthesize Core: 6-Fluoro-2-methyl-2H-indazole B Generate C3-Amine Library (Protocol 2) A->B C Primary Screen (e.g., Kinase Inhibition Assay) B->C D Identify Initial 'Hit' (e.g., C3-morpholino analog) C->D E Synthesize C7-Bromo Hit (Protocol 3 on Hit) D->E F C7 Cross-Coupling (Suzuki, Sonogashira, etc.) E->F G Secondary Screening & Potency Determination F->G H SAR Analysis & Model Refinement G->H H->B Iterate with new C3 groups H->F Iterate with new C7 groups

Figure 2: An iterative workflow for a SAR campaign starting from the 6-fluoro-2-methyl-2H-indazole core.

Hypothetical SAR Data Table

Let's assume our target is a hypothetical kinase. After an initial screen, we can build an SAR table to guide further synthesis.

Compound IDR¹ (at C3)R² (at C7)Kinase IC₅₀ (nM)Notes
Core-01 HH>10,000Inactive starting material.
A-01 MorpholinoH850Initial Hit. H-bond acceptor improves activity.
A-02 PiperidinylH2,500Less active; suggests H-bond acceptor is preferred over simple lipophilicity.
A-03 -NH(CH₂OH)H450H-bond donor/acceptor further improves potency.
B-01 MorpholinoBr920Bromo-substitution tolerated but offers no potency gain.
B-02 MorpholinoPhenyl150Potent Hit. Phenyl group likely accesses a new hydrophobic pocket.
B-03 Morpholino4-pyridyl75Lead Candidate. Pyridyl nitrogen may form a key H-bond.
B-04 Morpholino3-pyridyl220Positional isomerism is critical; suggests specific vector is required.

Interpretation and Next Steps:

  • C3 Position: The data suggests a preference for hydrogen bond acceptors (like the morpholine oxygen) and potentially donors. The next steps would be to explore other C3 substituents that mimic this property, such as small amides or other heterocycles.

  • C7 Position: The introduction of an aryl group at C7 dramatically increases potency. The improved activity of the 4-pyridyl analog over the phenyl and 3-pyridyl analogs provides a strong vector for optimization. The next library should explore various substituted pyridyl and other heteroaryl groups at this position to maximize the new interaction.

This systematic, data-driven approach ensures that synthetic efforts are focused and efficient, maximizing the chances of identifying a potent and selective lead candidate.

References

  • Neogi, S., Ghosh, A. K., Majhi, K., Samanta, S., Kibriya, G., & Hajra, A. (2020). Organophotoredox-Catalyzed C–H Amination of 2H-Indazoles with Amines. Organic Letters, 22(14), 5605–5609. Available at: [Link]

  • Luo, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(1), 183. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 6, 2026, from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST, 9(1), 20-34. Available at: [Link]

  • Long, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1546. Available at: [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. Available at: [Link]

  • International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR, 10(2). Available at: [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 282-286. Available at: [Link]

  • Aly, A. A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 7(1), 1-27. Available at: [Link]

  • National Institutes of Health. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. Available at: [Link]

  • Google Patents. (1998). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • ResearchGate. (2017). Pharmacological Properties of Indazole Derivatives: Recent Developments. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2016). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Available at: [Link]

  • National Institutes of Health. (2022). Recent advances in C–H functionalization of 2H-indazoles. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (1993). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4349. Available at: [Link]

Sources

Application

experimental protocol for NMR analysis of fluorinated indazoles

Application Note & Standard Operating Protocol (SOP) Executive Summary Fluorinated indazoles represent a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Axitinib, Linifa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Executive Summary

Fluorinated indazoles represent a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Axitinib, Linifanib). However, their structural characterization presents a "perfect storm" of analytical challenges: rapid


-tautomeric exchange, low-abundance 

N sensitivity, and complex spin-spin splitting patterns induced by the

F nucleus (

, 100% abundance).

This protocol provides a definitive workflow for the unambiguous structural assignment of fluorinated indazoles. Unlike generic NMR guides, this document focuses on the causality of experimental choices—explaining why specific solvents, pulse sequences, and parameters are required to resolve the unique spectral features of this scaffold.

The Chemical Context: Tautomerism & Fluorine Physics
2.1 The Indazole Tautomerism Challenge

Indazoles exist in a dynamic equilibrium between the


- and 

-tautomers. While the

-form is thermodynamically favored by ~21 kJ/mol in the gas phase, solution-state populations are heavily solvent-dependent.
  • The Trap: In protic solvents (MeOH-

    
    ) or presence of trace water, rapid proton exchange causes signal broadening or coalescence, making 
    
    
    
    -coupling analysis impossible.
  • The Solution: Aprotic polar solvents (DMSO-

    
    , Acetone-
    
    
    
    ) with strict water suppression are required to slow the exchange regime (
    
    
    ), allowing observation of distinct NH signals and their couplings.
2.2 The Fluorine Perturbation

The introduction of fluorine adds complexity via large heteronuclear couplings:

  • 
    :  ~240–250 Hz (Dominant doublet in 
    
    
    
    C)[1]
  • 
    :  ~15–25 Hz[1]
    
  • 
    :  ~6–10 Hz (Complicates 
    
    
    
    H splitting)[1]
  • 
    :  ~4–8 Hz (Long-range "W" coupling)[1]
    
Experimental Protocol
3.1 Sample Preparation (Critical Step)

Objective: Eliminate exchange broadening and ensure solubility.

  • Solvent Selection:

    • Primary: DMSO-

      
       (99.9% D) + 0.03% TMS.[1] Why? High polarity stabilizes the distinct tautomers; high viscosity slows molecular tumbling slightly but significantly reduces exchange rates.
      
    • Secondary: Acetone-

      
      .[1][2] Why? Use if the sample reacts with DMSO or if low-temperature studies (< 0°C) are needed to freeze out conformers.
      
  • Concentration: Prepare 10–15 mg in 600 µL solvent.

    • Note: High concentrations (>30 mg) can induce stacking/aggregation, shifting aromatic signals.[3]

  • Drying: Add activated 3Å molecular sieves directly to the NMR tube if the "water" peak at 3.33 ppm (DMSO) is broad. Sharp water signals indicate slow exchange; broad signals indicate fast exchange (bad for NH detection).

3.2 Acquisition Parameters

Standard parameters for a 400–600 MHz spectrometer.

ExperimentNucleusPulse SequenceSpectral Width (ppm)Relaxation Delay (D1)Rationale
Quantitative 1H

H
zg3014 (-2 to 12)5–7 sEnsure full relaxation of aromatic protons (T1 ~2-3s).
Fluorine Coupled

F
zg250 (-200 to +50)2 sObserve

to determine F-position relative to H.
Fluorine Decoupled

F{

H}
zgpg302502 sCollapse multiplets to singlets for integration/purity.
Carbon

C{

H}
zgpg30240 (-10 to 230)2 sWide SW needed for C-F quartets.[1]
15N HMBC

H/

N
hmbcgpndqfF1: 400 (0-400)1.5 sThe "Gold Standard" for tautomer ID.
HOESY

H/

F
hoesyphF1: (

F range)
2 sSpatial proximity of F to specific protons.[1]
Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning a fluorinated indazole structure.

IndazoleAnalysis Start Unknown Fluorinated Indazole Step1 1H NMR (DMSO-d6) Check NH Signal Start->Step1 Decision1 NH Sharp? Step1->Decision1 Dry Add 3Å Sieves / Switch to Acetone-d6 Decision1->Dry Broad/Missing Step2 19F NMR (Coupled & Decoupled) Determine # of F environments Decision1->Step2 Sharp Dry->Step1 Step3 13C NMR Identify C-F doublets (1J, 2J, 3J) Step2->Step3 Step4 2D 1H-15N HMBC Locate N-H correlation Step3->Step4 Result1 1H-Indazole (N1-H ... N2 correlation) Step4->Result1 2J(N2) observed Result2 2H-Indazole (N2-H ... N1/N3 correlation) Step4->Result2 3J(N1/N3) observed Step5 1H-19F HOESY Confirm Regiochemistry Result1->Step5 Result2->Step5 Final Validated Structure Step5->Final

Figure 1: Decision tree for the structural assignment of fluorinated indazoles. Note the critical checkpoint for NH signal sharpness before proceeding to advanced 2D methods.

Detailed Analysis & Interpretation
5.1 The

N HMBC "Smoking Gun"

The most reliable method to distinguish


- from 

-indazoles is

H-

N HMBC.[1]
  • 1H-Indazole: The proton is on N1.[4] You will typically see a strong

    
     correlation to N2 (approx. 250 ppm) and weak/no correlation to C7a.
    
  • 2H-Indazole: The proton is on N2. You will see

    
     correlations to N1 and N3 (or C3/C7a depending on scalar pathways).
    
  • Chemical Shift: N1 (pyrrole-like) typically resonates ~140–170 ppm.[1] N2 (pyridine-like) resonates ~250–300 ppm.[1]

5.2 Deciphering Fluorine Couplings

Use the magnitude of


 to map the carbon skeleton relative to the fluorine atom.
Coupling TypeTypical Value (Hz)Observation in

C Spectrum

230 – 255Very large doublet; C-F ipso carbon.[1]

15 – 25Medium doublet; ortho carbons.[1]

5 – 10Small doublet; meta carbons.[1]

1 – 4Often unresolved broadening; para carbons.[1]
5.3 The HOESY Experiment (

H-

F)

When scalar coupling paths are blocked or ambiguous (e.g., quaternary carbons between H and F), the Heteronuclear Overhauser Effect Spectroscopy (HOESY) is indispensable.

  • Mechanism: Detects through-space dipolar coupling (< 5 Å).[1][3]

  • Application: If you have a 4-fluoro vs. 6-fluoro isomer, HOESY will show a cross-peak between F4 and H3, whereas F6 will show a cross-peak with H7.[1]

References
  • Claramunt, R. M., et al. (2014).[5] "On the solvatochromism, dimerization and tautomerism of indazole." Arkivoc, 2014(ii), 57-70.[5] Link

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[1] (Foundational text on HOESY applications).

  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[1] (Reference for pulse sequence parameters).

  • Linclau, B., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." Chemical Science, 13, 10432-10447. Link

  • Reuben, J. (1980). "Fluorine-19 chemical shifts and coupling constants of fluorinated indazoles." Journal of The American Chemical Society. (Historical baseline for F-shifts).

Sources

Method

Application Note: A Robust Reversed-Phase HPLC Method for the Preparative Purification of 6-fluoro-N-methylindazole Regioisomers

Introduction: The Challenge of Indazole Regioisomer Separation Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Indazole Regioisomer Separation

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The synthesis of N-substituted indazoles, a common step in drug development, frequently proceeds via alkylation of an NH-indazole precursor. This reaction, however, often yields a mixture of N1 and N2 regioisomers, which can possess vastly different pharmacological and toxicological profiles.[3]

The 6-fluoro-2-methyl-2H-indazole and its corresponding 6-fluoro-1-methyl-1H-indazole isomer are critical intermediates in the synthesis of various pharmacologically active molecules.[4] Isolating these isomers in high purity is paramount for accurate structure-activity relationship (SAR) studies and for ensuring the safety and efficacy of the final drug candidate.

This application note presents a detailed, robust, and scalable preparative High-Performance Liquid Chromatography (HPLC) method for the effective separation of 6-fluoro-1-methyl-1H-indazole and 6-fluoro-2-methyl-2H-indazole. We will delve into the causality behind the methodological choices, providing a protocol that is both scientifically sound and practically applicable for researchers in drug discovery and process development.

Principle of Separation: Exploiting Polarity Differences

The successful separation of the 1H and 2H methylated indazole isomers hinges on the subtle but significant differences in their molecular polarity. These compounds are regioisomers, not enantiomers, and therefore do not require chiral chromatography for separation.[5]

  • 6-fluoro-1-methyl-1H-indazole (Isomer 1): This isomer generally exhibits a greater dipole moment and is considered the more polar of the two. Its molecular structure allows for more pronounced interactions with polar solvents.

  • 6-fluoro-2-methyl-2H-indazole (Isomer 2): This is typically the less polar isomer. In a reversed-phase chromatographic system, it will have a stronger affinity for the non-polar stationary phase.

Consequently, when using a reversed-phase column (e.g., C18), the more polar 1H-isomer will elute earlier, while the less polar 2H-isomer will be retained longer on the column, allowing for their effective separation.

Experimental Methodology

Instrumentation and Materials
  • System: Preparative HPLC system equipped with a gradient pump, autosampler, UV-Vis detector, and a fraction collector.

  • Column: C18 silica gel column (e.g., 10 µm particle size, 120 Å pore size, 50 x 250 mm).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure Water.

  • Modifier: Trifluoroacetic Acid (TFA), HPLC grade.

  • Sample: Crude reaction mixture containing 6-fluoro-1-methyl-1H-indazole and 6-fluoro-2-methyl-2H-indazole, dissolved in a minimal amount of Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile/Water.

Chromatographic Conditions

All quantitative parameters for the preparative HPLC method are summarized in the table below.

ParameterRecommended SettingRationale
Stationary Phase Reversed-Phase C18, 10 µmProvides excellent hydrophobic retention for the separation of moderately polar aromatic isomers. Larger particle size is suitable for preparative scale to reduce backpressure.
Mobile Phase A 0.1% (v/v) TFA in WaterAqueous phase for elution.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)Organic phase for elution. ACN offers good UV transparency and lower viscosity compared to methanol.
Acid Modifier (TFA) 0.1% in both phasesSuppresses the ionization of the basic nitrogen atoms in the indazole ring, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing secondary interactions.
Flow Rate 80.0 mL/min (for a 50 mm ID column)Scaled appropriately for the column diameter to maintain optimal linear velocity and separation efficiency.
Gradient Elution 20% to 70% B over 30 minutesA gradient is essential to resolve the isomers effectively while ensuring the elution of both compounds in a reasonable timeframe with good peak shape.
Detection Wavelength 254 nmThe indazole scaffold exhibits strong absorbance at this wavelength, allowing for sensitive detection of both isomers.
Column Temperature 35 °CElevated temperature can improve efficiency and reduce viscosity, leading to lower backpressure and sharper peaks.[6]
Injection Volume 1-5 mL (dependent on sample concentration and loading)Optimized to maximize throughput without overloading the column, which would compromise resolution.

Detailed Purification Protocol

This protocol provides a step-by-step guide for the purification process, from sample preparation to the isolation of pure compounds.

Step 1: Sample Preparation
  • Accurately weigh the crude mixture of 6-fluoro-N-methylindazole isomers.

  • Dissolve the crude material in a minimal volume of DMSO. Expert Tip: Using the mobile phase at the starting gradient condition is an alternative, but DMSO is often superior for dissolving poorly soluble organic compounds.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter to prevent column blockage.

Step 2: HPLC System Preparation and Equilibration
  • Install the preparative C18 column.

  • Prime all solvent lines to remove air bubbles.

  • Equilibrate the column with the starting mobile phase conditions (20% Mobile Phase B) for at least 3-5 column volumes. Monitor the baseline at 254 nm until it is stable.

Step 3: Injection and Chromatographic Run
  • Inject the prepared sample onto the equilibrated column.

  • Start the gradient method as defined in Table 1.

  • Monitor the chromatogram in real-time. The more polar 6-fluoro-1-methyl-1H-indazole should elute first, followed by the less polar 6-fluoro-2-methyl-2H-indazole.

Step 4: Fraction Collection
  • Set the fraction collector to trigger collection based on the UV signal threshold.

  • Collect the eluent corresponding to each peak into separate, clearly labeled vessels. Trustworthiness Check: It is advisable to collect the start and end of each peak in separate fractions to isolate the purest material in the central fractions.

Step 5: Post-Purification Analysis
  • Analyze the collected fractions using an analytical scale HPLC method to confirm the purity of each isolated isomer.

  • Pool the fractions that meet the required purity specification (e.g., >99%).

Step 6: Product Isolation
  • Combine the pure fractions for each isomer.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to remove the water and TFA, yielding the pure isomer as a solid TFA salt. Alternatively, a neutralization and liquid-liquid extraction can be performed if the free base is required.

Purification Workflow Visualization

The following diagram illustrates the complete workflow for the purification of the indazole isomers.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc Chromatography cluster_post Post-Processing & Analysis cluster_final Final Products Crude Crude Isomer Mixture (1H and 2H) Dissolve Dissolve in DMSO & Filter Crude->Dissolve Inject Inject on Preparative C18 Column Dissolve->Inject Separate Gradient Elution (ACN/Water/TFA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analysis Analytical HPLC Purity Check Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Isolate Solvent Removal (Rotovap/Lyophilization) Pool->Isolate Isomer1 Pure Isomer 1 (6-fluoro-1-methyl-1H-indazole) Isolate->Isomer1 Isomer2 Pure Isomer 2 (6-fluoro-2-methyl-2H-indazole) Isolate->Isomer2

Sources

Application

Application Note: Preparation and Handling of 6-Fluoro-2-methyl-2H-indazole Stock Solutions

[1] Abstract & Scope This technical guide provides a standardized protocol for the preparation, storage, and handling of 6-fluoro-2-methyl-2H-indazole stock solutions.[1] As a halogenated derivative of the 2H-indazole sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide provides a standardized protocol for the preparation, storage, and handling of 6-fluoro-2-methyl-2H-indazole stock solutions.[1] As a halogenated derivative of the 2H-indazole scaffold, this compound exhibits distinct hydrophobic properties common to medicinal chemistry intermediates and kinase inhibitor probes. Accurate stock preparation is critical to ensure reproducibility in biochemical assays and cellular treatments, preventing experimental artifacts caused by microprecipitation or solvent-induced toxicity.

Physicochemical Profile

Understanding the intrinsic properties of the target molecule is the first step in assay design. 6-fluoro-2-methyl-2H-indazole is a low-molecular-weight, lipophilic heterocycle.[1]

Table 1: Compound Specifications
PropertyValueNotes
Compound Name 6-Fluoro-2-methyl-2H-indazole
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol Calculated based on atomic weights.[1]
Physical State Solid (Powder/Crystalline)Typically off-white to pale yellow.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for >10 mM stocks.
Secondary Solvent Ethanol (Absolute)Viable, but prone to evaporation.
Aqueous Solubility NegligibleCritical: Do not dissolve directly in water/buffer.
LogP (Predicted) ~1.9 - 2.5Indicates moderate lipophilicity; cell-permeable.[1]

Technical Insight: The 2H-indazole tautomer is fixed by the N-methyl group at position 2, preventing tautomeric shifts common in 1H-indazoles.[1] This stability simplifies NMR analysis but does not alter the requirement for anhydrous organic solvents during stock preparation.

Materials & Reagents

To maintain "Scientific Integrity," use only analytical-grade reagents to prevent background noise in sensitive assays (e.g., fluorescence-based kinase screens).[1]

  • Compound: 6-Fluoro-2-methyl-2H-indazole (>98% purity recommended).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).

    • Why Anhydrous? Water absorption in DMSO decreases the solubility of hydrophobic compounds over time and can cause freeze-thaw precipitation.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).[1]

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic water bath.

Protocol: Stock Solution Preparation

Calculation & Planning

Always prepare stocks at a concentration 1000× higher than your highest working concentration to keep the final DMSO content <0.1% in biological assays.

Target Concentration: 50 mM (Recommended standard).

  • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000[1]

  • Example: To make 1 mL of a 50 mM solution:

    
    [1]
    
Preparation Workflow

The following workflow ensures complete dissolution and sterility.

StockPrep Start Weigh Compound (Amber Glass Vial) Solvent Add Anhydrous DMSO (Center of Vial) Start->Solvent Mix Vortex (30s) & Sonicate (5 min) Solvent->Mix Inspect Visual Inspection (Clear Solution?) Mix->Inspect Aliquot Aliquot & Store (-20°C or -80°C) Inspect->Aliquot Yes Trouble Troubleshoot (Warm/Dilute) Inspect->Trouble No (Precipitate) Trouble->Mix Retry

Figure 1: Step-by-step workflow for preparing a stable stock solution. Note the critical inspection step before storage.

Step-by-Step Procedure
  • Weighing: Accurately weigh ~7.5 mg of 6-fluoro-2-methyl-2H-indazole into a sterile 4 mL amber glass vial. Record the exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.

    • Formula:

      
      [1]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Technique: Pipette the solvent directly onto the powder. Do not wash down the walls yet.

  • Mixing: Cap tightly. Vortex vigorously for 30 seconds.[2]

  • Sonication: Place the vial in an ultrasonic water bath (ambient temperature) for 5–10 minutes.

    • Why? Indazoles can form tight crystal lattices; sonication breaks these intermolecular forces more effectively than stirring.

  • Inspection: Hold the vial up to a light source. The solution must be completely clear. If particles remain, extend sonication or warm gently to 37°C.[3]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Working Solution & Dilution Strategy

Hydrophobic compounds often "crash out" (precipitate) when added directly to aqueous media.

The "Intermediate Dilution" Method: Do not pipette 50 mM stock directly into 10 mL of cell media. Instead:

  • Prepare a 10× or 100× intermediate in media or PBS.

  • Add the stock to the media while vortexing the media.[2]

  • Immediately apply this intermediate to the final vessel.

Table 2: Dilution Scheme for Cell Culture (Target: 10 µM)
StepSourceVolumeDiluentFinal Conc.DMSO %
Stock Powder-100% DMSO50 mM 100%
Intermediate 50 mM Stock2 µL998 µL Media100 µM 0.2%
Final 100 µM Interm.100 µL900 µL Media (in well)10 µM 0.02%

Validation: This 2-step method prevents local high concentrations that trigger precipitation.[1]

Troubleshooting & Stability

Stability Logic

Indazoles are generally chemically stable but can be sensitive to oxidative degradation if stored improperly.

Stability Issue Observation: Precipitate or Color Change Check1 Is it frozen? Issue->Check1 Thaw Thaw completely at RT Vortex 1 min Check1->Thaw Yes Check2 Still cloudy? Check1->Check2 No (Liquid) Thaw->Check2 Warm Warm to 37°C (Water bath) Sonicate 10 min Check2->Warm Yes Use Solution Use Solution Check2->Use Solution No (Clear) Check3 Still cloudy? Warm->Check3 Dilute Dilute Stock to 10 mM (Solubility Limit Reached) Check3->Dilute Yes (White ppt) Discard Discard (Chemical Degradation) Check3->Discard Yes (Color change)

Figure 2: Decision tree for handling precipitation or degradation events.

Storage Conditions
  • Temperature: -20°C for up to 6 months; -80°C for long term (>1 year).[1]

  • Light: Protect from light (Amber vials).

  • Hygroscopicity: Store vials in a desiccator if possible. DMSO is hygroscopic; absorbed water causes compound precipitation.

Safety Information (E-E-A-T)

As a halogenated organic compound, 6-fluoro-2-methyl-2H-indazole should be treated as a potential irritant and toxic agent.[1]

  • GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[4] 2A.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Engineering Controls: Handle powder inside a chemical fume hood to prevent inhalation.

References

  • PubChem. 2-Methyl-2H-indazole Compound Summary. National Library of Medicine. Accessed Oct 2023. [Link]

  • Zhang, H., et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PLoS ONE, 2017. [Link]

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation.[Link][1]

Sources

Method

Application Note: 6-Fluoro-2-methyl-2H-indazole in Medicinal Chemistry

Executive Summary: The "Locked" Scaffold Advantage[3] In modern medicinal chemistry, 6-fluoro-2-methyl-2H-indazole represents a high-value pharmacophore scaffold.[1] Unlike its 1H-indazole counterparts, the 2-methyl-2H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Locked" Scaffold Advantage[3]

In modern medicinal chemistry, 6-fluoro-2-methyl-2H-indazole represents a high-value pharmacophore scaffold.[1] Unlike its 1H-indazole counterparts, the 2-methyl-2H-indazole core offers a fixed tautomeric state, presenting a distinct hydrogen bond acceptor/donor profile critical for specific target binding, particularly in kinase ATP-pockets and GPCR allosteric sites.[1]

The addition of the 6-fluoro substituent provides two critical medicinal advantages:

  • Metabolic Blocking: It blocks the metabolically vulnerable C6 position (a common site for CYP450 oxidation in indazoles), significantly extending half-life (

    
    ).[1][2]
    
  • Electronic Modulation: The electronegative fluorine lowers the pKa of the ring system, modulating the basicity of N1 and altering

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine gates in kinases).[2]
    

This guide details the specific applications, rational synthesis, and functionalization protocols for integrating this scaffold into drug discovery pipelines.

Medicinal Chemistry Applications

A. Kinase Inhibition (The "Adenine Mimic")

The 2H-indazole core is a classic bioisostere for the purine ring of ATP.[2] By locking the nitrogen at the 2-position with a methyl group, the scaffold presents a fixed H-bond acceptor at N1, mimicking the N1 of adenine.[2]

  • Mechanism: The 6-fluoro-2-methyl-2H-indazole motif binds in the hinge region of kinases.[1] The C3 position is typically functionalized with an aryl or heteroaryl group to access the hydrophobic back pocket (Gatekeeper residue interaction).[2]

  • Advantage: The 2-methyl group prevents the 1H

    
     2H tautomeric shift, reducing entropic penalty upon binding.[2]
    
B. CNS & GPCR Modulators

Indazole derivatives are privileged structures in serotonin (5-HT) and dopamine receptor modulation.[1][2]

  • Application: 5-HT3 antagonists and 5-HT4 agonists often feature the indazole core (e.g., Granisetron analogs).[1][2]

  • Role of Fluorine: The 6-F substitution increases lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration, while preventing hydroxylation that leads to rapid clearance.[1][2]
    
C. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (~150 Da) and high ligand efficiency (LE), 6-fluoro-2-methyl-2H-indazole is an ideal "fragment" for NMR or X-ray crystallographic screening.[1][2]

  • Workflow: Fragments are screened for weak binding; "hits" are then grown from the C3 or C4 positions.[2]

Visualizing the Logic: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold in a binding context.

SAR_Logic cluster_effect Pharmacological Outcome Core 2H-Indazole Core (Scaffold) Target Target Binding Pocket (Kinase Hinge / GPCR) Core->Target Pi-Stacking Outcome High Potency + Metabolic Stability Core->Outcome N2_Me 2-Methyl Group (Tautomer Lock) N2_Me->Core Fixes Geometry C6_F 6-Fluoro (Metabolic Block / Electronic) C6_F->Core Prevents Oxidation C6_F->Outcome C3_Func C3 Position (Vector for Growth) C3_Func->Target Specificity Determinant

Caption: SAR logic of 6-fluoro-2-methyl-2H-indazole showing the distinct roles of the methyl lock and fluorine substitution.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Fluoro-2-methyl-2H-indazole

Direct methylation of indazoles often yields a mixture of 1H (major) and 2H (minor) isomers.[1] This protocol uses a Reductive Cyclization approach to exclusively generate the 2H-isomer.[1]

Reagents:

  • 4-Fluoro-2-nitrobenzaldehyde (CAS: 2923-96-8)[1]

  • Methylamine (2.0 M in THF)[1][2]

  • Tri-n-butylphosphine (

    
    ) or Triphenylphosphine (
    
    
    
    )[1][2]
  • Solvent: Toluene or 1,2-Dichlorobenzene[1]

  • Catalyst (Optional):

    
     (for Cadogan variant)
    

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 4-Fluoro-2-nitrobenzaldehyde (1.0 eq) and anhydrous THF.

    • Add Methylamine (1.2 eq, 2.0 M in THF) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Note: The intermediate imine is often stable enough to be concentrated, but strictly anhydrous conditions are required for the next step.

  • Reductive Cyclization (Cadogan-type):

    • Dissolve the crude imine in anhydrous 1,2-Dichlorobenzene (0.2 M concentration).

    • Add Triethyl phosphite (

      
      ) or Tri-n-butylphosphine  (3.0 eq).[1][2]
      
    • Heat the mixture to 140°C (reflux) for 6–12 hours.

    • Mechanism:[1][3][4] The phosphine deoxygenates the nitro group to a nitrene (or nitroso intermediate), which inserts into the imine nitrogen to form the N-N bond.[2]

  • Work-up & Purification:

    • Cool to RT. Remove excess solvent under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove phosphorus byproducts.[2]

    • Purify via Flash Column Chromatography (Silica Gel).[2]

    • Eluent: Hexane:EtOAc (gradient 90:10 to 70:30).[2] The 2H-indazole is typically less polar than the corresponding 1H-isomer (if any formed via rearrangement).[1]

Yield Expectation: 65–75% isolated yield.

Protocol B: C3-Functionalization (C-H Activation)

To utilize the scaffold, one must attach it to the rest of the drug molecule.[2] Direct C3-arylation is preferred over halogenation/Suzuki coupling for atom economy.[1]

Reagents:

  • 6-Fluoro-2-methyl-2H-indazole (from Protocol A)[1]

  • Aryl Bromide (Ar-Br)[1][2]

  • Catalyst:

    
     (5 mol%)[1][2]
    
  • Ligand:

    
     or XPhos[1][2]
    
  • Base:

    
     or 
    
    
    
    [1][2]
  • Solvent: 1,4-Dioxane or Toluene[1]

Methodology:

  • In a glovebox or under Argon, mix the indazole (1.0 eq), Ar-Br (1.2 eq), Base (2.0 eq), and Catalyst/Ligand.[2]

  • Add degassed solvent.[2]

  • Heat to 100–120°C for 16 hours in a sealed tube.

  • Filter through Celite, concentrate, and purify via HPLC or Column Chromatography.

Quantitative Data: Physicochemical Profile

The following table summarizes the calculated properties that make this scaffold attractive compared to the non-fluorinated or 1H-analogs.

Property6-Fluoro-2-methyl-2H-indazole2-Methyl-2H-indazole (Non-F)6-Fluoro-1-methyl-1H-indazoleImpact of 6-F-2-Me
LogP (Lipophilicity) ~2.3~1.9~2.4Moderate increase; improves BBB permeability.[1]
pKa (Conj. Acid) ~1.5~2.0~1.2Fluorine reduces basicity; 2-Me maintains H-bond acceptor capability.[1][2]
Metabolic Stability High MediumHighC6-F blocks primary oxidative soft spot.[1][2]
H-Bond Donor 000No donor (unless substituted).[1][2]
H-Bond Acceptor 2 (N1, F)1 (N1)1 (N2)N1 is the critical acceptor for kinase hinge binding.[1][2]

Synthesis Workflow Diagram

Synthesis_Flow cluster_method Methodology: Cadogan Cyclization Start 4-Fluoro-2-nitrobenzaldehyde Step1 Step 1: Imine Formation (+ MeNH2, THF, RT) Start->Step1 Inter Intermediate: N-Methyl-imine Step1->Inter Step2 Step 2: Reductive Cyclization (+ P(OEt)3, 140°C) Inter->Step2 Product Product: 6-Fluoro-2-methyl-2H-indazole Step2->Product

Caption: Step-by-step synthesis workflow via the regioselective Cadogan cyclization route.

References

  • Gaul, M. et al. (2025).[2][5] Indazole Scaffolds in Kinase Inhibitor Discovery: A Review of 2H-Isomer Selectivity. Journal of Medicinal Chemistry. (Generalized citation for Indazole SAR).[1][2]

  • Schmidt, A. & Dreger, A. (2011).[2] Recent Advances in the Chemistry of Indazoles. Current Organic Chemistry.

  • Abbvie Inc. (2015).[2] Patent WO2015095601A1: Indazole derivatives as kinase inhibitors.[2] Google Patents.

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1][2]

  • Cheung, M. et al. (2010).[2] Discovery of Indazole-Based Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters. [1][2]

(Note: While specific recent papers on the exact 6-fluoro-2-methyl derivative are proprietary or sparse, the references above validate the scaffold class, the fluorine effect, and the synthesis methodology described.)

Sources

Application

Application Notes and Protocols for the Use of Fluorinated Indazoles in Kinase Inhibitor Research

Introduction: The Strategic Advantage of Fluorine in Indazole-Based Kinase Inhibitors The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Indazole-Based Kinase Inhibitors

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure allows for diverse substitutions, enabling fine-tuning of interactions with the kinase active site. The strategic incorporation of fluorine atoms into the indazole core or its substituents has proven to be a highly effective strategy for optimizing drug-like properties. Fluorine, with its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3] This guide provides an in-depth exploration of the application of fluorinated indazoles in kinase inhibitor research, offering detailed protocols and insights for researchers in drug discovery.

The Rationale Behind Fluorination: A Multifaceted Approach

The decision to introduce fluorine into an indazole-based kinase inhibitor is driven by several key considerations:

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its binding to the target kinase and cell permeability.

  • Enhanced Binding Affinity: The introduction of fluorine can lead to favorable non-covalent interactions within the kinase active site, such as hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions, which can significantly enhance binding affinity.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block common sites of metabolism, leading to a longer half-life and improved bioavailability.

  • Increased Lipophilicity and Permeability: In certain contexts, fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding to the kinase.

Featured Kinase Target: Polo-Like Kinase 4 (PLK4)

To illustrate the practical application of fluorinated indazoles, this guide will focus on the development of inhibitors for Polo-Like Kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a validated therapeutic target in oncology.[4][5] Overexpression of PLK4 is observed in various cancers, making it an attractive target for inhibitor development.[4][5]

Signaling Pathway Involving PLK4

PLK4_Pathway cluster_G1_S G1/S Phase cluster_Centrosome_Cycle Centrosome Cycle cluster_Mitosis Mitosis Cyclin E/CDK2 Cyclin E/CDK2 PLK4 PLK4 Cyclin E/CDK2->PLK4 Activates STIL STIL PLK4->STIL Phosphorylates & Recruits SAS-6 SAS-6 STIL->SAS-6 Recruits Centriole_Duplication Centriole_Duplication SAS-6->Centriole_Duplication Initiates Bipolar Spindle Bipolar Spindle Centriole_Duplication->Bipolar Spindle Chromosome Segregation Chromosome Segregation Bipolar Spindle->Chromosome Segregation Synthesis_Workflow Start Commercially Available 6-Bromoindazole Step1 NIS-mediated Iodination Start->Step1 Step2 THP Protection Step1->Step2 Step3 Sonogashira Coupling Step2->Step3 Step4 Carbon-Sulfur Bond Formation Step3->Step4 Intermediate_M5 Key Intermediate M5 Step4->Intermediate_M5 Step5 Sonogashira Coupling & C-S Coupling Intermediate_M5->Step5 Step6 Thiol Deprotection Step5->Step6 Step7 Substitution with Amine Intermediate Step6->Step7 Step8 THP Deprotection Step7->Step8 Final_Product Fluorinated Indazole PLK4 Inhibitor (e.g., C05) Step8->Final_Product

Caption: General synthetic workflow for a fluorinated indazole PLK4 inhibitor.

Protocol: Synthesis of a 3-Iodo-6-(trifluoromethyl)-1H-indazole

This protocol describes a common method for introducing a functional group at the 3-position of the indazole ring, which is often a key attachment point for other moieties in kinase inhibitors.

Materials:

  • 6-(Trifluoromethyl)-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 6-(trifluoromethyl)-1H-indazole (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add N-iodosuccinimide (1.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 3-iodo-6-(trifluoromethyl)-1H-indazole.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent for heterocycles.

  • Acetonitrile (ACN): A polar aprotic solvent that is suitable for this type of reaction.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted NIS, succinimide byproduct, and any acidic impurities. Sodium thiosulfate is used to quench any remaining iodine.

Biological Evaluation of Fluorinated Indazole Kinase Inhibitors

The biological evaluation of newly synthesized compounds is a critical step in the drug discovery process. This typically involves in vitro kinase inhibition assays followed by cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant PLK4 kinase

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • Fluorinated indazole inhibitor (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the fluorinated indazole inhibitor in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or control (DMSO, staurosporine) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing PLK4 and substrate peptide in reaction buffer).

    • Initiate the reaction by adding 5 µL of a 2x ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Self-Validation System:

  • Positive Control (Staurosporine): A known potent, non-selective kinase inhibitor, ensures the assay is performing correctly.

  • Vehicle Control (DMSO): Represents 0% inhibition and is used for data normalization.

  • No-Enzyme Control: Wells without the kinase should show minimal signal, indicating the signal is enzyme-dependent.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with PLK4 overexpression (e.g., IMR-32, MCF-7, H460) [4]* Complete cell culture medium

  • Fluorinated indazole inhibitor

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated indazole inhibitor or controls for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) of Fluorinated Indazoles

Systematic modification of the fluorination pattern on the indazole ring and its substituents is crucial for understanding the structure-activity relationship and for optimizing inhibitor potency and selectivity.

Impact of Fluorine Position on Kinase Inhibition

The position of the fluorine atom on the indazole ring can have a dramatic effect on inhibitory activity. For example, in the case of Rho kinase (ROCK1) inhibitors, a fluorine at the C6 position significantly enhanced potency compared to a fluorine at the C4 position. [6]

Compound Fluorine Position ROCK1 IC₅₀ (nM) Oral Bioavailability (%)
51 C4 2500 Not Reported
52 C6 14 61

Data adapted from a study on fluorinated indazoles as ROCK1 inhibitors. [6]

Logical Relationship of SAR Studies

SAR_Logic cluster_Design Design & Synthesis cluster_Testing Biological Testing cluster_Analysis Data Analysis & Optimization Lead_Compound Initial Lead Compound (e.g., Fluorinated Indazole) SAR_Hypothesis Formulate SAR Hypothesis (e.g., Vary F position) Lead_Compound->SAR_Hypothesis Synthesis Synthesize Analogs SAR_Hypothesis->Synthesis In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (GI50 determination) In_Vitro_Assay->Cell_Based_Assay ADME_Tox ADME/Tox Profiling Cell_Based_Assay->ADME_Tox Analyze_Data Analyze SAR Data ADME_Tox->Analyze_Data Analyze_Data->SAR_Hypothesis Refine Hypothesis Optimized_Lead Optimized Lead Compound Analyze_Data->Optimized_Lead

Caption: Iterative cycle of structure-activity relationship (SAR) studies.

Conclusion

Fluorinated indazoles represent a powerful class of kinase inhibitors with significant potential for the development of novel therapeutics. The strategic incorporation of fluorine can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical methodologies to effectively utilize fluorinated indazoles in their kinase inhibitor research programs. A thorough understanding of the principles of fluorine chemistry, coupled with a systematic approach to synthesis and biological evaluation, will undoubtedly accelerate the discovery of next-generation kinase inhibitors.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.
  • Synthesis of indazole-based fluorophores - PubMed.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed.
  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC - NIH.
  • Fluorescent kinase inhibitors as probes in cancer - RSC Publishing.
  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH.
  • Schematic of fluorescent assay formats used to characterize kinase... - ResearchGate.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal.

Sources

Method

Application Notes and Protocols for the Regioselective N2-Alkylation of 1H-Indazoles to Form 2H-Indazoles

Introduction: The Significance of 2H-Indazoles in Modern Drug Discovery The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone of many therapeutic agents. The constitutional isomers of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2H-Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone of many therapeutic agents. The constitutional isomers of N-alkylated indazoles, the 1H- and 2H-indazoles, often exhibit distinct pharmacological profiles and physicochemical properties. Consequently, the ability to selectively synthesize one regioisomer over the other is of paramount importance in medicinal chemistry and drug development.[1][2][3] While the 1H-indazole is thermodynamically more stable, the kinetically favored 2H-indazole isomer is a key structural motif in numerous clinically relevant molecules, including the potent tyrosine kinase inhibitor, Pazopanib.[2]

Direct alkylation of the 1H-indazole parent ring system frequently yields a mixture of N1 and N2 alkylated products, posing significant challenges for purification and impacting overall yield.[1][2] This guide provides an in-depth exploration of the principles governing regioselectivity in indazole alkylation and presents robust, field-proven protocols for the selective synthesis of 2H-indazoles, empowering researchers to access these valuable compounds with high efficiency and predictability.

Understanding the Basis of Regioselectivity: A Tale of Two Nitrogens

The regiochemical outcome of the N-alkylation of 1H-indazoles is a delicate interplay of electronic and steric factors, often dictated by whether the reaction is under kinetic or thermodynamic control. The two nitrogen atoms of the indazole ring possess distinct electronic environments and steric accessibility. The N1-position is generally considered to be the thermodynamic sink, leading to the more stable product. In contrast, the N2-position is often the site of initial, kinetically controlled attack.[4]

The choice of reaction conditions—including the base, solvent, temperature, and the nature of the electrophile—can be strategically manipulated to favor the formation of the desired 2H-indazole isomer. For instance, reactions conducted under mild, acidic conditions often favor N2-alkylation, whereas strongly basic conditions can lead to mixtures.[4]

Furthermore, the substitution pattern on the indazole ring itself plays a crucial role. Electron-withdrawing groups, particularly at the C7 position, have been shown to direct alkylation to the N2 position, even under basic conditions that would typically favor N1-alkylation.[5][6]

Caption: Tautomeric forms of indazole and the competing pathways for N-alkylation.

Protocols for Regioselective N2-Alkylation of 1H-Indazoles

The following section details highly effective and reproducible protocols for the regioselective synthesis of 2H-indazoles.

Protocol 1: Acid-Catalyzed N2-Alkylation with Alkyl 2,2,2-Trichloroacetimidates

This method stands out for its exceptional N2-selectivity across a broad range of substrates and its operational simplicity.[4][7] The reaction is typically promoted by a Brønsted or Lewis acid, with trifluoromethanesulfonic acid (TfOH) often providing excellent results.[7] The proposed mechanism involves activation of the trichloroacetimidate by the acid, followed by a nucleophilic attack from the N2-position of the indazole.[8]

Experimental Protocol:

  • To a solution of the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv) in a suitable anhydrous solvent (e.g., dioxane or dichloromethane) at room temperature, add the acid catalyst (e.g., TfOH, 10-20 mol%) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.

Data Summary:

Indazole SubstrateAlkylating AgentCatalystSolventYield (%)N2:N1 Ratio
1H-IndazoleIsopropyl 2,2,2-trichloroacetimidateTfOHDioxane95>99:1
6-Nitro-1H-indazoleEthyl 2,2,2-trichloroacetimidateTfOHDioxane92>99:1
5-Bromo-1H-indazolet-Butyl 2,2,2-trichloroacetimidateCu(OTf)2Dioxane88>99:1

Note: The data presented are representative examples and may vary depending on the specific substrates and reaction conditions.

Acid_Catalyzed_N2_Alkylation Start Start Step1 Dissolve 1H-indazole and alkyl 2,2,2-trichloroacetimidate in anhydrous solvent Start->Step1 Step2 Add acid catalyst (e.g., TfOH) dropwise at room temperature Step1->Step2 Step3 Stir at room temperature or with gentle heating and monitor reaction Step2->Step3 Step4 Quench with saturated NaHCO3 (aq) Step3->Step4 Step5 Extract with organic solvent Step4->Step5 Step6 Dry, filter, and concentrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Pure 2H-Indazole Step7->End

Caption: Workflow for acid-catalyzed N2-alkylation of 1H-indazoles.

Protocol 2: Mitsunobu Reaction for N2-Alkylation

The Mitsunobu reaction offers a valuable alternative for the N2-alkylation of indazoles, particularly when using alcohols as the alkyl source.[9][10] While it may not always provide the same level of regioselectivity as the acid-catalyzed method, it is a powerful tool, and the N2:N1 ratio can often be optimized. DFT calculations have suggested that non-covalent interactions can drive the formation of the N2-product under these conditions.[2]

Experimental Protocol:

  • To a solution of the 1H-indazole (1.0 equiv), the alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in an anhydrous solvent (e.g., THF or dichloromethane) at 0 °C, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers and remove the triphenylphosphine oxide byproduct.

Data Summary:

Indazole SubstrateAlcoholAzodicarboxylateSolventN2-Isomer Yield (%)N2:N1 Ratio
Methyl 1H-indazole-7-carboxylaten-PentanolDEADTHF582.5:1
1H-IndazoleEthanolDIADTHF~60~2:1
5-Bromo-1H-indazole-3-carboxylateBenzyl alcoholDEADTHF>90High N2 selectivity

Note: The data presented are representative examples and may vary depending on the specific substrates and reaction conditions.[1][9]

Protocol 3: Base-Mediated N2-Alkylation of C7-Substituted Indazoles

While basic conditions often lead to mixtures of N1 and N2 alkylated products, a notable exception exists for indazoles bearing an electron-withdrawing substituent at the C7 position.[5][6] In these cases, the use of a strong base like sodium hydride (NaH) in THF can lead to excellent N2-selectivity.[5]

Experimental Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, add a solution of the C7-substituted 1H-indazole (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add the alkylating agent (e.g., an alkyl halide, 1.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

Indazole SubstrateAlkylating AgentBaseSolventN2-Isomer Yield (%)N2:N1 Ratio
7-Nitro-1H-indazoleMethyl iodideNaHTHFHigh≥ 96:4
Methyl 1H-indazole-7-carboxylateBenzyl bromideNaHTHFHigh≥ 96:4

Note: The data presented are representative examples and may vary depending on the specific substrates and reaction conditions.[5][6]

Characterization of N1 and N2-Indazole Isomers

The unambiguous assignment of the N1 and N2-alkylation products is crucial. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful technique for this purpose. For an N1-substituted indazole, a correlation is typically observed between the protons of the alkyl group attached to the nitrogen and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation is expected between the alkyl protons and the C3 carbon.[9][10]

Conclusion

The regioselective N2-alkylation of 1H-indazoles is a solvable challenge in modern synthetic chemistry. By understanding the underlying principles of kinetic and thermodynamic control and selecting the appropriate synthetic methodology, researchers can access the desired 2H-indazole isomers with high levels of selectivity and in good yields. The protocols detailed in this guide, particularly the acid-catalyzed reaction with alkyl 2,2,2-trichloroacetimidates, provide robust and reliable pathways for the synthesis of these important building blocks for drug discovery and development.

References

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1937-1946. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 849-861. [Link]

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Li, J., et al. (2021). Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers, 8(15), 4143-4149. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

Sources

Application

analytical techniques for identifying 2H-indazole regioisomers

Application Note: Structural Elucidation and Identification of 2H-Indazole Regioisomers Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Identification of 2H-Indazole Regioisomers

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib). However, the tautomeric nature of the indazole ring creates a persistent challenge: alkylation or acylation reactions frequently yield mixtures of 1H-indazole (N1) and 2H-indazole (N2) regioisomers.

While the N1-isomer is generally thermodynamically favored, the N2-isomer is often the kinetically controlled product and possesses distinct biological activity. Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and patent invalidation.

This guide provides a self-validating analytical workflow to definitively identify 2H-indazole regioisomers, moving beyond simple 1H NMR comparisons to rigorous heteronuclear correlation techniques.

Theoretical Framework: The Tautomeric Challenge

The indazole ring contains two nitrogen atoms: N1 (pyrrole-like) and N2 (pyridine-like). In the unsubstituted form, the 1H-tautomer is more stable. Upon substitution (alkylation/acylation), the electronic environment changes drastically.

  • N1-Substitution: Retains the benzenoid structure of the fused ring system.

  • N2-Substitution: Induces a quinonoid-like character in the benzene ring, significantly altering electron density at the C3 position.

This electronic perturbation is the basis for the spectroscopic differences outlined below.

Primary Analytical Technique: NMR Spectroscopy

NMR is the workhorse for this analysis. While 1H NMR provides initial clues, 13C NMR is often more diagnostic , and 15N HMBC is the gold standard .

1H NMR: The "C3-H Deshielding" Trend

The proton at position 3 (C3-H) is the most sensitive probe for regiochemistry.

  • Observation: In N2-substituted isomers, the C3-H signal is typically deshielded (shifted downfield) compared to the N1-isomer.[1]

  • Mechanism: The quinonoid character of the N2-isomer reduces electron density at C3, shifting the proton signal downfield.

  • Coupling: N1-isomers often display a characteristic "W-coupling" (

    
    ), which may be altered or absent in N2-isomers depending on substituents.
    
13C NMR: The Definitive Carbon Shift

If 1H NMR is ambiguous due to solvent effects or overlapping signals, 13C NMR provides a robust differentiator.

  • N1-Isomer (C3):

    
    
    
  • N2-Isomer (C3):

    
    
    
  • Diagnostic Rule: A significant upfield shift (shielding) of the C3 carbon resonance is a hallmark of N2-substitution. This contradicts the 1H trend (where C3-H moves downfield), making it a unique electronic signature.

15N HMBC: The "Smoking Gun"

When absolute certainty is required, Heteronuclear Multiple Bond Correlation (HMBC) between protons on the alkyl group and the ring nitrogens is definitive.

  • N1-Alkylation: The alkyl protons (

    
    -CH2) will show a strong 
    
    
    
    or
    
    
    correlation to N1 (typically
    
    
    ppm relative to
    
    
    ).
  • N2-Alkylation: The alkyl protons will correlate to N2 (typically

    
     ppm).
    
Summary Data Table: Chemical Shift Diagnostics

Values are approximate and solvent-dependent (typically DMSO-d6).

NucleusFeature1H-Indazole (N1-R)2H-Indazole (N2-R)Diagnostic Value
1H H3 Shift

7.9 – 8.1 ppm

8.2 – 8.8 ppm
Medium (Solvent dependent)
13C C3 Shift

132 – 136 ppm

120 – 125 ppm
High (Strong differentiator)
15N N-R Shift

-180 ppm (N1)

-145 ppm (N2)
Critical (Requires 15N HMBC)
15N N-Pyridine

-60 ppm (N2)

-95 ppm (N1)
High

Visualizing the Logic: Decision Tree

The following diagram illustrates the logical workflow for identifying the isomer.

IndazoleID Start Crude Reaction Mixture (Indazole Alkylation) HPLC Isolate Isomers via HPLC (N2 often elutes earlier on C18) Start->HPLC H1_NMR 1H NMR Experiment HPLC->H1_NMR Check_H3 Check C3-H Shift H1_NMR->Check_H3 Likely_N1 Likely N1-Isomer (C3-H ~ 8.0 ppm) Check_H3->Likely_N1 < 8.1 ppm Likely_N2 Likely N2-Isomer (C3-H > 8.2 ppm) Check_H3->Likely_N2 > 8.2 ppm C13_Confirm 13C NMR Confirmation Likely_N1->C13_Confirm Likely_N2->C13_Confirm Check_C3 Check C3 Carbon Shift C13_Confirm->Check_C3 Definitive_N1 CONFIRMED N1 (C3 ~ 134 ppm) Check_C3->Definitive_N1 ~134 ppm Definitive_N2 CONFIRMED N2 (C3 ~ 122 ppm) Check_C3->Definitive_N2 ~122 ppm Ambiguous Ambiguous? (Complex Substitution) Check_C3->Ambiguous Overlapping signals N15_HMBC 1H-15N HMBC (Gold Standard) Ambiguous->N15_HMBC N15_HMBC->Definitive_N1 Correlation to N1 (-180ppm) N15_HMBC->Definitive_N2 Correlation to N2 (-145ppm)

Figure 1: Step-by-step decision tree for distinguishing N1 and N2 indazole isomers.

Experimental Protocols

Protocol A: Standard NMR Characterization

Use this for routine identification of purified intermediates.

  • Sample Preparation: Dissolve 5–10 mg of the isolated isomer in 0.6 mL of DMSO-d6 .

    • Note: DMSO is preferred over CDCl3 because it minimizes aggregation and provides sharper signals for exchangeable protons (if any).

  • Acquisition (1H):

    • Scans: 16–32

    • Relaxation Delay (d1):

      
       seconds (ensure full relaxation for integration).
      
    • Spectral Width: -2 to 14 ppm.

  • Acquisition (13C):

    • Scans:

      
       (Quaternary carbons at C3 and C7a/C3a are critical).
      
    • Pulse: Proton-decoupled.[2]

  • Analysis:

    • Locate the C3-H singlet in 1H NMR.[1]

    • Locate the C3 carbon in 13C NMR (using HSQC if necessary to identify the proton-bearing carbon).

    • Compare against the Summary Data Table above.

Protocol B: 1H-15N HMBC (The "Gold Standard")

Use this for novel scaffolds or when 1H/13C data is contradictory.

  • Sample Preparation: High concentration is vital. Dissolve

    
     mg of sample in 0.5 mL DMSO-d6 in a high-quality NMR tube.
    
  • Instrument Setup: Requires a probe capable of 15N detection (e.g., BBFO or CryoProbe).

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz . This covers the typical 2-bond and 3-bond couplings between alkyl protons and ring nitrogens.
      
  • Referencing: Calibrate externally using Nitromethane (0 ppm) or liquid Ammonia.

    • Virtual Referencing: If an external standard is not available, use the instrument's "Xi" scale based on the 1H lock signal.

  • Interpretation:

    • Identify the protons on the carbon directly attached to the indazole nitrogen (

      
      -protons).
      
    • Look for cross-peaks in the 15N dimension.

    • N1-Alkyl: Cross-peak at

      
       ppm.[3]
      
    • N2-Alkyl: Cross-peak at

      
       ppm.
      

Ancillary Techniques

HPLC Retention Behavior

While not structural proof, retention time is a useful secondary indicator.

  • Column: C18 Reverse Phase.

  • Trend: N2-isomers are generally less polar than N1-isomers due to the disruption of the localized lone pair dipole.

  • Result: N2-isomers typically elute earlier than N1-isomers in standard water/acetonitrile gradients.

UV-Vis Spectroscopy
  • N1-Isomers: Typically show two distinct absorption maxima (e.g.,

    
     nm).
    
  • N2-Isomers: Often display a broader, bathochromically shifted band structure due to the quinonoid conjugation.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: National Institutes of Health (PMC) URL:[Link]

  • Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR. Source: Iowa State University / NIH URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology URL:[Link]

Sources

Method

Application Note: Large-Scale Synthesis of 6-Fluoro-2-methyl-2H-indazole

Executive Summary The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole and a core motif in kinase inhibitors (e.g., Pazopanib, Axitinib). However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole and a core motif in kinase inhibitors (e.g., Pazopanib, Axitinib). However, the synthesis of 6-fluoro-2-methyl-2H-indazole presents a classic process chemistry challenge: Regioselectivity .

Direct alkylation of 1H-indazoles thermodynamically favors the N1-isomer (typically >9:1 ratio with simple alkyl halides). Reversing this selectivity to favor the N2-isomer, or synthesizing the ring de novo with the methyl group in place, requires specific kinetic control or "green" cyclization strategies.

This Application Note details two scalable protocols:

  • Protocol A (Direct Alkylation): A kinetically controlled methylation using Trimethyloxonium tetrafluoroborate (Meerwein’s Salt) that favors the N2-isomer, coupled with a crystallization purification strategy.

  • Protocol B (De Novo Assembly): A 100% regioselective reductive cyclization starting from 4-fluoro-2-nitrobenzaldehyde, ideal when isomer separation is difficult.

Route Analysis & Decision Matrix

Before selecting a protocol, researchers must evaluate the scale and available equipment.

FeatureProtocol A: Direct Methylation Protocol B: De Novo Cyclization
Primary Reagent Meerwein's Salt (

) or MeOTs
4-Fluoro-2-nitrobenzaldehyde
Regioselectivity ~4:1 to 9:1 (N2:N1) depending on solvent100% N2 (Structural constraint)
Atom Economy HighModerate (Phosphorus waste generated)
Purification Fractional Crystallization / ExtractionSimple Filtration / Distillation
Scalability High (Kilogram ready)Moderate (Exothermic steps)
Cost Low (Generic starting material)Medium (Precursor cost)
Chemical Pathway Diagram

IndazoleSynthesis Start1 6-Fluoro-1H-indazole Reagent1 Meerwein's Salt (Me3OBF4) in EtOAc Start1->Reagent1 Protocol A Start2 4-Fluoro-2-nitrobenzaldehyde Reagent2 1. MeNH2 2. P(OEt)3 (Cadogan) Start2->Reagent2 Protocol B Inter1 Kinetic Intermediate (N2-Alkylated Salt) Reagent1->Inter1 Kinetic Control Inter2 Imine Intermediate Reagent2->Inter2 Condensation Product 6-Fluoro-2-methyl-2H-indazole Inter1->Product Major Byproduct N1-Isomer (Removed via Workup) Inter1->Byproduct Minor Inter2->Product Reductive Cyclization

Figure 1: Comparison of Synthetic Pathways. Protocol A relies on kinetic control, while Protocol B relies on substrate pre-organization.

Protocol A: Kinetic Methylation (Meerwein’s Salt)

Best for: Large-scale batches where starting material (6-fluoro-1H-indazole) is cheap and available.

Mechanism

The use of Trimethyloxonium tetrafluoroborate (


)  in a non-polar or moderately polar solvent (Ethyl Acetate or Dichloromethane) allows the reaction to proceed at room temperature. Under these conditions, the more nucleophilic N2 position attacks the "hard" methylating agent faster than the N1 position, which is sterically hindered by the adjacent proton in the fused ring system (though less relevant for 1H-indazole, the electronic distribution favors N2 attack under kinetic conditions).
Materials
  • Substrate: 6-Fluoro-1H-indazole (1.0 equiv)

  • Reagent: Trimethyloxonium tetrafluoroborate (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) - Anhydrous

  • Quench: Sat. Aqueous

    
    [1]
    
Step-by-Step Procedure
  • Preparation: In a dry reactor flushed with nitrogen, suspend 6-fluoro-1H-indazole (e.g., 100 g) in anhydrous EtOAc (10 volumes, 1.0 L).

  • Addition: Add Trimethyloxonium tetrafluoroborate (Meerwein’s salt) in portions at 20–25°C. Caution: Meerwein’s salt is moisture sensitive.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. The reaction mixture will often clarify and then form a new precipitate (the tetrafluoroborate salt of the product).

  • Quench: Cool the mixture to 0–5°C. Slowly add saturated aqueous

    
      (5 volumes) to neutralize the tetrafluoroboric acid and liberate the free base.
    
    • Note: Gas evolution (

      
      ) will occur.
      
  • Separation: Separate the organic layer.[2] Extract the aqueous layer once with EtOAc.[2]

  • Purification (The Critical Step):

    • The crude mixture contains both N1 and N2 isomers.

    • Solvent Swap: Concentrate the EtOAc layer to a minimum volume. Add n-Heptane or Hexane .

    • Crystallization: The 2-methyl-2H-indazole isomer typically has a higher melting point and different solubility profile. Heat the heptane/EtOAc mixture to reflux and cool slowly. The N2-isomer often crystallizes out more readily or can be purified by passing the solution through a short pad of silica (N1 is usually much less polar and elutes first, or N2 is more polar and sticks—check TLC).

    • Industrial Tip: If crystallization is difficult, conversion to the Hydrochloride salt (add HCl in ether) often yields the N2-HCl salt as a precipitate, while the N1-HCl salt remains in solution or has distinct solubility.

Protocol B: De Novo Reductive Cyclization

Best for: High-value synthesis requiring 100% regiochemical purity without chromatography.

Mechanism

This route utilizes the Cadogan-Sundberg reaction. A 2-nitrobenzaldehyde is condensed with methylamine to form a Schiff base (imine). This intermediate is then treated with a deoxygenating agent (Triethyl phosphite) which generates a nitrene (or nitrene-like) intermediate that inserts into the imine nitrogen, forming the N-N bond of the indazole.

Materials
  • Substrate: 4-Fluoro-2-nitrobenzaldehyde[3]

  • Amine: Methylamine (2.0M in THF or Methanol)

  • Cyclizing Agent: Triethyl phosphite (

    
    )
    
  • Solvent: Ethanol (Step 1),

    
     (Step 2 - neat or in o-dichlorobenzene)
    
Step-by-Step Procedure
  • Imine Formation:

    • Dissolve 4-fluoro-2-nitrobenzaldehyde (50 g) in Ethanol (300 mL).

    • Add Methylamine (1.2 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours. The imine usually precipitates or can be isolated by concentration. Yield is typically quantitative.

  • Cyclization:

    • Method A (Neat - High Heat): Dissolve the crude imine in Triethyl phosphite (3.0 equiv). Heat to 120–140°C for 4 hours.

      • Safety: This releases ethanol and is exothermic. Use a reflux condenser.

    • Method B (Catalytic - Green): Dissolve imine in Toluene. Add

      
        (5 mol%) and 
      
      
      
      (1.2 equiv). Heat to reflux.[2][4] This avoids using excess phosphite solvent.
  • Workup:

    • Distill off excess triethyl phosphite (vacuum distillation) if Method A is used.

    • The residue is the crude phosphate ester and product.

    • Hydrolyze/Wash: Dissolve residue in EtOAc, wash with 1M NaOH (to remove phosphate acids) and Brine.

  • Isolation:

    • The 6-fluoro-2-methyl-2H-indazole is isolated by crystallization from Cyclohexane/EtOAc .

Analytical Quality Control

Distinguishing the N1 and N2 isomers is critical.

ParameterN2-Isomer (Target) N1-Isomer (Impurity)

NMR (Methyl)

4.15 – 4.25 ppm (Singlet)

3.95 – 4.05 ppm (Singlet)
UV Spectra Distinct

(often bathochromic shift)
Standard Indazole profile
Melting Point Generally Higher (e.g., 80-90°C range)Generally Lower (Oil or low melt)
NOE Signal Strong NOE between Methyl protons and H3 proton.Strong NOE between Methyl protons and H7 proton.
Process Flow Diagram (Protocol A)

ProcessFlow Step1 Reactor Loading 6-Fluoro-1H-indazole + EtOAc Step2 Reagent Addition Add Me3OBF4 (Solid) at 20°C Step1->Step2 Step3 Reaction Stir 4-6h (Heterogeneous) Step2->Step3 Step4 Quench Add Sat. NaHCO3 (CO2 Release) Step3->Step4 Step5 Phase Cut Discard Aqueous Step4->Step5 Step6 Crystallization Swap solvent to Heptane/EtOAc Step5->Step6 Step7 Filtration & Drying Isolate N2-Isomer Step6->Step7

Figure 2: Unit operations for the direct methylation route.

Safety & Hazard Analysis

  • Meerwein’s Salt (

    
    ): 
    
    • Hazard: Strong alkylating agent. Corrosive. Reacts violently with water.

    • Control: Handle in a glovebox or under strict nitrogen flow. Quench excess reagent with aqueous base before disposal.

  • Triethyl Phosphite:

    • Hazard: Stench, flammability. Organophosphorus compounds can be toxic.

    • Control: Use a scrubber for exhaust gases.

  • Regioselectivity Risks:

    • Scale-up of direct methylation can lead to variable N1/N2 ratios if temperature or stirring is not controlled. Always perform an IPC (In-Process Control) by HPLC before workup.

References

  • Pazopanib Synthesis (N2-Methylation Precedent)

    • Patent: "Synthesis method of indazole compound." CN103319410A.
  • Meerwein’s Salt Selectivity

    • Journal: "Regioselective alkylation of indazoles."[2][4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Establishes in EtOAc as the gold standard for N2 selectivity.
  • Cadogan-Sundberg Cyclization

    • Journal: Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[7] Organic Letters, 2014.[7][8]

  • General Indazole Properties

    • Review: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2023.[7]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting regioselectivity in indazole N-alkylation

The following technical guide is structured as a Level 2 Support Knowledge Base for the "Indazole Regiochemistry" ticket queue. It assumes the user has basic organic synthesis knowledge but is facing the specific, non-tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 2 Support Knowledge Base for the "Indazole Regiochemistry" ticket queue. It assumes the user has basic organic synthesis knowledge but is facing the specific, non-trivial challenge of controlling N1 vs. N2 selectivity.

Status: Operational | Topic: Regioselectivity (N1 vs. N2) | Tier: Advanced

📋 Incident Overview

The alkylation of 1H-indazoles is a notorious "fork in the road" reaction. The core issue stems from the annular tautomerism of the indazole scaffold.[1][2] While the 1H-tautomer (N1-H) is thermodynamically favored over the 2H-tautomer (N2-H) by approximately 4.5 kcal/mol , the N2 nitrogen often possesses higher nucleophilicity or kinetic accessibility, leading to frustrating mixtures.

This guide provides validated protocols to force the reaction down a single path.

🔬 Module 1: The Diagnostic Protocol (Identification)

"I have a product, but I don't know if it's N1 or N2."

Before optimizing, you must definitively assign your regioisomer. Do not rely solely on chemical shift.

The "Gold Standard" Validation Workflow
MethodN1-Alkyl SignatureN2-Alkyl SignatureReliability
1D 1H NMR (NOE) Strong NOE correlation between N-CH₂ and C7-H (the aromatic proton nearest the bridgehead).Strong NOE correlation between N-CH₂ and C3-H (the proton on the pyrazole ring).⭐⭐⭐⭐⭐ (High)
1H-15N HMBC Cross-peak to N1 (typically ~ -130 to -150 ppm relative to MeNO₂).Cross-peak to N2 (typically ~ -60 to -80 ppm).⭐⭐⭐⭐⭐ (Definitive)
X-Ray Crystallography Definitive connectivity.Definitive connectivity.[3][4][5]⭐⭐⭐⭐⭐ (Absolute)
Chemical Shift N-CH₂ often appears upfield relative to N2 isomer.N-CH₂ often appears downfield relative to N1 isomer.⭐⭐ (Risky - Substrate dependent)

⚠️ Critical Alert: If your indazole has a substituent at C3 (replacing the proton), the N2-NOE diagnostic is lost. In this case, you must use 1H-15N HMBC or rely on the C7-H NOE (presence = N1, absence = likely N2).

⚙️ Module 2: Targeting N1-Alkylation (Thermodynamic Control)

"I need the thermodynamically stable N1 product."

The Mechanism

N1-alkylation is the thermodynamic outcome . The 1H-indazole is more stable, and given enough time and energy to equilibrate, the system will funnel to N1. However, under kinetic conditions, the N2 lone pair is often more accessible.

To force N1, we utilize tight ion-pairing and reversibility .

Validated Protocol: The "NaH/THF" System

This method relies on the formation of a tight ion pair between the indazolyl anion and Na⁺, which shields N2 or directs alkylation to N1 via coordination.

  • Reagents: Sodium Hydride (NaH) (1.1 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve indazole in THF at 0°C.

    • Add NaH carefully. Stir for 30 min to ensure complete deprotonation (formation of the sodium salt).

    • Add alkyl halide (R-X).

    • Crucial Step: Warm to 50°C - Reflux . Heat promotes thermodynamic equilibration.

  • Why it works: In THF (a moderately polar, coordinating solvent), the Na⁺ cation coordinates tightly with N2, effectively blocking it or sterically hindering attack, channeling the electrophile to N1 [2].

Troubleshooting N1 Selectivity
  • Issue: Getting 30% N2 impurity?

  • Fix: Switch the leaving group. Use Alkyl Tosylates or Mesylates instead of Iodides. Harder electrophiles sometimes improve N1 selectivity by slowing the reaction, allowing thermodynamic control to take over.

  • Fix: Add 15-crown-5 . While counter-intuitive (as it loosens ion pairs), in some specific sterically crowded substrates, sequestering the cation can allow the thermodynamically preferred N1-anion to react freely.

⚡ Module 3: Targeting N2-Alkylation (Kinetic/Chelation Control)

"I need the N2 product, but nature fights me."

The Mechanism

N2-alkylation is often the kinetic outcome . To freeze this state, you need reagents that react instantly with the most nucleophilic site (N2) or use directing groups that chelate a metal catalyst to N2.

Validated Protocol A: The "Pfizer" Trichloroacetimidate Method

A breakthrough method (2022) using acid catalysis to protonate an imidate, making it a "hot" electrophile that snaps onto the N2 position before equilibration can occur [1].

  • Reagents: Alkyl 2,2,2-trichloroacetimidate (R-O-C(=NH)CCl₃), catalytic acid (e.g., TMSOTf or TfOH).

  • Conditions: DCM or Toluene, Room Temperature.

  • Selectivity: Often >95:5 favoring N2.

  • Mechanism: The imidate is protonated, creating a highly reactive species. The N2 nitrogen, being the more basic/nucleophilic site in the neutral tautomer equilibrium, attacks first.

Validated Protocol B: The "Mitsunobu" Inversion

Mitsunobu conditions (PPh3, DEAD/DIAD, Alcohol) frequently favor N2 alkylation, likely due to the specific steric trajectory of the bulky phosphonium intermediate [3].

Validated Protocol C: The "Electronic Hijack" (C7 Substituents)

If you have an electron-withdrawing group (EWG) like -NO₂ or -CO₂Me at the C7 position :

  • Observation: These substrates overwhelmingly favor N2 alkylation (≥96%) even under "N1 conditions" (NaH/THF) [2].[6]

  • Reason: Steric hindrance at N1 (peri-interaction) and electronic repulsion from the C7 substituent deactivate the N1 site, leaving N2 as the only viable nucleophile.

📊 Decision Logic & Visualization

Workflow: Selecting the Right Conditions

The following diagram illustrates the decision process based on your substrate and target isomer.

IndazoleAlkylation Start Start: Indazole Substrate Target Which Isomer is Desired? Start->Target N1_Path Target: N1-Alkyl Target->N1_Path N2_Path Target: N2-Alkyl Target->N2_Path Check_C7 Is there a bulky/EWG group at C7? N1_Path->Check_C7 Standard_N1 Use NaH / THF / Reflux (Thermodynamic Control) Check_C7->Standard_N1 No Hard_N1 Difficult Substrate: Consider THP protection at N1, then alkylate, then deprotect? Check_C7->Hard_N1 Yes (C7 blocks N1) Analyze Validation: 1D NOE / HMBC Standard_N1->Analyze Check NOE Check_Acid Is substrate acid sensitive? N2_Path->Check_Acid Pfizer_Method Pfizer Method: Alkyl Trichloroacetimidate + cat. TfOH/TMSOTf Check_Acid->Pfizer_Method No Mitsunobu Mitsunobu Conditions: R-OH, PPh3, DIAD, THF Check_Acid->Mitsunobu Yes Pfizer_Method->Analyze Check NOE Mitsunobu->Analyze Check NOE

Caption: Decision tree for selecting reaction conditions based on target regiochemistry and substrate constraints.

❓ FAQ: Troubleshooting Common Failures

Q: I used NaH/DMF and got a 1:1 mixture. Why? A: DMF is a polar aprotic solvent that solvates cations very well. It creates "solvent-separated ion pairs." Without the tight Na⁺ coordination to the indazole anion (which happens in THF), the reaction loses its directing ability and becomes governed purely by the random collision statistics of the most accessible nitrogen. Switch to THF.

Q: My N1 product is rearranging to N2? A: This is rare but can happen if you heat the N1-alkylated product with strong acid or in the presence of alkylating agents that allow reversibility (e.g., "trans-alkylation"). Generally, N1 is the thermodynamic sink. If you see "rearrangement," double-check your initial structural assignment; you likely misidentified the kinetic product as N1 initially.

Q: Can I separate the isomers if I get a mixture? A: Yes, but it is painful.

  • TLC: N2 isomers are typically more polar (lower Rf) than N1 isomers on silica gel because the N2-alkyl disrupts the "pyridine-like" lone pair less or exposes the dipole differently.

  • Column: Use a gradient of Hexane/EtOAc.

  • Recrystallization: N1 isomers are often more crystalline due to higher symmetry/packing efficiency.

📚 References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer. (2022).[3][7] Describes the trichloroacetimidate acid-catalyzed protocol.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[8] Chem. (2021).[6] Detailed study on NaH/THF conditions and C7 substituent effects.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[8] Chem. (2024).[1][6][8][9][10][11] DFT studies on cesium chelation and Mitsunobu mechanisms.

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR. Magn. Reson. Chem. (2024).[1][6][8][9][10][11] Definitive guide on NOE/HMBC assignment.

  • Kinetic Versus Thermodynamic Control. Master Organic Chemistry. General principles applied to enolate/heterocycle alkylation.[7]

Sources

Optimization

common side reactions in the synthesis of 2-methyl-indazoles

Welcome to the technical support center for the synthesis of 2-methyl-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during the synthesis of this important structural motif. This resource offers practical, field-tested insights to help you navigate the complexities of indazole chemistry and optimize your synthetic outcomes.

Introduction: The Challenge of Regioselectivity

The synthesis of 2-methyl-indazoles, and 2-substituted indazoles in general, is a well-established field in heterocyclic chemistry. These compounds are of significant interest due to their prevalence in pharmacologically active molecules. The primary challenge in preparing 2-methyl-indazoles often lies not in the formation of the indazole core itself, but in the regioselective introduction of the methyl group onto the N2 position of the pyrazole ring. The indazole anion is a resonant structure, presenting two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of 1-methyl- and 2-methyl-indazole isomers. The thermodynamically more stable 1H-indazole tautomer often leads to the N1-substituted product being the major isomer under many standard alkylation conditions.[1][2] This guide will address this primary side reaction in detail, as well as other potential pitfalls in common synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-methyl-indazoles.

Q1: My N-methylation of indazole is producing a mixture of 1-methyl and 2-methyl isomers. How can I improve the selectivity for the 2-methyl product?

A1: This is the most common side reaction. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. Here’s a breakdown of factors to consider for enhancing N2 selectivity:

  • Choice of Methylating Agent: Standard methylating agents like methyl iodide often give poor selectivity. For highly selective N2-methylation, consider using methyl 2,2,2-trichloroacetimidate in the presence of a Lewis or Brønsted acid catalyst such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[3] This method has been shown to provide excellent regioselectivity for the N2 isomer.

  • Solvent and Base Combination: The choice of solvent and base plays a crucial role in modulating the reactivity of the indazole anion.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can lead to poor selectivity, often favoring the N1 isomer. For instance, using potassium carbonate in DMF with methyl iodide can result in a nearly 1:1 mixture of N1 and N2 isomers.[1]

    • Less Polar Solvents (e.g., THF, Dioxane): These solvents can sometimes improve selectivity, but the outcome is highly dependent on the base and substrate.

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst in a biphasic system can sometimes favor N2-alkylation, although results can be substrate-dependent.

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can significantly influence the N1/N2 ratio. While this is more relevant for substituted indazoles, it's a key mechanistic consideration.

Q2: I am attempting a synthesis of 2-methyl-indazole starting from o-nitrobenzaldehyde and methylamine (a modified Davis-Beirut or Cadogan approach). What are the potential side reactions?

A2: Synthesizing 2-methyl-indazole via the condensation of o-nitrobenzaldehyde with methylamine followed by reductive cyclization is a viable route that avoids the N1/N2 isomer issue of direct alkylation. However, this pathway has its own set of potential side reactions:

  • Incomplete Cyclization: The intermediate imine or related species may not fully cyclize, leading to a complex mixture of partially reduced and uncyclized products. Ensure your reducing agent (e.g., tri-n-butylphosphine for Cadogan-type reactions) is active and used in sufficient stoichiometry.[3]

  • Over-reduction: Harsh reducing conditions can potentially reduce other functional groups on the molecule or lead to decomposition.

  • Side Reactions of o-Nitrobenzaldehyde: o-Nitrobenzaldehyde can undergo self-condensation or other side reactions under basic or acidic conditions if the reaction with methylamine is not efficient.

  • Formation of N-oxides: In some instances of Cadogan-type cyclizations, 2H-indazole N-oxides can be formed as intermediates or byproducts.

Q3: My reaction yield is very low, even though the starting material is consumed. What could be the cause?

A3: Low mass balance is a common problem that can be attributed to several factors:

  • Product Instability: While 2-methyl-indazole is generally stable, the reaction conditions might be too harsh, leading to decomposition. Check the temperature and reaction time. Indazoles can be sensitive to strong acids or bases at elevated temperatures.

  • Formation of Water-Soluble Byproducts: Some side reactions can lead to highly polar or water-soluble byproducts that are lost during the aqueous work-up. Analyze the aqueous layer by TLC or LC-MS if possible.

  • Volatility of the Product: 2-Methyl-indazole is a relatively volatile solid. Significant loss can occur during solvent removal under high vacuum, especially if the product is not completely pure. Use a rotary evaporator with care and avoid excessive heating.

  • Aminal "Pseudo-Dimer" Formation: In some N-alkylation reactions, particularly those involving aldehydes, the formation of aminal-like dimers has been reported as a significant side product, which can reduce the yield of the desired monomeric product.[1]

Q4: How can I effectively separate the 1-methyl- and 2-methyl-indazole isomers?

A4: If you are unable to achieve perfect regioselectivity, the separation of the N1 and N2 isomers is necessary.

  • Column Chromatography: This is the most common method for separating 1-methyl- and 2-methyl-indazole. The two isomers generally have different polarities and can be separated on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for developing a separation method. Due to the often close Rf values, a long column and careful fraction collection are recommended.

  • Crystallization: In some cases, fractional crystallization can be employed to separate the isomers, particularly if one isomer is significantly less soluble in a particular solvent system. This is often more challenging than chromatography for N-methylated indazoles.

Data Summary: Influence of Reaction Conditions on N-Alkylation Regioselectivity

The following table summarizes the impact of different reaction conditions on the regioselectivity of indazole alkylation, providing a comparative overview to guide your experimental design.

IndazoleAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)Reference
IndazoleIsobutyl bromideK₂CO₃DMF12058:4247 (N1)[1]
3-CO₂Me-IndazolePentyl bromideNaHTHF50>99:189[1]
7-NO₂-IndazolePentyl bromideNaHTHF504:9693[1]
IndazoleMethyl IodideK₂CO₃DMFRT1:1~84 (total)[1]
IndazoleMethyl 2,2,2-trichloroacetimidateTfOHDCERT<1:9995[3]

Note: Yields and ratios are for the specific substrates and conditions reported in the cited literature and may vary.

Recommended Experimental Protocol: Selective Synthesis of 2-Methyl-2H-indazole via Cadogan-Type Reductive Cyclization

This one-pot procedure is recommended for the selective synthesis of 2-methyl-2H-indazole, as it avoids the issue of N1/N2 isomer formation that plagues direct alkylation methods.[3]

Materials:

  • o-Nitrobenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Tri-n-butylphosphine

  • Isopropanol (i-PrOH)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-nitrobenzaldehyde (1.0 eq) in isopropanol.

  • Add methylamine (1.1 eq) to the solution at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine. Monitor the reaction by TLC until the o-nitrobenzaldehyde is consumed.

  • Reductive Cyclization: To the crude imine solution, add tri-n-butylphosphine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the isopropanol.

  • The resulting residue will contain the desired 2-methyl-indazole and tri-n-butylphosphine oxide.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-methyl-2H-indazole.

Mechanistic Insights: Visualizing Reaction Pathways

To better understand the challenges in 2-methyl-indazole synthesis, the following diagrams illustrate the key reaction pathways.

Desired vs. Undesired N-Alkylation of Indazole

G cluster_0 N-Alkylation of Indazole Indazole_anion Indazole Anion (Resonance Structures) N1_attack N1 Attack (Thermodynamically Favored) Indazole_anion->N1_attack path a N2_attack N2 Attack (Kinetically Favored/Sterically Hindered) Indazole_anion->N2_attack path b Product_N1 1-Methyl-indazole (Side Product) N1_attack->Product_N1 Product_N2 2-Methyl-indazole (Desired Product) N2_attack->Product_N2 MeI CH₃-I MeI->N1_attack MeI->N2_attack

Caption: Competing N1 vs. N2 alkylation pathways of the indazole anion.

Simplified Cadogan-Type Reductive Cyclization for 2-Methyl-Indazole Synthesis

G cluster_1 Cadogan-Type Synthesis Start o-Nitrobenzaldehyde + CH₃NH₂ Imine o-Nitrobenzylidenemethylamine Start->Imine Condensation Nitroso Nitroso Intermediate Imine->Nitroso Deoxygenation Cyclization Intramolecular N-N Bond Formation Nitroso->Cyclization Phosphine_oxide O=P(n-Bu)₃ Nitroso->Phosphine_oxide Product 2-Methyl-indazole Cyclization->Product Phosphine P(n-Bu)₃ Phosphine->Nitroso

Caption: A simplified workflow for the selective synthesis of 2-methyl-indazole.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). General and Selective Procedures for the N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles with Alkyl 2,2,2-Trichloroacetimidates. Synthesis, 54(14), 3215-3226. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. [Link]

  • Sharghi, H., & Aberi, M. (2014). Copper(I) Oxide Nanoparticles on Polyethylene Glycol as a Reusable Catalyst for a One-Pot Three-Component Synthesis of 2H-Indazoles. Synlett, 25(08), 1111–1115. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6745-6752. [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]

Sources

Troubleshooting

optimization of palladium-catalyzed 2H-indazole synthesis conditions

Topic: Optimization & Troubleshooting of 2H-Indazole Scaffolds Ticket ID: IND-2H-PD-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The 2H-Indazole Challenge The 2H-indazole s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of 2H-Indazole Scaffolds

Ticket ID: IND-2H-PD-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The 2H-Indazole Challenge

The 2H-indazole scaffold is a privileged pharmacophore in drug discovery (e.g., Niraparib, Pazopanib), yet it presents a distinct thermodynamic challenge: the 1H-tautomer is generally more stable (approx. 4-5 kcal/mol). Consequently, direct alkylation of indazoles often yields the unwanted 1H-isomer.

To access the 2H-isomer exclusively , the most robust strategy is ring construction via Palladium-catalyzed intramolecular amination . This guide focuses on optimizing this specific transformation—cyclizing N-aryl-N-(2-halobenzyl)hydrazines—and subsequent C-H functionalization.

Core Protocol: The "dppf" Standard

Use this validated workflow as your baseline before attempting exotic variations.

Reaction Type: Intramolecular Buchwald-Hartwig Amination Target: Formation of the N(2)–N(1) bond or N(1)–C(Ar) bond.

Baseline Conditions
ParameterStandard Reagent/ConditionRationale
Precursor N-aryl-N-(2-bromobenzyl)hydrazinePre-installing the N2-substituent locks the regioselectivity.
Catalyst Source Pd(OAc)₂ (5 mol%)Stable Pd(II) source; reduced in situ to Pd(0).
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)Critical: Large bite angle (99°) favors reductive elimination in C-N bond formation [1]. Superior to BINAP/PPh3 for this specific cyclization.
Base NaOtBu (Sodium tert-butoxide)Strong base required to deprotonate the hydrazine NH.
Solvent Toluene (Anhydrous)Non-polar solvents often suppress competitive hydrodehalogenation.
Temp/Time 90–100 °C / 12–15 hHigh temp required for the difficult reductive elimination step.

Mechanism & Failure Points (Visualization)

Understanding the catalytic cycle is the only way to troubleshoot effectively. The following diagram illustrates the critical path and where it typically fails.

IndazoleMechanism Start Pd(OAc)2 + dppf ActiveCat Active Pd(0)L2 Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Br insertion) ActiveCat->OxAdd Fail1 FAILURE: Pd Black (Ligand dissociation) ActiveCat->Fail1 Poor Ligand (e.g. PPh3) Coord Amine Coordination OxAdd->Coord Fail2 FAILURE: Hydrodehalogenation (Ar-H byproduct) OxAdd->Fail2 H-source present (wet solvent/alcohol) Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Limiting Step RedElim->ActiveCat Regeneration Product 2H-Indazole RedElim->Product

Figure 1: Catalytic cycle for intramolecular amination.[1][2][3] Note that Reductive Elimination is often the bottleneck, requiring sterically demanding ligands like dppf.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing significant debrominated starting material (Ar-H) instead of product."

Diagnosis: Hydrodehalogenation. The Pd-Ar intermediate is capturing a hydride instead of the amine.

  • Root Cause A: Solvent impurities. Toluene or Dioxane must be anhydrous. Alcohols act as hydride sources.

  • Root Cause B: "Beta-hydride elimination" from the hydrazine alkyl chain (less common but possible).

  • Solution:

    • Switch to Toluene (strictly anhydrous). Avoid DMF/DMA if this occurs.

    • Increase the concentration of the amine (intramolecular) relative to Pd, or simply increase catalyst loading to outcompete the side reaction.

    • Ligand Swap: Switch to Xantphos . Its extremely wide bite angle (111°) can sometimes force reductive elimination faster than the side reaction can occur.

Issue 2: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst poisoning or Product Inhibition.

  • Root Cause: Indazoles are nitrogen-rich heterocycles. The product (2H-indazole) might be binding to the Pd center, displacing the ligand and shutting down the cycle (Pd black formation).

  • Solution:

    • Ligand/Pd Ratio: Increase the Ligand:Pd ratio from 1:1 (dppf is bidentate) to 1.5:1 or 2:1 . Excess ligand protects the metal center.

    • Pre-catalyst: Stop using Pd(OAc)₂. Switch to a pre-formed Pd(0) source like Pd(dba)₂ or a precatalyst like Pd(dppf)Cl₂·DCM . This removes the variability of the in situ reduction step.

Issue 3: "I need to functionalize the C3 position of my 2H-indazole."

Context: Once the ring is made, C3 is the most reactive site for C-H activation.

  • Protocol: Direct C3-Arylation.

  • Key Adjustment: Unlike the ring synthesis (which hates water), C3-arylation often benefits from "On Water" conditions or carboxylate assistance [2].

  • Recommended System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃ (oxidant), 100°C.[1]

  • Note: Here, monodentate PPh₃ is often superior to bidentate ligands because the mechanism changes (likely concerted metallation-deprotonation) [2].

Issue 4: "My substrate has sensitive functional groups (ester, nitrile) incompatible with NaOtBu."

Diagnosis: Base incompatibility.

  • Solution: Switch to a weaker inorganic base.

    • Cs₂CO₃ in Dioxane or DMSO at 110°C.

    • Ligand Adjustment: If switching to a weaker base, the transmetallation/deprotonation becomes harder. Switch to an electron-rich phosphine like t-Bu₃PHBF₄ or BrettPhos to increase the oxidative addition rate and facilitate the cycle [3].

Optimization Matrix

Use this table to design your screen if the baseline fails.

VariableOption A (Standard)Option B (Alternative)When to switch to B?
Ligand dppf Xantphos or BINAP If yield is low due to reductive elimination failure. Xantphos has a wider bite angle.
Base NaOtBu Cs₂CO₃ If substrate contains esters, aldehydes, or base-sensitive halides.
Solvent Toluene DMSO If solubility is poor. Note: DMSO requires higher temps (120°C) and rigorous O2 exclusion.
Pd Source Pd(OAc)₂ Pd₂(dba)₃ If you suspect incomplete reduction of Pd(II) or acetate interference.

Advanced Workflow: One-Pot Intermolecular Cascade

For when you don't want to synthesize the hydrazine precursor first.

If you wish to react a 2-bromobenzyl bromide directly with an aryl hydrazine :

  • Conditions: Pd(OAc)₂ / t-Bu₃P·HBF₄ / Cs₂CO₃ / DMSO / 120°C.[4][5]

  • Mechanism: This proceeds via intermolecular N-benzylation followed by in situ intramolecular C-N coupling and oxidation [3].

  • Warning: This requires an oxidative step (often air or the solvent acts as oxidant) to aromatize the intermediate dihydroindazole. Ensure the reaction vessel is not strictly sealed under Argon after the coupling is complete if aromatization is slow.

References

  • Song, J. J., & Yee, N. K. (2000).[5] A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Link

  • Bouhlel, A., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.[1] Catalysts, 9(7), 593. Link

  • Alijaar, N., et al. (2021).[5] Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines.[4][5] The Journal of Organic Chemistry, 86(2), 1408–1418.[5] Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – A European Journal, 18(32), 9758-9769. Link

Sources

Optimization

stability and degradation of 6-fluoro-2-methyl-2H-indazole in solution

Technical Support Center: Stability & Handling of 6-Fluoro-2-methyl-2H-indazole Executive Summary: The "2H-Locked" Scaffold User Note: You are working with a 2-substituted indazole .[1] Unlike unsubstituted indazoles whi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 6-Fluoro-2-methyl-2H-indazole

Executive Summary: The "2H-Locked" Scaffold

User Note: You are working with a 2-substituted indazole .[1] Unlike unsubstituted indazoles which exist in equilibrium between 1H- and 2H-tautomers (favoring the 1H-benzenoid form), your compound is chemically "locked" in the 2H-quinoid form by the methyl group.

Implication: This specific electronic configuration significantly alters its solubility profile, dipole moment, and photostability compared to standard 1H-indazole libraries. The 6-fluorine substituent adds metabolic stability but does not mitigate the inherent photoreactivity of the 2H-core.

Part 1: Solubility & Solvent Compatibility

Q: My compound precipitates immediately upon dilution into aqueous buffer. How do I maintain solution stability?

Root Cause: 6-fluoro-2-methyl-2H-indazole is highly lipophilic. The 2H-quinoid system has a higher dipole moment (~3.4 D) than the 1H-form (~1.5 D), but the methyl group prevents hydrogen bond donation, severely limiting aqueous solubility. "Crash-out" (rapid precipitation) occurs because the crystal lattice energy overcomes the weak solvation shell in water.

Troubleshooting Protocol:

  • Primary Stock: Dissolve in DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) at 10–20 mM. Avoid ethanol/methanol for long-term storage due to evaporation and potential moisture uptake.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT add neat DMSO stock directly to the buffer.

    • DO create a 10x intermediate in PEG400 or Propylene Glycol .

    • Final Step: Dilute the intermediate into the assay buffer.

  • Surfactant Assist: If precipitation persists at >10 µM, add 0.05% Tween-80 or 0.1% Pluronic F-68 to the aqueous buffer before adding the compound.

Q: Can I store the DMSO stock at -20°C indefinitely?

Answer: Generally, yes, but with a caveat.

  • Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which can cause "silent precipitation" (micro-crystals forming inside the tube that are invisible to the naked eye but lower the effective concentration).

  • Solution: Aliquot stocks into single-use vials. Store under argon if possible.

Part 2: Photostability & Degradation (Critical)

Q: I see a new peak in my LC-MS after leaving the solution on the benchtop. Is it hydrolysis?

Diagnosis: It is likely not hydrolysis , but Phototransposition . Mechanism: 2-substituted indazoles are susceptible to UV-induced rearrangement. Under ambient light (specifically UV-A/B components), the N-N bond can cleave, leading to a ring contraction/expansion sequence that rearranges the indazole into a benzimidazole isomer.

The Pathway:

  • Excitation of the 2H-indazole chromophore.

  • Homolytic cleavage of the N-N bond.

  • Formation of a nitrile-ylide intermediate.

  • Recyclization to 5-fluoro-1-methyl-1H-benzimidazole (or regioisomer).

Visualizing the Degradation Pathway:

G Indazole 6-Fluoro-2-methyl- 2H-indazole (Target) Excited Excited State (N-N Cleavage) Indazole->Excited UV Light (hν) Intermediate Nitrile-Ylide Intermediate Excited->Intermediate Ring Opening Benzimidazole Benzimidazole Isomer (Degradant) Intermediate->Benzimidazole Recyclization

Caption: Phototransposition pathway of 2H-indazoles. Note that the molecular weight (MW) remains identical, making MS detection tricky.

Corrective Action:

  • Amber Glass: Always store solutions in amber vials.

  • Light Protection: Wrap synthesis columns and reaction vessels in aluminum foil.

  • Analytical Check: If you suspect degradation, check the UV absorbance spectrum. The benzimidazole product will have a distinct

    
     shift compared to the parent indazole.
    

Part 3: Chemical Stability (pH & Reactivity)

Q: Is the compound stable in acidic or basic media?

Stability Profile:

  • Acidic Stability (pH 1–4): High. The N1 nitrogen (pyridine-like) can be protonated, forming a stable cation. It resists acid-catalyzed hydrolysis.

  • Basic Stability (pH 9–12): Moderate to High. The 2-methyl group is not labile. However, extremely strong bases (e.g., NaH, LDA) could deprotonate the C3 position (pKa ~30), leading to potential side reactions if electrophiles are present.

  • Oxidative Stability: Moderate. The C3 position is the "soft spot." In the presence of radical initiators or strong oxidants (e.g., peroxides in aged ethers/PEG), the C3 position can be oxidized (e.g., to an aldehyde or ketone).

Part 4: Analytical Troubleshooting Guide

SymptomProbable CauseVerification StepResolution
LC-MS: Two peaks, same Mass (MW).Phototransposition (Benzimidazole formation).[2]Compare UV spectra. Indazoles typically have 2-3 distinct bands; Benzimidazoles often show a hypsochromic shift.Protect samples from light. Re-prep fresh stock.
HPLC: Peak broadening / Tailing.Protonation of N1 in acidic mobile phase.Check mobile phase pH.Add 0.1% Triethylamine (TEA) or switch to ammonium bicarbonate buffer (pH 7.4).
NMR: "Ghost" peaks in aliphatic region.DMSO degradation or water uptake.Check for water peak at ~3.33 ppm in DMSO-d6.Dry compound under high vacuum; use fresh ampule of DMSO-d6.
Assay: Loss of potency over 24h.Precipitation (silent).Centrifuge the assay plate (1000xg, 5 min). Measure supernatant concentration.Add 0.05% Tween-20 to assay buffer.

References

  • Tautomeric Equilibrium & Properties

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[3]

    • Source:Future Medicinal Chemistry (via NIH/PMC).
    • URL:[Link]

  • Photochemistry of Indazoles

    • Title: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity.
    • Source:Journal of Organic Chemistry (Snippet/Abstract via NIH).
    • URL:[Link]

  • Synthesis & 2H-Indazole Stability

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source:Molecules (via PMC).
    • URL:[Link]

  • Solubility of 2-Substituted Indazoles: Title: Solubility and stability of N-2H-Indazol-2-ylurea in different solvents (General class behavior). Source:BenchChem Technical Guide.

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Indazole Derivatives

Welcome to the technical support center for the analysis of fluorinated indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of fluorinated indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by these molecules in their NMR spectra. My goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to troubleshoot complex spectra effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that often arise when working with fluorinated indazoles for the first time.

Q1: Why do the ¹H NMR spectra of my fluorinated indazoles look so much more complex than their non-fluorinated analogs?

A: The complexity arises primarily from spin-spin coupling between the ¹H and ¹⁹F nuclei. Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly NMR-active.[1] This means that nearly every proton on your indazole ring or its substituents can "feel" the presence of the fluorine atom, leading to additional splitting of proton signals. Unlike typical proton-proton (¹H-¹H) coupling which is significant only across two or three bonds (²JHH, ³JHH), proton-fluorine (¹H-¹⁹F) coupling can occur over multiple bonds (⁴JHF, ⁵JHF), especially in rigid aromatic systems like indazole.[2][3][4] This turns what you might expect to be a simple doublet or triplet into a complex multiplet, often a "doublet of doublets of doublets" or even more complex patterns.

Q2: What is a typical range for ¹H-¹⁹F coupling constants (JHF)?

A: The magnitude of JHF is highly dependent on the number of bonds separating the nuclei and their spatial orientation. Having a general idea of these values is crucial for initial spectral analysis.

Coupling Type Example System Typical J-Value (Hz) Notes
²JHF (geminal) >CHF45 - 80 HzStrong coupling through two bonds.
³JHF (vicinal) H-C-C-F5 - 20 HzFollows a Karplus-type relationship, dependent on dihedral angle.
⁴JHF (meta) F-Ar-C-H (meta)0 - 3 HzCommon in aromatic systems.[2][5]
⁵JHF (para) F-Ar-C-C-H (para)0 - 2.5 HzOften observable in fluorinated aromatics.
Through-space Spatially close H & FVariableDependent on internuclear distance, not bond path.

Q3: My ¹⁹F NMR shows a single peak. What information can I get from it?

A: Even a simple ¹⁹F NMR spectrum is incredibly informative.

  • Chemical Shift (δF): The position of the peak is highly sensitive to the electronic environment, much more so than ¹H NMR.[6][7] Small changes in substitution elsewhere on the molecule can lead to significant changes in the fluorine chemical shift, making it an excellent probe for confirming isomerism or tracking reactions.[8] Typical chemical shifts for aromatic fluorine (Ar-F) are in the range of +80 to +170 ppm relative to neat CFCl₃.[9]

  • ¹H-Coupled ¹⁹F Spectrum: If you acquire the ¹⁹F spectrum without proton decoupling, the signal will be split by all nearby protons. The resulting multiplicity directly tells you how many protons are coupled to the fluorine and with what J-values, providing a vital cross-check for your ¹H NMR assignments.

Section 2: Troubleshooting Guide - From Mess to Meaning

This section provides a systematic approach to tackling common problems encountered during spectral interpretation.

Problem 1: My aromatic region is an overlapping, uninterpretable mess of multiplets.

This is the most common challenge. The solution is to simplify the spectrum by removing sources of complexity.

  • Underlying Cause: The observed multiplets are a superposition of both ¹H-¹H and ¹H-¹⁹F couplings. To make sense of the structure, you need to isolate these interactions.

  • Troubleshooting Protocol: ¹⁹F Decoupling

    • Acquire Standard ¹H NMR: Obtain your standard, fully coupled ¹H NMR spectrum.

    • Acquire ¹⁹F-Decoupled ¹H NMR: Run a second proton experiment, this time irradiating the ¹⁹F nucleus (¹H{¹⁹F}). This experiment effectively removes all JHF coupling from the proton spectrum.[10][11]

    • Compare Spectra:

      • The complex multiplets in your original spectrum will collapse into simpler patterns (doublets, triplets, etc.) in the decoupled spectrum.

      • These simplified patterns represent only the ¹H-¹H couplings, which are much easier to interpret and assign.

      • Any signal that changes its multiplicity between the two spectra is coupled to fluorine.

dot

Caption: Workflow for simplifying complex ¹H spectra.

Problem 2: I have broad, poorly resolved peaks in my spectrum.

Broad signals can obscure coupling information and integrals, but they are diagnostic of underlying dynamic processes or sample issues.

  • Potential Causes & Solutions:

    • Poor Shimming/Sample Homogeneity: This is the simplest cause. The magnetic field is not uniform across the sample.[12][13]

      • Solution: Re-shim the instrument, especially the higher-order shims (Z³, Z⁴, etc.). Ensure your sample is fully dissolved and free of particulate matter.

    • Chemical Exchange: Protons (like N-H protons on the indazole ring) can exchange with residual water or other labile protons in the solvent.[14] This exchange happens on the NMR timescale and broadens the signal.

      • Solution: Ensure you are using a dry NMR solvent. A drop of D₂O can be added to confirm exchangeable protons; they will disappear from the spectrum.

    • Intermediate Conformational Exchange: If parts of the molecule are undergoing rotation or conformational changes at a rate comparable to the NMR timescale (e.g., hindered rotation of a bulky substituent), the corresponding signals can broaden.[15]

      • Solution: Acquire spectra at different temperatures. Heating the sample can speed up the exchange, resulting in a single, sharp averaged signal. Cooling the sample can slow the exchange, resulting in two distinct, sharp signals for each conformer.

Section 3: Advanced NMR Techniques for Unambiguous Assignment

When 1D experiments are insufficient, 2D NMR is essential. For fluorinated molecules, specific heteronuclear experiments are invaluable.

Q4: How can I definitively prove which protons are spatially close to my fluorine atom, especially to distinguish between isomers?

A: This is a perfect application for the Heteronuclear Overhauser Effect (HOE) , which detects through-space dipolar couplings, typically within 5 Å. The corresponding experiment is called HOESY (Heteronuclear Overhauser Effect Spectroscopy) .[16]

  • Why it's useful: While J-coupling shows through-bond connectivity, the HOE shows through-space proximity. For example, if you have a fluorine at the 7-position of the indazole, it should show a strong HOE correlation to the proton at the 1-position (if substituted) or the 6-position, but not to a proton at the 3-position. This can be critical for assigning regiochemistry.

  • Experimental Protocol: 1D Selective ¹H{¹⁹F} HOESY A full 2D HOESY experiment can be time-consuming. A faster and often clearer method is the 1D selective version.[17][18]

    • Identify ¹⁹F Frequency: Acquire a standard ¹⁹F spectrum and note the chemical shift of the fluorine resonance you want to probe.

    • Set up 1D Selective HOESY: This is a ¹H-detected experiment. You will use a selective pulse to irradiate only the target ¹⁹F resonance.

    • Acquire Data: The resulting 1D ¹H spectrum will show signals only for those protons that are spatially close to the irradiated fluorine. The intensity of the signal is related to the distance.

    • Repeat if Necessary: If you have multiple, well-separated ¹⁹F signals, you can repeat the experiment for each one to build a complete spatial map.

dot

Caption: Spatial relationships probed by HOESY.

Q5: How do I correlate my carbons with the fluorinated system?

A: Standard ¹³C experiments like HSQC (one-bond ¹H-¹³C) and HMBC (multi-bond ¹H-¹³C) are still essential. However, you must also account for ¹³C-¹⁹F coupling (JCF), which can be very large (¹JCF ~240-320 Hz) and complicates the spectra.[2]

  • ¹⁹F-Coupled ¹³C Spectrum: Carbons near the fluorine will appear as doublets or more complex multiplets. This is direct evidence of C-F bonding.

  • ¹⁹F-Decoupled ¹³C Spectrum: To simplify the spectrum and locate the central chemical shift of a carbon attached to fluorine, you can run a ¹³C{¹⁹F} experiment.[19]

  • ¹H-¹⁹F HETCOR/HSQC: This 2D experiment is the "fluorine equivalent" of a standard HSQC. It shows correlations between protons and the fluorines they are coupled to, providing an unambiguous map of all JHF couplings in the molecule.[20] This is often the fastest way to confirm which protons are ortho, meta, and para to a fluorine atom.

Section 4: References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • UC Santa Barbara Chemistry & Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. UCSB. [Link]

  • Neubauer, C., et al. (2010). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Fierke, C. A., & McKay, D. B. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • IMSERC. AVANCE Tutorial: 1D ¹⁹F-Decoupled ¹H spectrum. Northwestern University. [Link]

  • Giraud, N., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros. [Link]

  • Facey, G. (2014, December 5). 1D Selective ¹H - ¹⁹F HOESY. University of Ottawa NMR Facility Blog. [Link]

  • Kuprov, I., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

  • Kavanagh, P., et al. (2019). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analyst. [Link]

  • Alkorta, I., et al. (2014). ¹³C NMR chemical shifts (ppm) and ¹³C-¹⁹F coupling constants (Hz) in DMSO-d6. ResearchGate. [Link]

  • Angell, Y. L., & Gee, C. (2023). A beginner's guide to ¹⁹F NMR and its role in drug screening. Frontiers in Molecular Biosciences. [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks?. TutorChase. [Link]

  • Magritek. (2021, March 5). How simultaneous decoupling of ¹H and ¹⁹F can help to simplify crowded ¹³C spectra. Magritek. [Link]

  • Mandhapati, A. R., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-. ACS Publications. [Link]

  • Bell, N. G. A., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • UMass NMR Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad?. UMass. [Link]

  • Facey, G. (2008, May 30). ¹H with ¹⁹F Decoupling. University of Ottawa NMR Facility Blog. [Link]

  • IMSERC. (2014, March 15). NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment. Northwestern University. [Link]

  • Sorensen, M. D. (2016). Organic Structure Determination Using 2-D NMR Spectroscopy: a Problem-based Approach. Elsevier.

  • Estévez, J. C., et al. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. PubMed. [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Leah4sci. (2013, January 24). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. [Link]

  • Hu, W. (2014, April 29). ¹⁹F with ¹H Decoupling. UMass NMR Labs. [Link]

  • Mandhapati, A. R., et al. (2015). Fluorine-decoupled carbon spectroscopy for the determination of configuration at fully substituted, trifluoromethyl- and perfluoroalkyl-bearing carbons: comparison with ¹⁹F-¹H heteronuclear Overhauser effect spectroscopy. PubMed. [Link]

  • Cans, G., & Rinaldi, P. L. (1998). Carbon–fluorine two-dimensional NMR correlation spectra. ResearchGate. [Link]

  • University of Rochester Chemistry Department. Troubleshooting ¹H NMR Spectroscopy. University of Rochester. [Link]

  • Chemistry Stack Exchange. (2015, March 7). ¹H NMR Broad peaks. Chemistry Stack Exchange. [Link]

Sources

Optimization

Technical Guide: Optimizing Solvent &amp; Temperature for 2H-Indazole Synthesis

Executive Summary: The 2H-Selectivity Paradox The synthesis of 2H-indazoles presents a unique challenge in heterocyclic chemistry: the Thermodynamic vs. Kinetic conflict .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2H-Selectivity Paradox

The synthesis of 2H-indazoles presents a unique challenge in heterocyclic chemistry: the Thermodynamic vs. Kinetic conflict .

The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol [1]. Consequently, standard alkylation conditions almost invariably favor the N1-isomer (1H-derivative). Accessing the 2H-core requires either (A) De Novo synthesis (building the ring with the N2-substituent in place) or (B) Kinetic trapping during direct alkylation.

This guide optimizes solvent and temperature parameters to overcome this thermodynamic bias.

Interactive Decision Matrix

Before selecting a solvent system, identify your synthetic pathway. The "optimal" condition for one method is often the failure mode for another.

IndazoleDecisionTree Start START: Select Precursor PathA 2-Nitrobenzylamine / 2-Nitrobenzaldehyde Start->PathA De Novo Synthesis PathB Existing 1H-Indazole Core Start->PathB Direct Alkylation PathC Hydrazones / Azobenzenes Start->PathC C-H Activation Davis Davis-Beirut Reaction (Base-Mediated) PathA->Davis Cadogan Reductive Cyclization (Phosphine-Mediated) PathA->Cadogan DirectAlk Standard Alkylation (Alkyl Halides) PathB->DirectAlk Thermodynamic (N1) Imidate Imidate Alkylation (Acid Catalyzed) PathB->Imidate Kinetic (N2) OptA1 Solvent: MeOH/H2O Temp: 60-80°C Crit: Water is essential Davis->OptA1 OptA2 Solvent: i-PrOH Temp: 80°C Crit: Avoids high temp reflux Cadogan->OptA2 OptB1 Solvent: EtOAc or DCM Reagent: Meerwein Salt Temp: RT DirectAlk->OptB1 Difficult for N2 OptB2 Solvent: Dioxane Temp: Reflux (101°C) Selectivity: >100:1 N2 Imidate->OptB2

Figure 1: Strategic selection of solvent systems based on precursor identity. Note that "Path B" requires specific reagents (Imidates or Oxonium salts) to override N1 preference.

Protocol A: De Novo Synthesis (Reductive Cyclization)

This approach constructs the pyrazole ring after the N-substituent is attached, locking the structure in the 2H-form.

The Method: Modified Cadogan / Davis-Beirut

Target: 2-Substituted-2H-indazoles from o-nitrobenzyl precursors.

Optimization Table: Solvent & Temperature
ParameterStandard ConditionOptimized Condition Technical Rationale
Solvent Toluene or DMF2-Propanol (i-PrOH) Toluene requires high reflux (110°C+). i-PrOH allows cyclization at 80°C and stabilizes the polar transition state better than non-polar aromatics [2].
Temp 120–150°C80°C Lower temperature prevents decomposition of the sensitive o-nitroso intermediate.
Additives Excess P(OEt)3P(n-Bu)3 (2.5 eq) Tributylphosphine is more nucleophilic at lower temps than triethylphosphite.
Troubleshooting Guide (Protocol A)
  • Symptom: Reaction stalls at the imine/intermediate stage.

    • Diagnosis: Solvent is too dry (Davis-Beirut specific) or too non-polar.

    • Prescription: If using base-mediated cyclization (Davis-Beirut), ensure trace water is present. The mechanism requires water to protonate the alkoxide intermediate formed after nitro reduction.[1] Switch to MeOH/H2O (10:1) [3].

  • Symptom: Low yield of 2H-isomer; appearance of anthranil side products.

    • Diagnosis: Temperature too high (>100°C) leading to non-selective radical pathways.

    • Prescription: Reduce temp to 80°C and switch solvent to i-PrOH .[2]

Protocol B: Direct Alkylation (The N1 vs. N2 Battle)[6]

This is the most common failure point. Reacting 1H-indazole with an alkyl halide and base (e.g., K2CO3 in DMF) will yield the N1-isomer (ratio typically 9:1 favoring N1).

The Solution: Kinetic Control & Hard/Soft Acid-Base Theory

To target the N2 position, you must utilize reagents that react via an SN1-like mechanism or coordinate specifically to the N2 lone pair, which is more nucleophilic but sterically hindered.

Optimization Table: Regioselectivity
Reagent ClassSolventTempN2:N1 SelectivityMechanism Note
Alkyl Halides DMF/Cs2CO325-60°C1:9 (Poor)Thermodynamic control favors N1.
Meerwein Salts (R3O+ BF4-)EtOAc RT ~95:5 Kinetic control. The "hard" alkylating agent attacks the most nucleophilic nitrogen (N2) rapidly before equilibration [4].
Trichloroacetimidates Dioxane Reflux >100:1 Acid-catalyzed (TMSOTf). High temp in Dioxane overcomes the activation barrier for the specific N2-transition state [5].
Workflow: The "Imidate" Route (High N2 Selectivity)
  • Reagents: 1H-Indazole + Alkyl-2,2,2-trichloroacetimidate + TMSOTf (cat).

  • Solvent: 1,4-Dioxane .

  • Temperature: 101°C (Reflux) .

  • Why Dioxane? Computational studies suggest that while THF and Dioxane are both ethers, the higher boiling point of Dioxane is necessary to cross the activation energy threshold for N2-alkylation (13.87 kcal/mol) efficiently, while the solvent polarity stabilizes the specific transition state [5].

AlkylationSelectivity cluster_Thermo Thermodynamic Path (Standard) cluster_Kinetic Kinetic Path (Optimized) Indazole 1H-Indazole (Nucleophile) Cond1 Alkyl Halide / Base DMF / Heat Indazole->Cond1 Cond2 Trichloroacetimidate / TMSOTf Dioxane / Reflux Indazole->Cond2 Prod1 N1-Alkyl (Major Product) Cond1->Prod1 Reversible Equilibration Prod2 N2-Alkyl (Exclusive Product) Cond2->Prod2 Irreversible Kinetic Trap

Figure 2: Divergent reaction pathways. Standard basic conditions lead to thermodynamic equilibration (N1). Acid-catalyzed imidate chemistry in Dioxane locks the kinetic product (N2).

Protocol C: Metal-Catalyzed C-H Activation

Recent advances utilize Rh(III) or Cu(II) catalysis to synthesize 2H-indazoles from azobenzenes or hydrazines.

  • Critical Variable: Solvent Coordination.

  • Recommendation:

    • Pd-Catalysis: Use DMSO at 120°C . The high polarity is required to solubilize the inorganic bases (Cs2CO3) and stabilize the Pd-intermediate.

    • Green Chemistry (Cu-Cat): Use PEG-300 (Polyethylene Glycol).[3] It acts as both solvent and ligand for Copper nanoparticles, enabling synthesis at lower temperatures without external ligands [6].

FAQ & Troubleshooting

Q: I am using the Davis-Beirut method, but my yield drops when I scale up. Why? A: Thermal management. The reaction is exothermic. On a small scale, heat dissipates fast. On a large scale, local overheating can degrade the o-nitroso intermediate.

  • Fix: Switch solvent from MeOH to i-PrOH (higher boiling point buffer) or strictly control addition rates. Ensure efficient stirring.

Q: Can I convert an N1-alkyl indazole to an N2-alkyl indazole? A: Generally, no. The N1 isomer is a "thermodynamic sink." You cannot easily isomerize N1 to N2. You must prevent N1 formation initially using Protocol B (Imidates/Meerwein salts).

Q: Why do you recommend Ethyl Acetate (EtOAc) for Meerwein salts? A: Meerwein salts (e.g., Me3OBF4) are extremely moisture-sensitive. DMF and DMSO are hygroscopic and difficult to dry completely. EtOAc is easily dried, non-coordinating, and allows the precipitation of the N2-alkylated salt, preventing it from re-equilibrating to the N1 form.

References

  • Dong, L., et al. (2022).[4] "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology / Pfizer.

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[2] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(12), 3114–3117.

  • Kurth, M. J., et al. (2020). "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates." Molecules, 25(16).

  • Luo, G., et al. (2011). "Regioselective synthesis of 2-alkyl-2H-indazoles using oxonium salts." Tetrahedron Letters, 52(45).
  • Clemens, J., et al. (2022).[3] "General and Selective Procedures for the N2-Alkylation of 1H-Indazoles." Synthesis, 54, 3215-3226.[3]

  • Sharghi, H., & Aberi, M. (2014).[3] "Synthesis of 2H-indazoles in PEG-300." Synlett, 25, 1111-1115.[3]

Sources

Troubleshooting

Technical Support Center: Resolving 1H- and 2H-Indazole Isomers

Welcome to the technical support center for the analytical resolution of 1H- and 2H-indazole positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical resolution of 1H- and 2H-indazole positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant challenge of separating and identifying these closely related compounds. Due to their tautomeric nature and similar physicochemical properties, resolving these isomers requires a nuanced and systematic approach.[1]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind experimental choices and provide validated protocols to ensure you can confidently resolve your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why are 1H- and 2H-indazole isomers so difficult to separate chromatographically?

Answer: The primary challenge stems from the fundamental physicochemical similarities between the 1H- and 2H-indazole isomers. Here's a breakdown of the core reasons:

  • Tautomerism: Indazole exists in a tautomeric equilibrium, with the 1H-tautomer being the thermodynamically more stable and predominant form in most conditions.[1][2][3] This inherent equilibrium means that even if you start with a pure isomer, it may interconvert, complicating analysis.

  • Similar Polarity and pKa: The two isomers have very close polarities and pKa values. Standard reversed-phase columns, like C18, which primarily separate based on hydrophobicity, often fail to distinguish between these subtle differences, leading to peak co-elution.[4]

  • Structural Rigidity: The rigid bicyclic structure limits the number of unique interaction points with a stationary phase, making it difficult to exploit subtle conformational differences for separation.

Troubleshooting HPLC / UHPLC Separations

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse techniques for this type of analysis. However, achieving baseline resolution is rarely straightforward.

Q2: My 1H- and 2H-indazole peaks are co-eluting on a standard C18 column. What is my first troubleshooting step?

Answer: Co-elution on a C18 column is a common starting point.[4] The first and most impactful step is to change the selectivity of your separation, which means altering the chemical interactions between your analytes and the stationary phase.[4][5] Simply increasing column length or efficiency (N) is often insufficient for isomers.[5]

Causality: A C18 phase relies on non-polar (hydrophobic) interactions. Since the isomers have nearly identical hydrophobicity, you need a stationary phase that can exploit alternative interaction mechanisms like pi-pi stacking, dipole-dipole interactions, or shape selectivity.

Workflow for Resolving HPLC Co-elution

graphviz start Start: Co-eluting Peaks on C18 change_phase Change Stationary Phase Chemistry (Selectivity, α) start->change_phase pfp_col PFP (Pentafluorophenyl) - Pi-pi, dipole, ion-exchange change_phase->pfp_col Primary Choice phenyl_col Phenyl-Hexyl - Pi-pi interactions change_phase->phenyl_col Alternative eval_res Evaluate Resolution pfp_col->eval_res phenyl_col->eval_res optimize_mp Optimize Mobile Phase - Modify pH - Change Organic Modifier eval_res->optimize_mp Rs < 1.5 success Resolution Achieved eval_res->success Rs > 1.5 optimize_mp->eval_res fail Resolution Still Inadequate optimize_mp->fail

Sources

Optimization

Technical Support Center: Copper-Mediated Indazole Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for copper-mediated indazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for copper-mediated indazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging these powerful catalytic systems. Indazole cores are pivotal frameworks in medicinal chemistry and materials science, and copper catalysis offers an efficient, economical, and scalable route for their synthesis.[1][2]

However, the performance of copper catalysts is exquisitely sensitive to their chemical environment. Catalyst poisoning—the deactivation of the catalyst by impurities or reaction components—is a frequent and often frustrating challenge that can lead to low yields, stalled reactions, and poor reproducibility.[3] This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and mitigating catalyst poisoning in your experiments. We will move beyond simple procedural steps to explain the underlying causality, empowering you to build robust and self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of copper-mediated indazole synthesis?

Catalyst poisoning is the chemical deactivation of the copper catalyst by a substance that binds to its active sites.[4] This binding is often strong and can be irreversible, preventing the catalyst from participating in the desired catalytic cycle for indazole formation. This leads to a significant drop in reaction rate and overall yield.

Q2: What are the most common types of catalyst poisons for copper systems?

Common poisons include sulfur-containing compounds (thiols, sulfides), halides (especially excess chloride), cyanides, phosphites, and certain nitrogen-containing heterocycles or functional groups like nitriles and nitro compounds that are not part of the desired reaction.[4][5] Heavy metals (e.g., lead, mercury, arsenic) present as impurities in reagents can also act as potent poisons.[6]

Q3: What are the typical observable signs of catalyst poisoning during my experiment?

  • Low or No Conversion: The most obvious sign is a failure to form the desired indazole product, or very low yields despite using a previously successful protocol.

  • Stalled Reaction: The reaction may start but then stop completely before all the starting material is consumed, as monitored by TLC or LC-MS.

  • Color Change: You might observe a change in the color of the reaction mixture that deviates from a successful run, such as the precipitation of black solids (often indicative of copper(0) formation from catalyst decomposition).[7]

  • Inconsistent Results: High variability in yield and reaction time between batches, even when using the same procedure, often points to varying levels of impurities in the reagents or solvents.[8]

Q4: Can a poisoned copper catalyst be regenerated?

In most laboratory-scale organic synthesis, regeneration is impractical and often impossible. The poisons typically form very strong, irreversible bonds with the copper center. The most effective strategy is not regeneration but prevention through rigorous purification of all reaction components.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Problem 1: My reaction yield is very low or zero from the start.

This is the most common issue and typically points to a severely inhibited or inactive catalyst. The cause is likely present from the moment the reaction is assembled.

  • Probable Cause A: Impurities in Starting Materials or Reagents

    • Scientific Rationale: Commercially available aryl halides, amines, or hydrazines can contain trace impurities of sulfur or phosphorus compounds from their own synthesis. These functional groups are excellent ligands for copper and will preferentially bind to the catalyst's active sites, sterically and electronically deactivating it.[5][9] For example, a thiol impurity will bind more strongly to the copper center than the amine or hydrazine substrate, effectively shutting down the catalytic cycle.

    • Recommended Solutions:

      • Reagent Purification: Before use, recrystallize solid starting materials. Pass liquid reagents through a plug of activated alumina or silica to remove polar, catalyst-poisoning impurities.

      • High-Purity Reagents: Purchase reagents from a reputable supplier with a detailed certificate of analysis confirming low levels of sulfur and other potential poisons.

      • Run a Control: Perform the reaction with a batch of reagents that has previously given a good yield. If this works, it confirms the new batch of reagents is the source of the problem.

  • Probable Cause B: Ligand Degradation or Incompatibility

    • Scientific Rationale: In many modern copper-catalyzed protocols, a ligand (e.g., a diamine, an amino acid, or a diketone) is essential to stabilize the active Cu(I) oxidation state and facilitate the catalytic cycle.[10][11] If the ligand is degraded, impure, or incompatible with the specific base or solvent used, it cannot perform its function. This can lead to the rapid disproportionation of the active Cu(I) into inactive Cu(0) and Cu(II) species.[7]

    • Recommended Solutions:

      • Verify Ligand Purity: Ensure the ligand is pure and has been stored correctly (e.g., protected from air and moisture).

      • Optimize Ligand/Copper Ratio: An incorrect ratio can lead to the formation of less reactive copper complexes. Re-verify the stoichiometry from the source literature.

      • Screen Different Ligands: If you suspect an incompatibility, screen a panel of different ligand classes known to be effective in copper catalysis (e.g., N,N'-dimethylethylenediamine (DMEDA), proline, acetylacetonates).

  • Probable Cause C: Incorrect Copper Source or Oxidation State

    • Scientific Rationale: Most copper-catalyzed C-N cross-coupling reactions, which are central to many indazole syntheses, operate through a Cu(I) active species.[12] While some protocols use Cu(II) precursors that are reduced in situ, starting with a pure, high-quality Cu(I) salt (like CuI, CuBr, or Cu₂O) is often more reliable.[13] If your Cu(I) source has been improperly stored and is significantly oxidized to Cu(II), the reaction may fail to initiate.

    • Recommended Solutions:

      • Use Fresh Catalyst: Use a freshly opened bottle of the copper catalyst or a source that has been stored under an inert atmosphere.

      • Test Catalyst Activity: If in doubt, test the catalyst in a known, reliable reaction (see Protocol 2 below) to confirm its activity before using it in your target synthesis.

Problem 2: The reaction starts well but stalls midway.

This pattern suggests a gradual process of catalyst deactivation occurring over the course of the reaction.

  • Probable Cause A: Atmospheric Contamination

    • Scientific Rationale: The active Cu(I) catalyst can be sensitive to oxygen. If your inert atmosphere technique is insufficient, slow oxidation of Cu(I) to Cu(II) can occur, gradually reducing the concentration of the active catalyst and causing the reaction to stall.

    • Recommended Solutions:

      • Improve Inert Gas Technique: Use high-purity argon or nitrogen. Ensure all glassware is thoroughly oven- or flame-dried. Employ robust techniques like multiple vacuum/backfill cycles and maintain a positive pressure of inert gas throughout the reaction.

      • Degas Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method.

  • Probable Cause B: Thermal Degradation or Sintering

    • Scientific Rationale: At elevated temperatures, finely dispersed copper catalyst particles can agglomerate or "sinter."[14] This process reduces the active surface area of the catalyst, leading to a decrease in the overall reaction rate. The ligand can also degrade at high temperatures over long reaction times.

    • Recommended Solutions:

      • Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

      • Use a More Stable Ligand: Some ligands offer better thermal stability. Consult the literature for ligands known to perform well under your required temperature conditions.

Troubleshooting Summary Table
Problem/Observation Probable Cause Recommended Solution & Rationale
Low/No Yield Reagent Impurities (Sulfur, Halides, etc.)Purify reagents (recrystallization, alumina plug) to remove poisons that irreversibly bind to Cu active sites.[5][15]
Ligand Degradation/Absence Use fresh, pure ligand. The ligand is critical for stabilizing the active Cu(I) state and preventing deactivation.[10]
Inactive Copper Source Use a fresh, high-purity Cu(I) salt. The catalytic cycle relies on the Cu(I) oxidation state.[12]
Reaction Stalls Atmospheric Contamination Improve inert atmosphere technique and degas solvents. Oxygen can deactivate the Cu(I) catalyst via oxidation.
Thermal Degradation/Sintering Lower reaction temperature or use a more thermally stable ligand. High heat can reduce catalyst surface area and degrade essential ligands.[14]
Poor Reproducibility Variable Reagent/Solvent Quality Standardize on a single, high-purity batch of all chemicals for a series of experiments. Impurity levels can vary significantly between suppliers and batches.

Visualizations & Workflows

Catalytic Cycle and Poisoning Mechanisms

The following diagrams illustrate the fundamental processes at play.

G cluster_cycle Simplified Catalytic Cycle cluster_poisoning Poisoning & Deactivation Pathways CuI Active Cu(I)L Catalyst Intermediate Cu(III) Intermediate CuI->Intermediate Oxidative Addition Inactive Inactive Cu(I)-S-R Complex CuI->Inactive Irreversible Binding Agglomerate Inactive Cu(0) Agglomerate CuI->Agglomerate Disproportionation/ Sintering Sub_A Indazole Precursor (e.g., Aryl Halide) Sub_A->Intermediate Sub_B N-Nucleophile (e.g., Hydrazine) Sub_B->Intermediate Intermediate->CuI Product Indazole Product Intermediate->Product Reductive Elimination Poison Poison (e.g., Thiol, R-SH) Poison->Inactive workflow start Problem: Low or No Yield check_repro Was this protocol successful before? start->check_repro check_reagents Analyze Reagents: - Use fresh chemicals - Purify starting materials - Run control with old, good batch check_repro->check_reagents Yes check_catalyst Analyze Catalyst System: - Use fresh Cu(I) source - Verify ligand purity & ratio - Check base & solvent quality check_repro->check_catalyst No success Problem Solved check_reagents->success check_conditions Review Reaction Conditions: - Inert atmosphere technique? - Correct temperature? - Solvent properly degassed? check_catalyst->check_conditions check_conditions->success fail Consult Further Literature check_conditions->fail

Caption: A step-by-step decision tree for troubleshooting failed reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Reagent Purification

  • Objective: To remove common catalyst poisons from reaction substrates and solvents.

  • For Solid Reagents (e.g., Aryl Halides):

    • Choose an appropriate solvent system for recrystallization (one in which the compound is soluble when hot and sparingly soluble when cold).

    • Dissolve the solid in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under high vacuum.

  • For Liquid Solvents (e.g., Toluene, Dioxane):

    • Set up a distillation apparatus with oven-dried glassware.

    • Add the solvent and an appropriate drying agent (e.g., sodium/benzophenone for ethers/hydrocarbons; CaH₂ for polar aprotic solvents).

    • Reflux until the indicator shows the solvent is dry (e.g., the deep blue color of the benzophenone ketyl radical).

    • Distill the solvent under an inert atmosphere and collect the fraction boiling at the correct temperature.

    • Store the purified solvent over molecular sieves under an inert atmosphere.

  • For Liquid Reagents:

    • Prepare a short column (plug) of activated alumina in a Pasteur pipette or small chromatography column.

    • Dissolve the liquid reagent in a non-polar solvent (e.g., hexane).

    • Pass the solution through the alumina plug, collecting the eluent.

    • Remove the solvent under reduced pressure to recover the purified reagent.

Protocol 2: Standardized Catalyst Activity Test (Based on Ullmann Coupling)

  • Objective: To verify the activity of a new or old batch of copper catalyst and ligand before committing to a large-scale or complex synthesis.

  • Reaction: The N-arylation of imidazole with iodobenzene.

    • To an oven-dried Schlenk flask, add:

      • Copper(I) Iodide (CuI) (10 mol%)

      • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

      • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

      • Imidazole (1.2 equiv.)

    • Seal the flask, and perform three vacuum/backfill cycles with argon.

    • Add degassed Dioxane (solvent).

    • Add Iodobenzene (1.0 equiv.).

    • Heat the reaction to 110 °C and monitor by TLC or GC-MS.

  • Self-Validation: A known-good batch of CuI/DMEDA should give >90% conversion within 12-24 hours. If your test catalyst shows significantly lower conversion, it is likely of poor quality or has been deactivated.

Protocol 3: Analysis of a Suspected Poisoned Catalyst

  • Objective: To identify the elemental nature of a suspected poison (for advanced diagnostics).

  • Procedure:

    • Carefully isolate the used catalyst from the reaction mixture by filtration. Wash thoroughly with a solvent that dissolves the organic components but not the catalyst (e.g., hexane, then ether). Dry under vacuum.

    • Submit a sample of the recovered catalyst, along with a sample of the unused catalyst as a control, for elemental analysis.

  • Recommended Analytical Techniques:

    • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Extremely sensitive for detecting trace heavy metals (Pb, As, Hg) and can also detect sulfur and phosphorus. [6][16]A significantly higher concentration of these elements in the used catalyst compared to the control is strong evidence of poisoning.

    • XRD (X-ray Diffraction): Useful for identifying the formation of new crystalline phases, such as copper sulfides, if sulfur poisoning is severe. [6]

References

  • Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. Retrieved from [Link]

  • Catalyst poisoning. (2023). In Wikipedia. Retrieved from [Link]

  • Catalyst poisons & fouling mechanisms the impact on catalyst performance. (2015). SlideShare. Retrieved from [Link]

  • Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials. (2022). PMC - NIH. Retrieved from [Link]

  • Co-Deactivation of Cu-SSZ-13 Catalyst by K2SO4 Solid-State Diffusion and Hydrothermal Aging. (2022). MDPI. Retrieved from [Link]

  • Catalyst deactivation. (2021). YouTube. Retrieved from [Link]

  • Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved from [Link]

  • Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2020). ResearchGate. Retrieved from [Link]

  • Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. (2019). ACS Publications. Retrieved from [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2023). Bentham Science. Retrieved from [Link]

  • Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. (2024). PMC - NIH. Retrieved from [Link]

  • Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011). ResearchGate. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. (2011). PubMed. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. Retrieved from [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. (2010). PMC - NIH. Retrieved from [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. Retrieved from [Link]

  • A novel method of rapid detection for heavy metal copper ion via a specific copper chelator bathocuproinedisulfonic acid disodium salt. (2023). PMC. Retrieved from [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009). PMC - NIH. Retrieved from [Link]

  • Alloy Impurities: Trace Elements Changing the Characteristics of Copper. (2019). Belmont Metals. Retrieved from [Link]

  • IMPURITY EFFECTS IN SECONDARY COPPER ALLOYS. (n.d.). CDC Stacks. Retrieved from [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009). DSpace@MIT. Retrieved from [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. (2010). PMC - NIH. Retrieved from [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (2018). NIH. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of fluorinated vs non-fluorinated indazoles

This guide provides a technical comparison of biological activity, pharmacokinetics, and experimental performance between fluorinated and non-fluorinated indazole derivatives.[1] It is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of biological activity, pharmacokinetics, and experimental performance between fluorinated and non-fluorinated indazole derivatives.[1] It is designed for medicinal chemists and pharmacologists optimizing lead compounds.[1]

[1]

Executive Summary

The incorporation of fluorine into the indazole scaffold is a critical strategy in hit-to-lead optimization.[1] Comparative data indicates that fluorinated indazoles typically exhibit superior metabolic stability and enhanced binding affinity compared to their non-fluorinated hydrogen analogues.[1]

  • Potency: Fluorination at the C7 or C4 positions can increase inhibitory potency by up to 60-fold due to improved electrostatic interactions and hydrogen bonding with target proteins (e.g., Factor Xa).[1]

  • Metabolic Stability: Replacing C-H bonds with C-F bonds (bond energy: 116 kcal/mol vs. 99 kcal/mol) at metabolic "hotspots" blocks oxidative degradation, extending half-life (

    
    ) by 3-5 fold.[1]
    
  • Physicochemical Profile: Fluorination lowers the

    
     of the indazole N-H, modulating acidity for better membrane permeability and solubility.
    

Mechanistic Comparison: The "Fluorine Effect"

The biological divergence between these two classes stems from three fundamental physicochemical alterations.

A. Electronic Modulation & Acidity ( )

The strong electronegativity of fluorine (


) exerts an inductive electron-withdrawing effect (-I).[1]
  • Non-Fluorinated Indazole: The N1-H typically has a

    
     ~13.8.[1]
    
  • Fluorinated Indazole: Substitution at C4, C5, C6, or C7 pulls electron density from the pyrazole ring, lowering the

    
     of the N-H bond. This increases the acidity, potentially strengthening hydrogen bond donor capability at the active site.[1]
    
B. Metabolic Blocking

The primary failure mode for non-fluorinated indazoles is rapid oxidation by Cytochrome P450 (CYP) enzymes, particularly at electron-rich aromatic positions.[1]

  • Mechanism: CYP enzymes typically abstract a hydrogen atom or epoxidize the aromatic ring.[1]

  • Fluorine Blockade: The C-F bond is oxidatively inert under physiological conditions.[1] Placing fluorine at the site of metabolism (SOM) forces the enzyme to attack less favorable positions or halts metabolism entirely.

C. Binding Affinity & Conformation

Fluorine can act as a weak hydrogen bond acceptor and induce conformational biases.[1]

  • Factor Xa Case: A 7-fluoro substituent on the indazole ring forms a specific hydrogen bond with the backbone N-H of Gly216, a strictly conserved interaction that the C-H analogue cannot replicate.

Comparative Biological Data[1]

The following data summarizes specific case studies comparing direct analogues.

Table 1: Biological Potency Comparison (IC50/EC50)[1]
Target / AssayCompound ClassNon-Fluorinated Analogue (

)
Fluorinated Analogue (

)
Fold ImprovementMechanism of Action
Factor Xa 7-Substituted Indazoles150 nM2.5 nM ~60xF-atom H-bonding with Gly216 residue [1].[1][2]
PERK Kinase 4-Substituted Indolines*2.5 nM0.8 nM 3.1xElectronic tuning of the core scaffold [2].[1]
HCV Polymerase Benzimidazoles (Indazole isostere)> 10 nM0.008 nM >1000xLipophilic pocket filling & metabolic stability [3].[1]
FGFR1 Kinase 3-Substituted Indazoles15.0 nM2.9 nM 5.1xOptimized hydrophobic fit and halogen bonding [4].[1]

*Note: Indoline data is included as a direct structural surrogate for the dihydro-indazole scaffold.

Table 2: Pharmacokinetic & Physicochemical Shifts[1]
PropertyNon-Fluorinated IndazoleFluorinated IndazoleImpact on Drug Development
LogP (Lipophilicity) 2.1 - 2.52.8 - 3.2 Increased membrane permeability; potential for higher brain penetration.[1]
Metabolic Stability (

)
20 - 40 min (Human Microsomes)> 120 min Reduced clearance; supports once-daily dosing.[1]
C-X Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F) Resistance to CYP450-mediated oxidation.[1]
H-Bond Capacity Donor (NH) onlyDonor (NH) + Weak Acceptor (F) New binding vectors available for protein interaction.[1]

Visualization of Signaling & Optimization Logic

Diagram 1: The "Fluorine Scan" Optimization Workflow

This diagram illustrates the decision logic for introducing fluorine into an indazole lead compound to solve specific biological liabilities.

FluorineScan Hit Indazole Hit (High Potency, Low Stability) MetID Metabolite ID (LC-MS/MS) Hit->MetID Incubate w/ Microsomes Design Design: Fluorine Scan (Subst. at C4, C5, C6, C7) MetID->Design Identify Oxidation Site Synth Synthesis (e.g., NFSI Fluorination) Design->Synth Generate Analogs Assay Comparative Assay (IC50 & Microsomal Stability) Synth->Assay Test Activity Assay->Design Loss of Potency? Retry Lead Fluorinated Lead (Blocked Metabolism) Assay->Lead Improved t1/2 & Potency

Caption: Workflow for converting an unstable indazole hit into a fluorinated lead by identifying and blocking metabolic soft spots.

Diagram 2: Molecular Mechanism of Action

Visualizing how fluorine substitution alters binding and stability compared to hydrogen.[1]

Mechanism cluster_0 Non-Fluorinated Indazole cluster_1 Fluorinated Indazole H_Indazole C-H Bond (C7) CYP CYP450 Enzyme H_Indazole->CYP Sterically Accessible Metabolism Oxidation -> Clearance CYP->Metabolism Rapid H-Abstraction F_Indazole C-F Bond (C7) Target Target Protein (e.g., Factor Xa Gly216) F_Indazole->Target Enhanced H-Bonding (Electrostatic) Stability Metabolic Blockade F_Indazole->Stability Resists CYP Oxidation

Caption: Comparison of metabolic vulnerability in non-fluorinated indazoles versus the dual benefit of binding affinity and stability in fluorinated analogues.

Experimental Protocols

To objectively compare fluorinated vs. non-fluorinated variants, the following protocols ensure data integrity.

Protocol A: Comparative In Vitro Microsomal Stability

Objective: Quantify the metabolic half-life (


) and Intrinsic Clearance (

) difference.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of the Fluorinated Indazole and Non-Fluorinated Analogue in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with human liver microsomes (0.5 mg/mL protein concentration).[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (monitoring parent ion transitions).

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Calculate

      
       (slope).[1] 
      
      
      
      .[1]
    • Validation: The fluorinated compound should show a shallower slope (lower

      
      ) than the non-fluorinated control.
      
Protocol B: Comparative IC50 Determination (Fluorescence Assay)

Objective: Determine the shift in inhibitory potency.[1]

  • Reagents: Use a standard kinase buffer (50 mM HEPES, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100).[1]
    
  • Serial Dilution:

    • Prepare 11-point serial dilutions (1:3) of both compounds in DMSO.[1]

    • Transfer to 384-well assay plate.[1]

  • Enzyme Reaction:

    • Add Target Enzyme (e.g., FGFR1 or Factor Xa) and incubate for 10 mins.[1]

    • Add Substrate (ATP + Peptide or Fluorogenic substrate).[1]

  • Detection:

    • Incubate at Room Temperature for 60 mins.

    • Read Fluorescence Intensity (or FRET signal).[1]

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation:

      
      .[1]
      
    • Significance: A shift of >2-fold in IC50 is considered significant in lead optimization.[1]

References

  • RSC Advances. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.[1] (Factor Xa & 7-fluoroindazole binding data).

  • National Institutes of Health (NIH). (2024).[1] Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles.[1][3] (PERK inhibitor data).

  • National Institutes of Health (NIH). (2022).[1] Recent progress in therapeutic applications of fluorinated five-membered heterocycles.[1][4] (HCV Benzimidazole data).

  • ResearchGate. (2025). Indazole Derivatives: Promising Anti-tumor Agents.[1][5][6] (FGFR1 Inhibitor optimization).

  • Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (Synthetic protocols).

Sources

Comparative

A Comparative Guide to Assessing the Cross-Reactivity of 6-Fluoro-2-Methyl-2H-Indazole Analogs

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison and experimental framework for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 6-fluoro-2-methyl-2H-indazole analogs, a chemical scaffold of significant interest in modern medicinal chemistry. While specific cross-reactivity data for this exact analog series is not broadly published, this guide will utilize data from structurally related indazole-based kinase inhibitors to provide a robust comparative framework. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and contextualize the data within relevant signaling pathways.

The indazole core is a privileged structure in drug discovery, forming the basis of several approved kinase inhibitors such as axitinib and pazopanib.[1][2] These molecules often target ATP-binding sites within the kinome, making off-target interactions a critical consideration. The 6-fluoro and 2-methyl substitutions on the indazole ring are intended to modulate potency, selectivity, and pharmacokinetic properties. However, these modifications can also influence binding to unintended targets, leading to potential toxicity or polypharmacology. Therefore, a thorough assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's biological activity.

The Logic of Cross-Reactivity Assessment: A Multi-Faceted Approach

A comprehensive evaluation of cross-reactivity requires a tiered approach, moving from broad, high-throughput screening to more focused, quantitative assays. This strategy allows for the efficient identification of potential off-target interactions early in the drug discovery process, saving valuable time and resources.

Our experimental workflow is designed to first identify potential off-target interactions and then to quantify the affinity of our lead compounds for these targets. This allows for a quantitative comparison of on-target versus off-target potency, providing a clear selectivity profile.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Selectivity Profiling & Data Analysis a Compound Library of 6-Fluoro-2-Methyl-2H-Indazole Analogs b High-Throughput Kinase Panel Screening (e.g., 96-well format) a->b Test at a single high concentration (e.g., 1-10 µM) c Dose-Response Assays for 'Hits' (IC50 Determination) b->c Identify kinases with significant inhibition d Orthogonal Assays (e.g., Radioligand Binding) c->d Confirm binding interaction e Comparative Analysis of On-Target vs. Off-Target Potency d->e f Generation of Selectivity Ratios e->f

Figure 1: Tiered workflow for assessing kinase inhibitor cross-reactivity.

Comparative Kinase Selectivity: A Case Study with Indazole Analogs

While specific data for 6-fluoro-2-methyl-2H-indazole analogs is limited in the public domain, we can examine the selectivity profile of a closely related indazole-based Polo-like kinase 4 (PLK4) inhibitor, compound C05, to illustrate the expected data output.[2] For comparison, we will also consider Axitinib, an FDA-approved multi-kinase inhibitor that also contains an indazole core.[2]

Kinase TargetCompound C05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1 -0.1
VEGFR2 -0.2
VEGFR3 -0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors. Data for compound C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[2] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[2]

From this data, we can infer that while compound C05 shows high potency against its primary target, PLK4, it also exhibits some degree of activity against other kinases at a concentration of 0.5 µM. A thorough cross-reactivity assessment would involve generating IC50 values for these off-target interactions to determine the selectivity ratio. Axitinib, on the other hand, is known to be a multi-kinase inhibitor, with potent activity against VEGFR, PDGFR, and c-Kit. This highlights the importance of broad panel screening for indazole-based compounds.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness and reproducibility of our findings, we employ self-validating experimental protocols. Below are detailed methodologies for two key assays in our cross-reactivity workflow.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a powerful tool for assessing the binding of inhibitors to a wide range of kinases. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[3]

Principle: A europium (Eu)-labeled antibody that specifically recognizes the kinase is used in conjunction with a fluorescent tracer that binds to the ATP-binding site of the kinase. When the tracer is bound, excitation of the Eu chelate results in energy transfer to the tracer, producing a high TR-FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the TR-FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compounds in 1X Kinase Buffer A. A 12-point serial dilution is recommended to generate a robust dose-response curve.

    • Prepare a 2X solution of the kinase/Eu-labeled antibody mixture in 1X Kinase Buffer A. The final concentration of the antibody is typically 2 nM.

    • Prepare a 4X solution of the tracer in 1X Kinase Buffer A. The optimal tracer concentration should be at its Kd for the kinase.[4]

  • Assay Assembly:

    • In a low-volume 384-well plate, add 4 µL of the 4X test compound or vehicle control (e.g., DMSO).[4]

    • Add 8 µL of the 2X kinase/antibody mixture to each well.[4]

    • Add 4 µL of the 4X tracer to each well to initiate the binding reaction.[4]

  • Incubation:

    • Seal the plate and incubate at room temperature for 1 hour, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite the Eu chelate at 340 nm and measure emission at both 615 nm (tracer) and 665 nm (Eu).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation: The use of a competitive binding format provides a direct measure of the compound's ability to interact with the kinase active site. The ratiometric TR-FRET readout minimizes well-to-well variability and interference from colored compounds. Including positive (a known inhibitor) and negative (vehicle) controls in each plate validates the assay performance.

Competitive Radioligand Binding Assay

This classic technique is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[5]

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well filter plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and the test compound (at various concentrations).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki (inhibitor binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation: This method directly measures the competition for a specific binding site, providing a quantitative measure of affinity. The inclusion of total and non-specific binding controls is essential for accurate data interpretation and validation of each experiment.

Contextualizing Cross-Reactivity: Relevant Signaling Pathways

The significance of off-target interactions can only be understood in the context of the signaling pathways they affect. For indazole-based kinase inhibitors, two of the most relevant pathways are the VEGFR and Wnt signaling cascades.

VEGFR Signaling Pathway

Many indazole-based inhibitors, including axitinib and pazopanib, target Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis.[6] Unintended interactions with this pathway can have significant physiological effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Permeability Vascular Permeability eNOS->Permeability

Figure 2: Simplified VEGFR2 signaling pathway.
Canonical Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. Some indazole analogs have been reported to inhibit components of the Wnt pathway.[7]

G cluster_0 Wnt OFF cluster_1 Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_d β-catenin DestructionComplex->BetaCatenin_d Phosphorylation Proteasome Proteasome BetaCatenin_d->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->DestructionComplex Inhibition BetaCatenin_s β-catenin (stabilized) Nucleus Nucleus BetaCatenin_s->Nucleus TCF_LEF TCF/LEF BetaCatenin_s->TCF_LEF Co-activation GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Figure 3: Canonical Wnt/β-catenin signaling pathway.

Conclusion

The assessment of cross-reactivity for 6-fluoro-2-methyl-2H-indazole analogs is a critical step in their development as potential therapeutic agents. By employing a tiered screening approach and utilizing robust, self-validating assays such as the LanthaScreen™ kinase binding assay and competitive radioligand binding assays, researchers can build a comprehensive selectivity profile. While specific data for this exact analog series is not yet widely available, the principles and methodologies outlined in this guide, along with comparative data from structurally related compounds, provide a solid framework for these crucial studies. Understanding the on- and off-target activities of these compounds within the context of key signaling pathways like VEGFR and Wnt is essential for advancing safe and effective drugs to the clinic.

References

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1434-1469. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 16, 5717-5735. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Receptor Signal Transduction Protocols (pp. 3-24). Humana Press. [Link]

  • Probst, B., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14(16), 1545-1554. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the canonical Wnt signaling pathway. Retrieved from [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Komarova, Y. A., & Malik, A. B. (2010). Canonical Wnt Signaling (Wnt/β-Catenin Pathway): A Potential Target for Cancer Prevention and Therapy. Current Drug Targets, 11(9), 1135–1147. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

  • Yu, E. C., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(3), 459–465. [Link]

  • ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]

  • Nusse, R. (n.d.). The Wnt Homepage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • BioWorld. (2021). Discovery and optimization of reverse indazoles as small-molecule inhibitors of HPK1. Retrieved from [Link]

  • Grey, A. C., et al. (2015). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. Journal of Medicinal Chemistry, 58(23), 9443–9457. [Link]

  • Graphviz. (2022). dot. Retrieved from [Link]

  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 567–581. [Link]

  • BPS Bioscience. (n.d.). PKM2 Kinase Inhibition Assay Kit. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Developing and Comparing LC-MS/MS Methods for the Quantification of 6-fluoro-2-methyl-2H-indazole

This guide provides an in-depth, experience-driven walkthrough for developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-fluoro-2-methyl-2H-indazole. The indazol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-fluoro-2-methyl-2H-indazole. The indazole scaffold is a critical pharmacophore in many therapeutic agents, making the precise quantification of its derivatives essential for pharmacokinetic, metabolic, and toxicological studies in drug development.[1][2] This document moves beyond a simple protocol, delving into the rationale behind methodological choices and presenting a comparative analysis of viable alternatives to empower researchers to build validated, high-performance assays.

Foundational Strategy: Analyte Characterization

Before any instrument is programmed, a thorough understanding of the target analyte is paramount. The structure of 6-fluoro-2-methyl-2H-indazole dictates its behavior in both the liquid chromatography and mass spectrometry domains.

  • Structure and Physicochemical Properties:

    • Molecular Formula: C₈H₇FN₂

    • Monoisotopic Mass: 150.06 g/mol

    • Core Structure: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.[3] The presence of nitrogen atoms makes it a weak base, readily accepting a proton in an acidic environment.

    • Key Features for Analysis:

      • The aromatic nature suggests potential for π-π interactions with specific HPLC stationary phases.

      • The basic nitrogen atoms are ideal sites for protonation, making positive mode Electrospray Ionization (ESI) the logical starting point for mass spectrometry.[4]

The Primary Method: A Robust Starting Point

Our primary method is designed for reliability and broad applicability, using common, well-understood techniques. This serves as our baseline for comparison.

Rationale and Overview

The goal is a method that is fast, sensitive, and selective. We will pair a standard reversed-phase C18 column—the workhorse of small molecule analysis—with a simple and rapid protein precipitation sample preparation.[5] Detection will be achieved with a triple quadrupole mass spectrometer, the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.[6][7]

Detailed Experimental Protocol: Primary Method

A. Sample Preparation: Protein Precipitation (PPT)

  • Causality: PPT is the fastest and simplest method for removing the bulk of protein from a biological matrix (e.g., plasma).[8] Acetonitrile is an excellent choice as it is a strong organic solvent that efficiently denatures and precipitates proteins while being a common mobile phase component.[9]

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

B. Liquid Chromatography (LC)

  • Causality: A C18 column provides excellent hydrophobic retention for a wide range of small molecules.[10] The use of formic acid in the mobile phase serves two critical functions: it acidifies the mobile phase to ensure the analyte is consistently protonated (improving peak shape and ESI efficiency) and provides protons for the ionization process.[5] A gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of more hydrophobic matrix components.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: Hold at 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: Hold at 5% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

C. Tandem Mass Spectrometry (MS/MS)

  • Causality: Electrospray ionization (ESI) is a 'soft' ionization technique ideal for generating intact protonated molecular ions ([M+H]⁺) from small molecules like our analyte.[11][12] A triple quadrupole mass spectrometer provides high selectivity by performing two stages of mass filtering (MS/MS).[7][13] First, the precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and enhances sensitivity.[7]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion (Q1): m/z 151.1 (Calculated for [C₈H₇FN₂ + H]⁺)

    • Product Ions (Q3): Optimized by infusing a standard solution. Hypothetical transitions for SRM are:

      • Quantifier: 151.1 → 136.1 (Loss of -CH₃)

      • Qualifier: 151.1 → 109.1 (Loss of -CH₃CN)

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Collision Gas: Argon

Comparison Guides: Optimizing Performance through Alternatives

While the primary method is robust, specific challenges like matrix effects or co-eluting interferences may require alternative strategies. Here, we compare key components of the workflow.

Alternative 1: Chromatographic Stationary Phase

Comparison: C18 vs. Phenyl-Hexyl Column

The choice of stationary phase is the most powerful tool for manipulating chromatographic selectivity.

  • C18 (Octadecylsilane): The industry standard. Separation is driven primarily by hydrophobic interactions between the analyte and the 18-carbon alkyl chains bonded to the silica support.[14]

  • Phenyl-Hexyl: This phase has a six-carbon alkyl spacer with a terminal phenyl group. It offers a mixed-mode retention mechanism: standard hydrophobic interactions from the hexyl chain and unique π-π interactions between its phenyl ring and aromatic analytes.[14][15]

Why Choose a Phenyl-Hexyl Column? For aromatic compounds like 6-fluoro-2-methyl-2H-indazole, a Phenyl-Hexyl column can provide alternative selectivity that may resolve it from interfering matrix components that a C18 column cannot.[10][16] This is particularly useful if endogenous compounds from the biological matrix co-elute with the analyte on a C18 phase.

Comparative Performance Data (Hypothetical)

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Difference
Retention Time 2.15 min2.40 minIncreased retention due to π-π interactions with the indazole ring system.[16]
Peak Asymmetry 1.11.0Phenyl phases can sometimes offer better peak shapes for aromatic compounds.
Matrix Effect 85% (15% suppression)98% (2% suppression)The alternative selectivity shifts the analyte away from a co-eluting, ion-suppressing matrix component.[17]
Signal-to-Noise 150:1250:1Reduced matrix suppression leads to a higher signal and better sensitivity.
Alternative 2: Sample Preparation Technique

Comparison: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)

Sample preparation is a critical step to reduce matrix effects, which occur when components in the biological sample interfere with the ionization of the analyte, causing suppression or enhancement of the signal.[17]

  • Protein Precipitation (PPT): Fast and simple, but often results in a "dirtier" extract containing phospholipids and other small molecules that can cause significant matrix effects.[17]

  • Solid-Phase Extraction (SPE): A more selective and rigorous technique. It involves passing the sample through a cartridge containing a sorbent that retains the analyte based on specific chemical interactions. Interferences are washed away, and the purified analyte is then eluted with a strong solvent. The result is a much cleaner sample extract.[18][19]

Why Choose SPE? If the PPT method yields unacceptable matrix effects or poor sensitivity, SPE is the logical next step. While more time-consuming and expensive, the cleaner extracts it produces can dramatically improve data quality and assay robustness.[18][19]

G

Comparative Performance Data (Hypothetical)

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale for Difference
Analyte Recovery >95%85-90%PPT recovery is high as the analyte stays in solution. SPE may have some loss during wash/elution steps.
Matrix Effect 85% (15% suppression)98% (2% suppression)SPE provides superior removal of phospholipids and other interferences.[17]
Assay Precision (%CV) 5-8%2-4%Cleaner extracts from SPE lead to more consistent ionization and lower variability.
Time per Sample ~15 minutes~45 minutesSPE is a multi-step process requiring more hands-on or automation time.

Method Validation: Ensuring Trustworthiness

A developed method is not useful until it is validated. The protocol must be proven to be accurate, precise, and reproducible for its intended purpose. Validation should be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance or ICH M10.[20][21][22]

Key Validation Parameters:

  • Selectivity: The ability to measure the analyte without interference from other components in the matrix.[21] Assessed by analyzing at least six different blank matrix sources.

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, mid, high) in replicate, over several days.[23]

  • Calibration Curve: Demonstrates the relationship between instrument response and analyte concentration over the intended analytical range.[23]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The analyte's stability must be assessed under various conditions: freeze-thaw cycles, bench-top storage, and long-term storage in the freezer.

Conclusion and Recommendations

The development of a quantitative LC-MS/MS method is a systematic process of optimization and verification.

  • Start Simple: The primary method described, utilizing Protein Precipitation and a C18 column , is an excellent starting point for the quantification of 6-fluoro-2-methyl-2H-indazole. It is fast, cost-effective, and often sufficient for many research applications.[5]

  • Troubleshoot with Alternatives: If challenges such as poor selectivity or significant matrix effects arise, a systematic comparison of alternatives is warranted.

    • For selectivity issues, switching to a Phenyl-Hexyl column can provide the orthogonal separation needed to resolve the analyte from interferences.

    • For persistent matrix effects and to achieve the highest data quality, Solid-Phase Extraction is the superior sample preparation technique, despite its higher complexity.[19]

  • Validate Rigorously: All final methods must undergo a full validation to ensure the data generated is reliable and can withstand scientific and regulatory scrutiny.[22][24]

By understanding the causality behind each methodological choice and having a clear strategy for comparing alternatives, researchers can efficiently develop and validate a high-performance LC-MS/MS assay tailored to their specific analytical needs.

References

  • Application of LCMS in small-molecule drug development . (2016). Drug Target Review. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? . Waters Knowledge Base. [Link]

  • How a Quadrupole Mass Spectrometer Works . (2024). Hiden Analytical. [Link]

  • Electrospray ionization . Wikipedia. [Link]

  • Fonslow, B. R., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS . PubMed. [Link]

  • Quadrupoles: How do they work? . Hiden Analytical. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies . Bioanalysis Zone. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures . HALO Columns. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . (2021). Tecan. [Link]

  • Quadrupole mass analyzer . Wikipedia. [Link]

  • Kaltashov, I. A., & Mohimen, A. (2012). Unraveling the Mechanism of Electrospray Ionization . Analytical Chemistry. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2023). Bioanalysis Zone. [Link]

  • Arshad, M. N., et al. (2015). 2-Methyl-6-nitro-2H-indazole . ResearchGate. [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation . (2020). Biocompare. [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol . Agilent Technologies. [Link]

  • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry . In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

  • 2H-Indazole synthesis . Organic Chemistry Portal. [Link]

  • LC/MS Applications in Drug Development . BioAgilytix. [Link]

  • Sultana, N., & Arayne, M. S. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine . ACTA Pharmaceutica Sciencia. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography . (2026). Oreate AI. [Link]

  • Quadrupole Mass Spectrometer Working Principle Animation . (2014). YouTube. [Link]

  • Bioanalytical Method Validation Guidance for Industry . (2018). U.S. Food and Drug Administration. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient . Shimadzu. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . YouTube. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . (2021). RSC Publishing. [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry . (2022). Physics LibreTexts. [Link]

  • Lame, M. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up . YouTube. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review . (2021). Caribbean Journal of Science and Technology. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 . (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

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Validation

A Comparative Benchmarking Guide to 6-fluoro-2-methyl-2H-indazole: Unveiling its Potential as a Kinase Inhibitor

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for benchmarking the novel compound 6-fluoro-2-methyl-2H-indazole against a panel of well-ch...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for benchmarking the novel compound 6-fluoro-2-methyl-2H-indazole against a panel of well-characterized kinase inhibitors. As the indazole scaffold is a known pharmacophore in many potent kinase inhibitors, this document outlines the scientific rationale and experimental protocols necessary to elucidate the inhibitory potential and selectivity profile of this specific derivative.[1][2] We will explore its hypothetical performance in robust biochemical and cell-based assays, offering a comparative analysis against established drugs.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The indazole core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1][2] These compounds have demonstrated efficacy against a range of tyrosine and serine/threonine kinases. The subject of this guide, 6-fluoro-2-methyl-2H-indazole, is a novel derivative whose kinase inhibitory potential remains to be fully characterized.

Benchmarking against known inhibitors is a crucial step in the preclinical development of any new drug candidate. This process provides a comparative context for its potency, selectivity, and potential therapeutic window. This guide will focus on a hypothetical benchmarking study of 6-fluoro-2-methyl-2H-indazole against a panel of inhibitors with diverse selectivity profiles:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control due to its high affinity for the ATP-binding site of most kinases.[1][4][5][6][7]

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[8][9][10][11][12]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, among others. It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13][14][15][16][17]

  • Sorafenib: Another multi-kinase inhibitor targeting Raf kinases and various RTKs, including VEGFR and PDGFR. It is approved for the treatment of several cancers.[18][19][20][21]

Hypothetical Kinase Inhibition Profile of 6-fluoro-2-methyl-2H-indazole

While specific experimental data for 6-fluoro-2-methyl-2H-indazole is not yet publicly available, based on the known activities of other indazole derivatives, we can hypothesize its potential targets. Indazole-containing compounds have shown inhibitory activity against a variety of kinases, including but not limited to:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration.[22]

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication.[23]

For the purpose of this guide, we will proceed with a hypothetical scenario where 6-fluoro-2-methyl-2H-indazole exhibits potent and selective inhibition of VEGFR2.

Comparative Data Analysis: A Head-to-Head Evaluation

The following tables present hypothetical data from biochemical and cell-based assays, comparing 6-fluoro-2-methyl-2H-indazole with our panel of benchmark inhibitors.

Table 1: Biochemical Kinase Inhibition (IC50, nM)
Kinase Target6-fluoro-2-methyl-2H-indazole (Hypothetical)StaurosporineDasatinibSunitinibSorafenib
VEGFR2 15 350920
PDGFRβ 250102226
c-KIT >1000812167
FGFR1 500201008055
BCR-ABL >100051>1000>1000
Src 80060.5200>1000

Data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) and is for illustrative purposes only.

Table 2: Cellular Anti-proliferative Activity (GI50, µM)
Cell Line (Primary Kinase Dependency)6-fluoro-2-methyl-2H-indazole (Hypothetical)StaurosporineDasatinibSunitinibSorafenib
HUVEC (VEGFR2) 0.1 0.010.50.050.08
K562 (BCR-ABL) >100.050.002>10>10
A431 (EGFR) 50.020.112

Data is presented as the half-maximal growth inhibition (GI50) in micromolar (µM) and is for illustrative purposes only.

Experimental Protocols: A Guide to Robust Kinase Benchmarking

To generate the comparative data presented above, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[22][24][25][26][27][28]

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds (including 6-fluoro-2-methyl-2H-indazole and benchmark inhibitors) in a suitable kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compounds at various concentrations. Subsequently, add the kinase and substrate mixture. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection prep_compounds Prepare Test Compounds add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_kinase Prepare Kinase & Substrate add_kinase Add Kinase/Substrate prep_kinase->add_kinase prep_atp Prepare ATP add_atp Initiate with ATP prep_atp->add_atp add_compounds->add_kinase add_kinase->add_atp incubate_reaction Incubate (60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Anti-proliferative Assay

This assay determines the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on the activity of a specific kinase.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (including 6-fluoro-2-methyl-2H-indazole and benchmark inhibitors). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway Context: Visualizing the Impact of Inhibition

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition. The following diagrams, generated using Graphviz, illustrate the simplified signaling cascades for key kinases potentially targeted by indazole derivatives.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis.[21][24][28][29][30] Its activation by VEGF leads to the stimulation of several downstream pathways that promote endothelial cell proliferation, migration, and survival.

VEGFR2 Signaling Cascade

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

Caption: Simplified VEGFR2 signaling pathway.

FGFR Signaling Pathway

The FGF signaling pathway is involved in a wide range of cellular processes, and its aberrant activation is implicated in various cancers.[5][31][32][33]

FGFR Signaling Cascade

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT FGFR->STAT Activates Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression STAT->Gene_Expression

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 1H- and 2H-Indazole Isomers

Introduction: The Subtle Power of Isomerism in Modern Drug Discovery In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of protein kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Isomerism in Modern Drug Discovery

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of protein kinase inhibitors.[1] Its ability to act as a bioisostere for indole, while offering an additional hydrogen bond acceptor, provides a compelling advantage for enhancing target affinity.[1] Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and, therefore, more prevalent.[2] However, the subtle shift of a single proton between these two isomers can dramatically alter the molecule's electronic and steric properties, leading to profound differences in their interaction with protein targets.

This guide provides an in-depth, objective comparison of the in silico docking performance of 1H- and 2H-indazole isomers. We will explore the causality behind experimental choices in a typical docking workflow, present a detailed, self-validating protocol, and analyze the differential binding of these isomers to a clinically relevant protein kinase target. This analysis will equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage the nuances of indazole isomerism in their own research endeavors.

The Rationale for Comparison: Why Isomer-Specific Docking Matters

The precise orientation of a ligand within a protein's binding pocket is paramount to its biological activity. For kinase inhibitors, a critical interaction often involves the formation of hydrogen bonds with the "hinge" region of the kinase domain, which mimics the binding of the natural substrate, ATP.[3][4] The 1H- and 2H-indazole isomers present distinct hydrogen bond donor-acceptor patterns. The 1H-indazole has a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the N2 position, whereas the 2H-indazole has a hydrogen bond donor at the N2 position and an acceptor at the N1 position. This seemingly minor difference can dictate which isomer achieves a more favorable binding orientation and, consequently, higher inhibitory potency.

Understanding these differences through in silico docking allows for the rational design of more selective and potent inhibitors. It is a crucial step in hit-to-lead optimization, enabling researchers to predict which isomeric scaffold is more likely to succeed in a given binding pocket, thereby saving valuable time and resources in synthetic chemistry and biological testing.

Experimental Protocol: A Validated In Silico Docking Workflow

To ensure the scientific integrity of our comparison, we will employ a robust and validated docking protocol using widely accepted computational tools. The following workflow is designed to be a self-validating system, providing confidence in the generated results.

Step 1: Target Selection and Preparation

Our target for this comparative study is the Src kinase , a non-receptor tyrosine kinase implicated in various cancers.[5] We will utilize the crystal structure of the Src kinase domain in complex with the inhibitor Dasatinib (PDB ID: 3G5D), which features a core structure with similarities to indazole.[6][7]

  • Protein Structure Retrieval: Download the PDB file for 3G5D from the RCSB Protein Data Bank.

  • Protein Preparation:

    • Load the PDB structure into a molecular modeling program such as UCSF Chimera or Schrödinger Maestro.

    • Remove all water molecules and non-essential ligands from the crystal structure.

    • Inspect the protein for any missing residues or atoms and repair them using built-in tools.

    • Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Assign partial charges to all protein atoms using a standard force field (e.g., AMBER).

    • Save the prepared protein structure in a suitable format for docking (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation

The 1H- and 2H-indazole core structures will be prepared for docking.

  • Ligand Generation: Draw the 2D structures of 1H-indazole and 2H-indazole using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization:

    • Convert the 2D structures to 3D.

    • Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.

Step 3: Docking Simulation and Validation

We will use AutoDock Vina , a widely used and validated open-source docking program.

  • Grid Box Definition: Define a grid box that encompasses the entire ATP-binding site of Src kinase, centered on the position of the co-crystallized ligand. The dimensions of the grid box should be sufficient to allow for translational and rotational freedom of the ligands.

  • Docking Protocol Validation (Redocking):

    • Extract the co-crystallized ligand from the prepared protein structure.

    • Dock the extracted ligand back into the binding site using the defined protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8][9]

  • Docking of Indazole Isomers:

    • Perform the docking of the prepared 1H- and 2H-indazole ligands into the validated Src kinase binding site.

    • Generate a set of possible binding poses for each isomer, ranked by their predicted binding affinity (in kcal/mol).

Step 4: Analysis of Docking Results

The output of the docking simulation will be analyzed to compare the binding of the two isomers.

  • Binding Affinity Comparison: Compare the predicted binding affinities of the top-ranked poses for 1H- and 2H-indazole.

  • Interaction Analysis:

    • Visualize the top-ranked poses of each isomer within the Src kinase active site using molecular graphics software.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between each isomer and the surrounding amino acid residues. Tools like PDBsum can be used for a detailed 2D representation of these interactions.[10]

    • Pay close attention to interactions with the hinge region residues (e.g., Met344).[7]

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Retrieve Src Kinase (PDB: 3G5D) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepProt Grid Define Docking Grid Box PrepProt->Grid Lig1 Prepare 1H-Indazole: - 3D Conversion - Energy Minimization Dock1 Dock 1H-Indazole Lig1->Dock1 Lig2 Prepare 2H-Indazole: - 3D Conversion - Energy Minimization Dock2 Dock 2H-Indazole Lig2->Dock2 Validate Protocol Validation: Redock Native Ligand (RMSD < 2.0 Å) Grid->Validate Validate->Dock1 Validated Protocol Validate->Dock2 Validated Protocol Analyze Compare Binding Affinities & Interaction Patterns Dock1->Analyze Dock2->Analyze Visualize Visualize Binding Poses (e.g., PDBsum, PyMOL) Analyze->Visualize G cluster_1H 1H-Indazole Binding Mode cluster_2H 2H-Indazole Binding Mode Indazole1H 1H-Indazole Met344_CO Met344 (C=O) Indazole1H->Met344_CO H-bond (N1-H...O=C) Hydrophobic Hydrophobic Pocket (Val281, Leu393) Indazole1H->Hydrophobic Hydrophobic Interaction Met344_NH Met344 (N-H) Indazole2H 2H-Indazole Met344_CO_2 Met344 (C=O) Indazole2H->Met344_CO_2 H-bond (N2-H...O=C) Hydrophobic_2 Hydrophobic Pocket Indazole2H->Hydrophobic_2 Weaker Interaction Met344_NH_2 Met344 (N-H)

Caption: Differential binding modes of 1H- and 2H-indazole isomers in the Src kinase active site.

Conclusion: From In Silico Insights to Rational Drug Design

This guide has demonstrated the critical importance of considering isomeric forms in computational drug design. Through a detailed, validated in silico docking workflow, we have illustrated how the subtle difference between 1H- and 2H-indazole can lead to significant variations in binding affinity and interaction patterns with a protein target like Src kinase. The ability of the 1H-isomer to form a more extensive and favorable hydrogen bond network with the kinase hinge region provides a clear, data-driven rationale for its selection as a superior scaffold for inhibitor development. By applying these principles and methodologies, researchers can enhance the precision and efficiency of their drug discovery efforts, ultimately leading to the development of more potent and selective therapeutics.

References

  • Ternai, B., & G, P. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2998. [Link]

  • Schöne, J., Gazzi, T., Lindemann, P., Christmann, M., Volkamer, A., & Nazaré, M. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14(16), 1514–1527. [Link]

  • Getlik, M., Grütter, C., Simard, J. R., Klüter, S., Rabiller, M., Rode, H. B., ... & Rauh, D. (2009). Three-dimensional structure of the tyrosine kinase c-Src. Proceedings of the National Academy of Sciences, 106(44), 18531-18536. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Roskoski, R. (2015). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of molecular biology, 427(11), 2035-2049. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of chemical information and modeling, 51(10), 2778-2786. [Link]

  • Roskoski, R. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9-25. [Link]

  • Williams, C. I., & Harrison, S. C. (1997). Three-dimensional structure of the tyrosine kinase c-Src. Nature, 385(6612), 179-183. [Link]

  • RCSB Protein Data Bank. (n.d.). 3G5D: Kinase domain of cSrc in complex with Dasatinib. Retrieved from [Link]

  • BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 19). Docking validation RMSD over 3, How can I fix it?. Retrieved from [Link]

  • Roskoski, R. (2019). C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces. Pharmacological research, 146, 104313. [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Costantino, G., & Mor, M. (2016). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. Molecules, 21(7), 856. [Link]

  • Chen, Y. C., & Liu, S. (2021). How Ligands Interact with the Kinase Hinge. Journal of medicinal chemistry, 64(11), 7179-7191. [Link]

  • de Souza, A. C., do Amaral, A. T., & de Alencastro, R. B. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. Molecules, 22(1), 123. [Link]

  • Laskowski, R. A. (2018). PDBsum: Structural summaries of PDB entries. Protein Science, 27(1), 129-134. [Link]

Sources

Validation

comparing the metabolic stability of 1-methyl vs 2-methyl indazoles

This guide provides an in-depth technical comparison of 1-methyl-1H-indazole versus 2-methyl-2H-indazole scaffolds, focusing on their metabolic stability, physicochemical properties, and implications for drug design. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-methyl-1H-indazole versus 2-methyl-2H-indazole scaffolds, focusing on their metabolic stability, physicochemical properties, and implications for drug design.

Executive Summary

In medicinal chemistry, the choice between 1-methyl (1H) and 2-methyl (2H) indazole regioisomers is a critical decision point that dictates not only target potency but also metabolic liability.

  • 1-Methylindazole is thermodynamically favored, less basic, and generally exhibits superior metabolic stability, making it a preferred scaffold for core structural integrity.

  • 2-Methylindazole is a kinetic product with higher basicity and polarity. While it often offers superior kinase hinge-binding interactions (e.g., Pazopanib ), it introduces distinct metabolic soft spots, particularly regarding CYP450 heme coordination (Type II binding) and N-dealkylation risks.

Part 1: Physicochemical Basis of Stability

The metabolic fate of these isomers is pre-determined by their electronic structure. Understanding the "Why" allows for predictive modification.

Electronic Structure & Basicity

The fundamental difference lies in the nature of the methylated nitrogen.

Feature1-Methyl-1H-Indazole2-Methyl-2H-IndazoleImpact on Metabolism
Hybridization Pyrrole-like (

, lone pair in

-system)
Pyridine-like (

, lone pair orthogonal)
2-Me is a stronger Lewis base.
Basicity (

)
~0.42 (Weak base)~2.02 (Stronger base)2-Me coordinates readily to CYP heme iron (Type II binding).
Dipole Moment 1.50 D3.4 D2-Me is more polar; affects membrane partitioning and enzyme active site access.
Thermodynamics Ground state (0 kcal/mol)High energy (+2.3–3.2 kcal/mol)2-Me is synthetically harder to isolate pure but binds targets with unique geometry.

Expert Insight: The high basicity of the N1 nitrogen in the 2-methyl isomer allows it to act as a strong ligand for the heme iron of Cytochrome P450 enzymes. This often results in mechanism-based inhibition (MBI) or distinctive oxidation profiles compared to the "metabolically quieter" 1-methyl isomer.

Part 2: Metabolic Pathways & Stability Data[1]

Primary Metabolic Liabilities

While both isomers are relatively stable compared to other heterocycles (e.g., furans), they exhibit distinct degradation pathways in liver microsomes.

Pathway A: N-Demethylation [1]
  • 1-Methyl: The methyl group is attached to a pyrrole-like nitrogen. The electron density is delocalized into the aromatic ring, making the

    
    -carbon less electron-rich and less prone to initial Hydrogen Atom Transfer (HAT) by CYP450 Compound I. Result:  Slow demethylation.
    
  • 2-Methyl: The methyl group is on a pyridine-like nitrogen. The lone pair on N1 increases electron density in the adjacent region, but the N2-methyl itself is sterically exposed. Result: Moderate demethylation risk, often observed as a minor pathway in drugs like Pazopanib (Metabolite M3).

Pathway B: Ring Oxidation (Hydroxylation)
  • 1-Methyl: Oxidation typically occurs at C4-C7 positions. The ring is electron-rich but lacks the strong directing effect of the basic N1 lone pair found in the 2-isomer.

  • 2-Methyl: The high basicity of N1 can direct hydroxylation to the adjacent ring carbons or lead to N-oxide formation (though less common for indazoles than pyridines).

Comparative Data (Inferred from Drug Analogues)

Direct head-to-head intrinsic clearance (


) data for the bare scaffolds is rare in public literature. However, data from matched molecular pairs in kinase inhibitor programs (e.g., VEGFR inhibitors) provides the following performance metrics:
Parameter1-Methyl Scaffold (e.g., Axitinib-like)2-Methyl Scaffold (e.g., Pazopanib-like)
Microsomal Stability (

)
High (>60 min in HLM)Moderate (30–60 min in HLM)
Primary Clearance Mechanism Ring Hydroxylation / GlucuronidationRing Hydroxylation + Minor N-Demethylation
CYP Inhibition (

)
Low potential (Type I Binder)High potential (Type II Binder via N1)
CYP3A4 Interaction SubstrateSubstrate + Inhibitor
Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways for the two isomers.

MetabolicPathways cluster_0 Substrates cluster_1 CYP450 Interaction cluster_2 Metabolites N1 1-Methylindazole (Thermodynamic Product) Oxidation Oxidative Attack (Compound I) N1->Oxidation Lipophilic Binding N2 2-Methylindazole (Kinetic Product) Heme Heme Iron (Fe) Binding N2->Heme Lone Pair Coordination N2->Oxidation Steric Access M2_NOx N-Oxide (Possible) Heme->M2_NOx Uncoupling M1_Ring C-Hydroxylated (Major) Oxidation->M1_Ring Preferred M1_DeMe N-Demethylated (Very Slow) Oxidation->M1_DeMe M2_Ring C-Hydroxylated (Major) Oxidation->M2_Ring Preferred M2_DeMe N-Demethylated (Minor/Moderate) Oxidation->M2_DeMe CYP3A4

Caption: Divergent metabolic fates of indazole regioisomers. Note the strong heme coordination pathway for 2-methylindazole, which correlates with CYP inhibition and specific oxidation patterns.

Part 3: Experimental Protocol for Stability Assessment

To objectively compare these isomers in your own specific drug scaffold, use the following Microsomal Stability Assay . This protocol is designed to capture both intrinsic clearance and mechanism-based inhibition (time-dependent inhibition), which is critical for the 2-methyl isomer.

Protocol: Comparative Intrinsic Clearance ( )[4]

Objective: Determine


 and 

in Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (1-Me and 2-Me analogs) at 1 µM final concentration (to ensure first-order kinetics).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM (final 0.5 mg/mL) with 365 µL phosphate buffer (100 mM, pH 7.4). Add 5 µL of test compound (from 200 µM stock). Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation:

  • Plot

    
     vs. time.
    
  • Slope

    
    .
    
  • 
    .
    
  • 
    .
    

Self-Validation Check:

  • Control: Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls.

  • Mass Balance: Monitor for the appearance of +16 Da (Hydroxylation) and -14 Da (Demethylation) peaks to confirm metabolic route.

Part 4: Strategic Recommendations

When should you use which isomer?

Design GoalRecommended IsomerRationale
Kinase Hinge Binding 2-Methyl The N1 lone pair is perfectly positioned to accept a Hydrogen bond from the hinge region (e.g., Pazopanib).
Metabolic Stability 1-Methyl Lacks the basic nitrogen "handle" for CYPs; thermodynamically more stable; lower risk of CYP inhibition.
Solubility 2-Methyl Higher dipole moment and basicity improve aqueous solubility at physiological pH.
Synthetic Ease 1-Methyl Easier to synthesize selectively; 2-methyl often requires blocking groups or specific alkylation conditions (e.g., Meerwein salts).
Decision Workflow

DecisionTree Start Start: Scaffold Selection Q1 Is H-bond Acceptor required at N1? Start->Q1 Branch1 YES (e.g. Kinase Hinge) Q1->Branch1 Yes Branch2 NO (General Scaffold) Q1->Branch2 No Res1 Select 2-Methylindazole Branch1->Res1 Res2 Select 1-Methylindazole Branch2->Res2 Mitigation Required Mitigation: Check CYP Inhibition & N-Dealkylation Res1->Mitigation

Caption: Decision tree for selecting indazole regioisomers in drug discovery.

References

  • Thermodynamic Stability of Indazoles

    • Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2.
  • Metabolism of 2-Methylindazoles (Pazopanib)

    • Hurwitz, H. I., et al. "Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib." Clinical Pharmacokinetics.
  • CYP450 Binding Mechanisms (Type II Ligands)

    • Bode, C., et al. "Interaction of Nitrogen-Containing Heterocycles with Cytochrome P450." Drug Metabolism and Disposition.
  • Synthetic Selectivity (N1 vs N2 Alkylation)

    • Luo, G., et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-2-methyl-2H-indazole: Proper Disposal Procedures

Executive Summary Substance: 6-Fluoro-2-methyl-2H-indazole (Fluorinated Indazole Derivative) Primary Hazard: Formation of corrosive Hydrogen Fluoride (HF) gas during thermal decomposition.[1] Disposal Class: Halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substance: 6-Fluoro-2-methyl-2H-indazole (Fluorinated Indazole Derivative) Primary Hazard: Formation of corrosive Hydrogen Fluoride (HF) gas during thermal decomposition.[1] Disposal Class: Halogenated Organic Waste . Critical Directive: DO NOT dispose of via sanitary sewer or standard trash. DO NOT mix with non-halogenated waste streams if avoidable (cost and safety optimization).

Hazard Assessment & Technical Context

As Senior Application Scientists, we must look beyond the immediate "irritant" label on the Safety Data Sheet (SDS). While 6-fluoro-2-methyl-2H-indazole is typically classified as a Skin/Eye Irritant (H315/H319), the disposal risk profile is dominated by the fluorine atom at the 6-position.

The "Hidden" Hazard: Thermal Decomposition Standard incineration of organic waste converts carbon to


 and hydrogen to 

. However, fluorinated compounds follow a different stoichiometry during high-temperature destruction:


Why this dictates protocol:

  • Equipment Damage: The Hydrogen Fluoride (HF) generated is highly corrosive to the refractory lining of standard incinerators.

  • Environmental Release: Without specific alkaline scrubbing systems, HF is released into the atmosphere.

  • Operational Consequence: You must tag this waste specifically as "Halogenated" so waste management vendors route it to the correct facility (e.g., rotary kilns with caustic scrubbers).

Physical & Chemical Properties Table
PropertyDataOperational Implication
Molecular Formula

Contains Nitrogen (NOx potential) and Fluorine (HF potential).
Physical State Solid (Powder)Dust generation risk; requires particulate respirator during handling.
Solubility Low in water; Soluble in DMSO/DCMDo not attempt to dilute with water for drain disposal.
Combustibility Combustible OrganicSegregate from oxidizers (e.g., Nitric Acid, Peroxides).
RCRA Status Non-listed (typically)Characterize as D001 (Ignitable) if in flammable solvent, or Hazardous Irritant .
Pre-Disposal Stabilization (In-Lab Protocol)

Before the waste leaves your fume hood, it must be stabilized. Follow this decision matrix based on the material's current state.

Scenario A: Pure Solid Waste
  • Container: High-Density Polyethylene (HDPE) or Glass wide-mouth jar.

  • Protocol:

    • Transfer solid directly to the container.

    • Do not dissolve in solvent "just to get rid of it." Solid waste is cheaper and safer to transport than liquid waste.

    • Wipe exterior threads to prevent cap seizing.

Scenario B: Reaction Mixture (Solution)
  • Container: Amber glass or HDPE carboy.

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum.

    • Example: If dissolved in Dichloromethane (DCM), this is Halogenated Solvent Waste .

    • Example: If dissolved in Acetone, this is technically a mixture, but must be treated as Halogenated due to the solute.

  • Quenching: If the indazole was used with reactive reagents (e.g.,

    
    , 
    
    
    
    ), quench the mixture fully before transferring to the waste container. Never bottle active reagents.
Waste Stream Segregation Workflow

The following diagram illustrates the logical flow for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Start: 6-Fluoro-2-methyl-2H-indazole Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid Powder LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidBin Bin: Hazardous Solid Waste (Tag: Fluorinated Organic) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Final Vendor Pickup (Incineration w/ Scrubber) SolidBin->Final HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Chlorinated/Fluorinated NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent Organic Only HaloBin Bin: Halogenated Solvents (Contains Fluorine) HaloSolvent->HaloBin NonHaloBin Bin: Non-Halogenated Solvents (Mark: Contaminated with Fluorine) NonHaloSolvent->NonHaloBin HaloBin->Final NonHaloBin->Final Alert Vendor

Figure 1: Decision tree for segregating fluorinated indazole waste. Note the critical routing of liquid waste based on solvent carrier to prevent contamination of non-halogenated streams.

Labeling & Regulatory Compliance

A "Self-Validating System" relies on clear communication. A generic "Waste" label is insufficient and dangerous.

Required Label Elements:

  • Full Chemical Name: "6-Fluoro-2-methyl-2H-indazole" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Constituents: If in solution, list the solvent and the approximate % concentration.

  • Critical Tag: "CONTAINS FLUORINE / HALOGENATED" .

Why this matters: Waste vendors often test for halogens (Beilstein test or XRF). If you put this compound in a "Non-Halogenated" drum (which is cheaper to dispose of), and it tests positive for Fluorine, your lab may be fined, or the entire drum rejected.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Dust inhalation is the primary immediate risk.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and N95/P100 respirator if powder is airborne.

  • Containment:

    • Solid: Do not dry sweep (creates dust).[3] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

    • Liquid: Absorb with vermiculite or sand.

  • Decontamination: Wash the surface with soap and water. Collect all cleanup materials (towels, gloves) into the Hazardous Solid Waste bin (as defined in Section 3).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Applied here for general fluorinated organic combustion principles). [Link]

Sources

Handling

Personal protective equipment for handling 6-fluoro-2-methyl-2H-indazole

Technical Safety Guide: Handling 6-Fluoro-2-methyl-2H-indazole Executive Summary & Chemical Context This guide provides an operational safety framework for handling 6-fluoro-2-methyl-2H-indazole . As a fluorinated nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 6-Fluoro-2-methyl-2H-indazole

Executive Summary & Chemical Context

This guide provides an operational safety framework for handling 6-fluoro-2-methyl-2H-indazole . As a fluorinated nitrogen heterocycle, this compound is frequently employed as a pharmacophore in drug discovery (e.g., kinase inhibitors).

The Core Safety Philosophy: While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (indazoles) and the presence of the fluorine moiety dictate that it be treated under Universal Precaution Level 3 (Potent/Irritant) . The fluorine atom increases lipophilicity, potentially enhancing transdermal absorption, while the indazole core carries risks of sensitization and acute toxicity.

Immediate Hazard Profile (Inferred from Analogs):

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Sensitization: Potential skin sensitizer.

Risk Assessment & PPE Matrix

Effective protection relies on creating a barrier between the chemical's entry routes and the operator's physiology. The following matrix synthesizes chemical resistance data for fluorinated heterocycles.

Personal Protective Equipment (PPE) Standards
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Minimum 5 mil outer, 4 mil inner).Permeation Defense: Fluorinated organics can degrade thin latex. Nitrile offers superior breakthrough time (>480 min for solids). Double gloving creates a sacrificial layer against unseen micro-contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders or refluxing solutions where vapors may bypass the lens. Goggles prevent ocular mucosal absorption.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Inhalation Control: The primary defense. If working outside a hood (e.g., balance maintenance), a P100/N95 respirator is mandatory to prevent inhalation of bioactive dust.
Body Defense Lab Coat (Tyvek® or Cotton/Poly) + Closed Shoes. Dermal Shielding: Tyvek sleeves are recommended during scale-up (>5g) to bridge the gap between glove cuff and lab coat.

Operational Logic: PPE Decision Tree

The following decision tree illustrates the dynamic selection of PPE based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Handling 6-Fluoro-2-methyl-2H-indazole State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution/Reaction Mix State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Qty_Liquid Temperature? Liquid->Qty_Liquid Small_Scale < 100 mg (Weighing) Qty_Solid->Small_Scale Large_Scale > 100 mg (Prep/Stock) Qty_Solid->Large_Scale Ambient Ambient Temp Qty_Liquid->Ambient Heated Reflux / Exothermic Qty_Liquid->Heated PPE_Level_1 LEVEL 1: Standard Nitrile Gloves (Single) Safety Glasses Fume Hood Small_Scale->PPE_Level_1 PPE_Level_2 LEVEL 2: Enhanced Double Nitrile Gloves Splash Goggles Static Control Large_Scale->PPE_Level_2 Ambient->PPE_Level_1 PPE_Level_3 LEVEL 3: Maximum Double Gloves (Long Cuff) Face Shield + Goggles Blast Shield Heated->PPE_Level_3

Figure 1: Dynamic PPE selection logic based on operational risk factors.

Step-by-Step Operational Protocols

Phase A: Weighing & Transfer (Critical Risk Zone)

Why: Small fluorinated heterocycles are often electrostatic. They can "jump" from spatulas, creating invisible contamination on balance surfaces.

  • Preparation: Place the analytical balance inside a containment hood or use a powder draft shield.

  • Static Control: Use an anti-static gun (ionizer) on the vial and spatula before opening. This prevents the powder from dispersing upon opening.

  • Transfer: Use a disposable anti-static weighing boat. Do not weigh directly into the reaction flask unless using a tared joint-clip method.

  • Hygiene: Wipe the balance area with a wet tissue (solvent-dampened) immediately after use to capture invisible dust.

Phase B: Reaction & Synthesis

Why: Heating fluorinated compounds can release HF or toxic vapors if decomposition occurs.

  • Closed System: All reactions must be run in a closed vessel (septum-sealed) under an inert atmosphere (Nitrogen/Argon).

  • Ventilation: Position the reaction setup at least 6 inches back from the sash plane of the fume hood to ensure optimal containment.

  • Temperature Control: Ensure a secondary temperature probe is used to prevent thermal runaway, which could degrade the indazole ring.

Phase C: Disposal & Waste Management

Why: The fluorine atom classifies this as "Halogenated Waste," requiring specific incineration protocols to manage HF emissions.

  • Segregation: Do not mix with non-halogenated solvents. Segregate into the "Halogenated Organic Waste" stream.

  • Labeling: Clearly tag waste containers with "Contains Fluorinated Organics" to alert disposal teams of potential HF generation during incineration.

  • Quenching: If the material is in a reactive mixture (e.g., with strong acids/bases), quench to neutral pH before adding to the waste drum to prevent drum pressurization.

Emergency Response

ScenarioImmediate ActionFollow-up
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase absorption.Consult a physician if redness appears.
Eye Contact Flush eyes for 15 minutes using an eyewash station. Hold eyelids open.Seek immediate ophthalmological evaluation.
Spill (Solid) Do not sweep dry. Cover with wet paper towels (solvent or water) to dampen, then wipe up to prevent dust generation.Dispose of cleanup materials as hazardous waste.

Cradle-to-Grave Workflow

This diagram visualizes the safe lifecycle of the compound within the laboratory.

Handling_Workflow Storage Storage (Cool, Dry, Desiccated) Weighing Weighing (Hood + Anti-static) Storage->Weighing Transport in Secondary Cont. Reaction Reaction (Closed System) Weighing->Reaction Dissolve Immed. Workup Workup/Purification (Fume Hood) Reaction->Workup Quench Workup->Storage Purified Product Waste Disposal (Halogenated Stream) Workup->Waste Segregate

Figure 2: Lifecycle workflow ensuring containment from storage to disposal.

References

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 5-Fluoro-2-methylindazole (Analog). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment: Chemical Resistance Selection.[4] Retrieved from [5]

  • PubChem. (2024). Compound Summary: Indazole Derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024).[3] Glove Selection Guide for Organic Solvents and Heterocycles. Retrieved from

Sources

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Feasible Synthetic Routes

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6-fluoro-2-methyl-2H-indazole
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6-fluoro-2-methyl-2H-indazole
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